molecular formula C10H11Br2N B581414 1-(3,5-Dibromophenyl)pyrrolidine CAS No. 1245563-15-8

1-(3,5-Dibromophenyl)pyrrolidine

Cat. No.: B581414
CAS No.: 1245563-15-8
M. Wt: 305.013
InChI Key: NFQGKQNLBPUFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dibromophenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the pyrrolidine scaffold. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle known for its versatility in designing novel biologically active molecules. Its three-dimensional, non-planar structure (a phenomenon called "pseudorotation") allows for extensive exploration of pharmacophore space, often leading to improved selectivity and binding affinity to biological targets . Bromine atoms at the 3 and 5 positions of the phenyl ring constitute a key pharmacophoric element, potentially influencing the molecule's lipophilicity, electronic distribution, and its interaction with enzymes or receptors . Pyrrolidine-based compounds are frequently investigated for a wide spectrum of pharmacological activities. Research on analogous structures indicates potential for antimicrobial , anticancer , and enzyme inhibitory applications . The scaffold's value is demonstrated by its presence in numerous FDA-approved drugs and natural products, underscoring its relevance in developing treatments for various human diseases . This compound serves as a valuable synthetic intermediate or building block for researchers working in diversity-oriented synthesis, enabling the creation of complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies. As a brominated aromatic pyrrolidine, it offers a strategic starting point for further functionalization via cross-coupling reactions or other transformations. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dibromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGKQNLBPUFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682134
Record name 1-(3,5-Dibromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-15-8
Record name 1-(3,5-Dibromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dibromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3,5-Dibromophenyl)pyrrolidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dibromophenyl)pyrrolidine

Introduction

This compound is a substituted N-aryl pyrrolidine that serves as a valuable intermediate and building block in medicinal chemistry and materials science.[1] The pyrrolidine motif is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, making efficient synthetic access to its derivatives a critical focus of research.[2][3][4] The 3,5-dibromophenyl moiety offers two reactive sites for subsequent functionalization, typically through cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the well-established Buchwald-Hartwig amination. It is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale and experimental considerations that ensure a successful and reproducible synthesis.

Strategic Analysis of Synthetic Pathways

The formation of the C(aryl)-N bond is the key transformation in the synthesis of this compound. Several classical and modern methods exist for this purpose, but their applicability varies significantly based on the substrate.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the most direct and efficient method for coupling aryl halides with amines.[5][6] Its broad substrate scope, functional group tolerance, and typically high yields make it the premier choice for this target molecule. The reaction directly couples pyrrolidine with a suitable dibrominated aromatic precursor.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile (pyrrolidine) on an aromatic ring, displacing a leaving group (bromide). However, SNAr requires significant activation of the aromatic ring by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[7][8] The target precursor, 1,3,5-tribromobenzene, lacks such activation, rendering this pathway kinetically unfavorable and impractical.

  • Reductive Amination: A cornerstone of amine synthesis, this method typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10] Synthesizing the target via this route would necessitate a multi-step process starting from a precursor like 3,5-dibromoacetophenone, followed by amination and reduction. This indirect approach is less atom-economical and more laborious than direct C-N coupling.

Based on this analysis, the Buchwald-Hartwig amination stands out as the superior strategy.

Core Synthesis Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the selective formation of a single C-N bond on the 1,3,5-tribromobenzene core, leveraging the statistical probability and controlled stoichiometry to favor mono-amination.

Reaction Principle and Mechanistic Overview

The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-studied process involving a sequence of fundamental organometallic steps.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C(aryl)-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, preventing side reactions and promoting the desired reductive elimination step.[11][12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR_2)L_n oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination end Product Out amido_complex->end product Ar-NR_2 center start Start reagents1 Ar-Br In reagents1->pd0 reagents2 HNR_2 + Base In reagents2->oa_complex Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Purge Schlenk Flask add_solids 2. Add Solids: Ar-Br, Ligand, Base, Pd Source setup->add_solids add_liquids 3. Add Toluene & Pyrrolidine add_solids->add_liquids heat 4. Heat at 100°C (12-24h) add_liquids->heat quench 5. Quench with Water heat->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify final_product Final Product: This compound purify->final_product SNAr_Limitation start 1,3,5-Tribromobenzene + Pyrrolidine intermediate Meisenheimer Complex (Anionic) Charge is localized High Energy start->intermediate Attack by Nucleophile product This compound intermediate->product High Activation Energy Barrier no_stabilization No e⁻-withdrawing group (e.g., -NO₂) to stabilize the negative charge. intermediate->no_stabilization

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful therapeutic development. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3,5-Dibromophenyl)pyrrolidine, a molecule of interest within medicinal chemistry. The strategic placement of two bromine atoms on the phenyl ring, coupled with the saturated pyrrolidine moiety, imparts a unique combination of lipophilicity and potential for specific biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering both predicted property data and detailed, field-proven methodologies for their empirical validation. The narrative that follows is designed to not only present data but to also elucidate the causal relationships between a compound's structure and its macroscopic properties, thereby empowering researchers to make informed decisions in their discovery and development endeavors.

Chemical Identity of this compound

A precise understanding of a molecule's identity is the bedrock of all subsequent characterization. The structural and fundamental identifiers for this compound are summarized below.

IdentifierValue
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₀H₁₁Br₂N
Molecular Weight 305.01 g/mol [1]
CAS Number 1245563-15-8[1][2]
Canonical SMILES C1CN(C1)C2=CC(=CC(=C2)Br)Br
InChI Key YQFPBGNVESQSNB-UHFFFAOYSA-N

Core Physicochemical Properties: A Predictive Overview

Direct experimental data for this compound is not extensively available in the public domain. Consequently, a suite of well-regarded computational models has been employed to predict its key physicochemical parameters. It is imperative for the research scientist to view these predictions as a robust starting point, to be subsequently confirmed by empirical data.

Physicochemical PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 101-104 °CInfluences formulation and stability; a sharp melting point is indicative of high purity.
Boiling Point 353.9 ± 35.0 °C at 760 mmHgRelevant for purification by distillation, though less critical for solid-dosed pharmaceuticals.
Lipophilicity (logP) 3.89A key determinant of membrane permeability and metabolic stability. Values in this range suggest good absorption but may also indicate potential for non-specific binding and toxicity.
Aqueous Solubility (logS) -4.33Poor aqueous solubility can be a major hurdle for oral bioavailability. This value suggests the compound is poorly soluble in water.
pKa (most basic) 4.51 ± 0.40The pyrrolidine nitrogen is weakly basic. This will influence the compound's charge state at physiological pH and thus its solubility and interactions with biological targets.

Note: Predicted values are derived from established computational algorithms and should be experimentally verified.

Methodologies for Experimental Determination

The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind key steps is provided to offer a deeper understanding of the experimental design.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the crystalline sample. prep2 Pack into a capillary tube (1-2 mm height). prep1->prep2 meas1 Place capillary in melting point apparatus. prep2->meas1 meas2 Heat rapidly to ~15°C below predicted m.p. meas3 Reduce heating rate to 1-2°C/min. meas2->meas3 meas4 Record T₁ (onset of melting) and T₂ (complete liquefaction). meas3->meas4 analysis1 Report melting range as T₁ - T₂. meas4->analysis1 analysis2 Compare with literature or predicted values. analysis1->analysis2

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder until a small amount of the compound is packed into the sealed end, to a height of approximately 1-2 mm.[3][4][5]

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to equilibrate.

Solubility Assessment

Aqueous solubility is a critical factor for oral drug absorption. The following protocol outlines a method for determining the thermodynamic solubility of this compound.

Experimental Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Causality Behind Experimental Choices:

  • Equilibration Time: A prolonged equilibration period is necessary to ensure that the measured solubility represents the true thermodynamic equilibrium.

  • Filtration: This step is critical to separate the saturated solution from the excess solid, ensuring that only the dissolved compound is quantified.

Chromatographic Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of small molecules.

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare a stock solution (e.g., 1 mg/mL in acetonitrile). prep2 Dilute to a working concentration (e.g., 0.1 mg/mL). prep1->prep2 hplc1 Inject sample onto a C18 column. prep2->hplc1 hplc2 Elute with a gradient of water and acetonitrile. hplc1->hplc2 hplc3 Detect peaks using a UV detector (e.g., 254 nm). hplc2->hplc3 analysis1 Integrate all peaks in the chromatogram. hplc3->analysis1 analysis2 Calculate purity as %Area of main peak. analysis1->analysis2

Caption: General workflow for purity determination using HPLC.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 0.1-1.0 mg/mL).

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The area of all detected peaks in the chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[7]

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): This is a versatile stationary phase suitable for a wide range of organic molecules of moderate polarity.

  • Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities from the main compound.

  • UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the unambiguous structural confirmation of a synthesized compound.

NMR Sample Preparation Protocol:

  • Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[8][9]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[10]

  • Capping and Labeling: Securely cap and label the NMR tube.

Mass Spectrometry Sample Preparation Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Analysis: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule.[2][11]

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals, including those from the aromatic and aliphatic regions.

  • Mass Spectrum: The mass spectrum will show a molecular ion peak (or a protonated molecule, [M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio of peaks separated by 2 Da) will be a key diagnostic feature.[12]

Implications for Drug Development

The predicted physicochemical properties of this compound provide valuable insights into its potential as a drug candidate.

  • Lipinski's Rule of Five: This compound has a molecular weight of 305.01 g/mol (<500), a logP of 3.89 (<5), and is predicted to have one hydrogen bond acceptor (the nitrogen atom) and zero hydrogen bond donors. It therefore complies with Lipinski's Rule of Five, suggesting a higher likelihood of oral bioavailability.

  • Solubility and Permeability: The high logP value suggests good membrane permeability, but the poor predicted aqueous solubility (logS = -4.33) may limit its absorption. Formulation strategies such as salt formation or the use of solubility-enhancing excipients may be necessary to overcome this challenge.

  • Metabolic Stability: The dibrominated phenyl ring may be susceptible to metabolic modification, and the pyrrolidine ring can also be a site of metabolism. In vitro metabolic stability assays would be a critical next step in the evaluation of this compound.

Conclusion

This compound is a compound with physicochemical properties that place it in an interesting region of chemical space for drug discovery. Its compliance with Lipinski's Rule of Five is encouraging, but its predicted poor aqueous solubility highlights a potential developmental challenge. This guide has provided a comprehensive overview of its predicted properties and detailed, robust methodologies for their experimental validation. By applying these protocols and understanding the underlying scientific principles, researchers can effectively characterize this and similar molecules, paving the way for the rational design and development of new therapeutic agents.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024-05-28). [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]
  • Institute of Chemistry. Application of Mass Spectrometry on Small Molecule Analysis. (2022-03-24). [Link]

  • PubMed Central. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • ChemBK. This compound. (2024-04-09). [Link]

  • Unknown Source. experiment (1) determination of melting points. (2021-09-19). [No URL available]
  • University of Calgary. Melting point determination. [Link]

  • BYJU'S. To determine the melting point of given organic compound. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • MedPharma. To determine the melting point of given organic compound. (2025-04-15). [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Unknown Source. Mass Spectrometry analysis of Small molecules. (2013-02-07). [No URL available]
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • University College London. Sample Preparation. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30). [Link]

  • PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. (2022-05-23). [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PubChem. Pyrrolidine. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • EON Biotech. Pyrrolidine, 1-(3,5-dibromophenyl)- – (1245563-15-8). [Link]

Sources

An In-depth Technical Guide to 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,5-Dibromophenyl)pyrrolidine, a halogenated aromatic amine of increasing interest in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis, purification, and characterization, as well as its potential applications, underpinned by established chemical principles and methodologies.

Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1245563-15-8[1]

  • Molecular Formula: C₁₀H₁₁Br₂N

  • Molecular Weight: 305.01 g/mol

  • Structure:

Physicochemical Properties:

A summary of key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, including solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
AppearanceWhite solid[2]
SolubilitySoluble in organic solvents such as ethanol and dimethylformamide.[2]
Molecular Weight305.01 g/mol Calculated
XLogP34.1PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] The causality behind this choice lies in its broad substrate scope and functional group tolerance, which are often limitations in traditional methods like nucleophilic aromatic substitution for unactivated aryl halides.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The core of this synthesis involves the coupling of an aryl halide (1,3-dibromobenzene) with a primary or secondary amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Reaction Conditions A 1,3-Dibromobenzene G This compound A->G Heat B Pyrrolidine B->G Heat C Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G Heat D Phosphine Ligand (e.g., XPhos, RuPhos) D->G Heat E Base (e.g., NaOtBu, K₃PO₄) E->G Heat F Solvent (e.g., Toluene, Dioxane) F->G Heat

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.[4][5] Optimization of reaction conditions (catalyst loading, ligand, base, temperature, and time) may be necessary to achieve optimal yields.

Materials:

  • 1,3-Dibromobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Addition of Reactants: Add anhydrous toluene to the flask, followed by 1,3-dibromobenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.

Characterization and Analysis

The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic region would likely display a singlet for the proton at the C4 position and a doublet for the protons at the C2 and C6 positions. The pyrrolidine protons would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of both the aromatic and pyrrolidine rings. The two bromine-substituted carbons in the aromatic ring would be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 305.01 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Potential Applications

Reactivity:

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the two bromine atoms on the phenyl ring and the nucleophilic character of the pyrrolidine nitrogen. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecules. The pyrrolidine nitrogen, being a tertiary amine, can participate in acid-base reactions and potentially coordinate with metal centers.

Potential Applications in Drug Discovery and Materials Science:

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6] The introduction of a dibromophenyl group offers several advantages for drug development:

  • Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a molecule can be fine-tuned by the presence of the halogenated phenyl ring, potentially improving its pharmacokinetic profile.

  • Scaffold for Further Diversification: The bromine atoms provide reactive sites for the introduction of other functional groups, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

  • Potential for Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Given these features, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications as:

  • Central Nervous System (CNS) agents: The pyrrolidine motif is present in many CNS-active drugs.

  • Anticancer and Antimicrobial agents: Aryl-substituted nitrogen heterocycles are a common feature in compounds with antiproliferative and antimicrobial activities.

  • Organic Electronic Materials: The electronic properties of the dibrominated aromatic system could be exploited in the design of new organic semiconductors or light-emitting materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General safety guidelines include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis via robust methods like the Buchwald-Hartwig amination allows for its efficient production. The presence of the dibromophenyl and pyrrolidine moieties provides a unique combination of physicochemical properties and reactive handles for further chemical exploration. This guide serves as a foundational resource for researchers looking to utilize this compound in their scientific endeavors.

References

  • EON Biotech. Pyrrolidine, 1-(3,5-dibromophenyl)- – (1245563-15-8). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

Spectroscopic Profile of 1-(3,5-Dibromophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3,5-Dibromophenyl)pyrrolidine (CAS No. 1245563-15-8). Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this molecule. The methodologies for data acquisition are also detailed to serve as a practical reference.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring the integrity of subsequent research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous structural elucidation and purity assessment. This guide synthesizes the predicted spectroscopic signature of this compound, offering a valuable resource where experimental data is not readily accessible.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound, with the chemical formula C₁₀H₁₁Br₂N, is presented below. The key structural features include a 1,3,5-trisubstituted benzene ring and a pyrrolidine moiety directly attached to the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignmentRationale
~6.8-7.2t1HAr-H (para to N)The proton at the 4-position of the phenyl ring is expected to be a triplet due to coupling with the two equivalent ortho protons.
~6.6-7.0d2HAr-H (ortho to N)The two equivalent protons at the 2 and 6-positions are expected to be doublets.
~3.2-3.4t4HN-CH₂ (pyrrolidine)Protons on the carbons adjacent to the nitrogen are deshielded and expected to be a triplet.
~1.9-2.1m4HCH₂ (pyrrolidine)The other two sets of protons on the pyrrolidine ring are expected to be a multiplet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148-152Ar-C (C-N)The carbon directly attached to the nitrogen is expected to be the most downfield aromatic carbon.
~123-127Ar-C (C-Br)The carbons bearing the bromine atoms are expected in this region.
~120-124Ar-CH (para to N)The aromatic CH carbon para to the nitrogen.
~112-116Ar-CH (ortho to N)The two equivalent aromatic CH carbons ortho to the nitrogen.
~48-52N-CH₂ (pyrrolidine)The carbons adjacent to the nitrogen in the pyrrolidine ring.
~24-27CH₂ (pyrrolidine)The other two equivalent carbons in the pyrrolidine ring.
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra to internal standard proc2->proc3

Caption: A generalized workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Predicted IntensityAssignmentFunctional Group
3100-3000Medium-WeakAromatic C-H stretchAryl
2980-2850MediumAliphatic C-H stretchPyrrolidine
1600-1550Strong-MediumC=C stretchAromatic Ring
1500-1400MediumC=C stretchAromatic Ring
1350-1250StrongC-N stretchAryl-Amine
~700-500StrongC-Br stretchAryl Halide
Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal prep2 Ensure good contact prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Generate absorbance spectrum proc1->proc2 MS_Fragmentation M [C₁₀H₁₁Br₂N]⁺ m/z 305, 307, 309 M_minus_Br [C₁₀H₁₁BrN]⁺ m/z 226, 228 M->M_minus_Br - Br• pyrrolidine_fragment [C₄H₈N]⁺ m/z 70 M->pyrrolidine_fragment - C₆H₃Br₂• M_minus_2Br [C₁₀H₁₁N]⁺ m/z 147 M_minus_Br->M_minus_2Br - Br•

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem Compound Database. Entry for this compound. (Note: While spectral data is not present, this database provides chemical and physical properties). [Link]

An In-depth Technical Guide to the Solubility of 1-(3,5-Dibromophenyl)pyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical property that governs its behavior in biological systems and its viability for formulation and development. This guide addresses 1-(3,5-Dibromophenyl)pyrrolidine, a compound of interest in discovery chemistry. In the absence of publicly available empirical solubility data, this document provides a comprehensive framework for predicting and experimentally determining its solubility in common organic solvents. We present a predictive analysis based on in silico molecular properties and detail a robust, step-by-step protocol for solubility determination using the widely accepted shake-flask method, in accordance with OECD guidelines. This guide is designed to empower researchers to generate reliable, reproducible solubility data, a foundational step in the drug development pipeline.

Part 1: Predictive Framework for Solubility

Before undertaking experimental work, a predictive analysis based on the molecule's structure can provide a reasoned hypothesis about its solubility characteristics. This is grounded in the fundamental principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be mutually soluble.[1]

Physicochemical Profile of this compound

To date, specific physicochemical data for this compound is not extensively published. However, by analyzing its constituent parts—a dibrominated phenyl ring and a pyrrolidine ring—we can infer its properties. For the purpose of this guide, we will refer to computed properties of a closely related analogue, 1-[(3,5-Dibromophenyl)methyl]pyrrolidine, to inform our predictions.[2]

Table 1: Computed Physicochemical Properties of a Structural Analogue

Property Value Implication for Solubility
Molecular Formula C₁₁H₁₃Br₂N The presence of two heavy bromine atoms significantly increases molecular weight.
Molecular Weight 319.04 g/mol [2] Higher molecular weight can correlate with stronger crystal lattice energy, potentially lowering solubility.
Predicted XLogP3 3.6[2] A positive logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. This suggests poor water solubility but better solubility in organic solvents.
Hydrogen Bond Acceptors 1 (the nitrogen atom) The lone nitrogen provides a site for hydrogen bonding with protic solvents, but this is sterically hindered.

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with highly polar, protic solvents. |

Solubility Hypothesis

Based on the profile above, we can generate a working hypothesis:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The high lipophilicity (XLogP3 = 3.6) and large nonpolar surface area from the dibromophenyl group suggest that this compound should exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents can engage in dipole-dipole interactions. The molecule possesses a dipole moment due to the electronegative bromine and nitrogen atoms. Therefore, good solubility is expected in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the pyrrolidine nitrogen can act as a hydrogen bond acceptor, the lack of hydrogen bond donors and the molecule's overall nonpolar character suggest limited to moderate solubility . Solubility will likely be lower than in polar aprotic solvents.

The following diagram illustrates the relationship between the compound's properties and its predicted solubility.

G cluster_compound This compound Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Compound High XLogP (3.6) Large Nonpolar Surface Area 1 H-Bond Acceptor (N) 0 H-Bond Donors Nonpolar Nonpolar (e.g., Toluene, Hexane) Compound->Nonpolar 'Like dissolves like' (van der Waals forces) Aprotic Polar Aprotic (e.g., DCM, THF, Acetone) Compound->Aprotic Dipole-dipole interactions Protic Polar Protic (e.g., Methanol, Ethanol) Compound->Protic Limited H-bonding (Acceptor only) Moderate Moderate Nonpolar->Moderate High High Aprotic->High Low Low Protic->Low

Caption: Predicted solubility based on molecular properties.

Part 2: A Validated Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The Shake-Flask Method is a gold-standard technique for determining thermodynamic solubility, recommended by the Organisation for Economic Co-operation and Development (OECD) in their Guideline for Testing of Chemicals, Test No. 105.[3][4] This method measures the equilibrium solubility, which is the stable, saturated concentration of a compound in a solvent at a specific temperature.[5]

Causality Behind Method Selection

The shake-flask method is chosen for its:

  • Trustworthiness: It determines the thermodynamic equilibrium, providing a stable and true measure of solubility, unlike kinetic methods which can overestimate it.[6]

  • Simplicity and Accessibility: The required equipment is standard in most chemistry and pharmaceutical laboratories.

  • Regulatory Acceptance: It aligns with international standards for chemical testing, ensuring the data generated is reliable for formal submissions and publications.[3]

Materials and Equipment
  • Analyte: this compound (solid, >98% purity)

  • Solvents: A range of analytical grade organic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetone, Acetonitrile, Methanol, Ethanol).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a suitable alternative quantitative method.[7][8]

Experimental Workflow: Step-by-Step Protocol

The following diagram outlines the complete experimental workflow.

G start Start prep Step 1: Preparation Add excess solid compound to a known volume of solvent in triplicate vials. start->prep equil Step 2: Equilibration Incubate vials on an orbital shaker (e.g., 24-48h at 25°C) to reach saturation equilibrium. prep->equil Ensure visible excess solid remains phase_sep Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. equil->phase_sep Time is critical for true equilibrium filter Step 4: Aliquot & Filtration Carefully take a supernatant aliquot. Filter through a 0.22 µm syringe filter into a clean vial. phase_sep->filter Avoid disturbing the pellet dilute Step 5: Dilution & Quantification Dilute the filtrate with mobile phase. Analyze by a validated HPLC method against a calibration curve. filter->dilute Filtration removes fine particulates end End (Calculate Solubility in mg/mL or mol/L) dilute->end

Caption: Shake-Flask method experimental workflow.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to each vial.

    • Prepare each solvent condition in triplicate to ensure statistical validity.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is reached.[5] For compounds with slow dissolution kinetics, longer times may be necessary.

  • Phase Separation:

    • After equilibration, remove the vials and visually confirm that excess solid remains.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid material.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm chemical-resistant (PTFE) syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine, suspended particles that could falsely inflate the measured concentration.

  • Quantification by HPLC:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

    • Develop a specific HPLC method for this compound. A reverse-phase C18 column is often a good starting point for small molecules of this nature.[7][9] The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[10]

    • Prepare a set of calibration standards of known concentrations.

    • Inject the diluted samples and the calibration standards into the HPLC system.

    • Calculate the concentration in the filtrate based on the peak area response against the calibration curve.

Data Presentation and Interpretation

The final solubility should be calculated and reported in standard units such as mg/mL or mol/L. The results should be summarized in a clear, tabular format.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

Solvent Class Solvent Predicted Solubility Experimental Solubility (mg/mL)
Nonpolar Toluene Moderate [Insert Experimental Data]
Polar Aprotic Dichloromethane High [Insert Experimental Data]
Polar Aprotic Tetrahydrofuran (THF) High [Insert Experimental Data]
Polar Aprotic Acetone High [Insert Experimental Data]
Polar Protic Methanol Low to Moderate [Insert Experimental Data]

| Polar Protic | Ethanol | Low to Moderate | [Insert Experimental Data] |

By comparing the experimental data to the initial hypothesis, researchers can gain a deeper understanding of the intermolecular forces that govern the compound's behavior, providing critical insights for subsequent applications in synthesis, purification, and formulation.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available from: [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Das, B., et al. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]

  • Aakash Institute. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications. Available from: [Link]

  • Andrade, C. A., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

  • Principles for solvent selection in organic synthesis process research and development! (2025). Available from: [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). Available from: [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Available from: [Link]

  • GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. Available from: [Link]

  • National Center for Biotechnology Information. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. PubChem. Available from: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, 105, Water Solubility. Available from: [Link]

  • OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

Sources

A Methodological Guide to the Molecular Structure and Conformation of 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive framework for the detailed analysis of the molecular structure and conformation of 1-(3,5-Dibromophenyl)pyrrolidine. In the absence of published experimental data for this specific compound, this document serves as a methodological blueprint, detailing the necessary experimental and computational protocols required for a thorough characterization. By leveraging established principles of stereochemistry and quantum mechanics, we provide a robust workflow for determining the three-dimensional architecture of this and similar N-aryl pyrrolidine derivatives. This guide is designed to empower researchers to elucidate the conformational landscape of novel molecules, a critical step in modern drug discovery and materials science.

Introduction: The Significance of Conformational Analysis

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and natural products. Its non-planar, puckered nature allows it to present substituents in well-defined three-dimensional orientations, which is pivotal for molecular recognition and binding to biological targets. When appended to an aromatic system, as in this compound, the conformational complexity increases, introducing rotational freedom around the N-C(aryl) bond.

Understanding the preferred conformations of this compound is crucial for several reasons:

  • Structure-Activity Relationships (SAR): The spatial arrangement of the dibromophenyl group relative to the pyrrolidine ring dictates the molecule's overall shape and electronic distribution, which are key determinants of its interaction with protein binding pockets.

  • Pharmacokinetic Properties: Conformational preferences can influence a molecule's physical properties, such as solubility and crystal packing, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Rational Drug Design: A detailed conformational model allows for more accurate in silico screening and the rational design of analogues with improved potency and selectivity.

This guide will detail a synergistic approach, combining computational chemistry with spectroscopic techniques, to build a comprehensive model of the structure and conformational dynamics of this compound.

Foundational Structural Analysis

While a definitive crystal structure for this compound is not publicly available, the fundamental covalent framework can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. The expected spectra would show characteristic signals for the aromatic protons on the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₀H₁₁Br₂N) by providing a highly accurate mass measurement.

In-Depth Conformational Analysis: A Proposed Workflow

The conformational landscape of this compound is primarily defined by two key degrees of freedom: the puckering of the pyrrolidine ring and the rotation around the N-C(aryl) bond.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and exists as a dynamic equilibrium of puckered conformations to relieve torsional strain. These conformers are typically described by two main forms:

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.

  • Twist (T) Conformation: No four atoms are coplanar; the ring has a twisted C₂ symmetry.

The interconversion between these puckered states is rapid at room temperature, and the equilibrium is influenced by the substituents on the ring.[1]

N-C(aryl) Bond Rotation

The rotation around the bond connecting the pyrrolidine nitrogen and the phenyl ring is another critical conformational parameter. The steric and electronic effects of the two meta-bromine atoms will influence the rotational barrier and the preferred dihedral angle. It is anticipated that the bulky bromine atoms will create a significant barrier to free rotation, leading to distinct, stable rotamers.

The following diagram illustrates the proposed workflow for a comprehensive conformational analysis.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Data Integration & Model Refinement Comp_Start Initial 3D Structure Generation Conf_Search Molecular Mechanics Conformational Search Comp_Start->Conf_Search Broad exploration of conformational space DFT_Opt DFT Geometry Optimization of Conformers Conf_Search->DFT_Opt Refinement of low-energy structures Energy_Calc Relative Energy Calculation (Gibbs Free Energy) DFT_Opt->Energy_Calc Determine relative stabilities NMR_Calc Calculation of NMR Parameters (Chemical Shifts, Coupling Constants) DFT_Opt->NMR_Calc Comparison Compare Calculated vs. Experimental NMR Data NMR_Calc->Comparison Synthesis Synthesis & Purification of this compound NMR_Acq Acquisition of 1D and 2D NMR Spectra (¹H, ¹³C, NOESY) Synthesis->NMR_Acq Xtal Attempt Crystal Growth for X-ray Crystallography Synthesis->Xtal NMR_Acq->Comparison Xtal_Data Solid-State Conformation (if successful) Xtal->Xtal_Data Final_Model Refined Conformational Model Comparison->Final_Model Iterative refinement Xtal_Data->Final_Model Provides benchmark solid-state structure

Caption: Proposed workflow for conformational analysis.

Experimental and Computational Protocols

Protocol 1: Computational Modeling

This protocol describes the use of computational chemistry to explore the potential energy surface of this compound.

Objective: To identify all low-energy conformers and calculate their relative populations and NMR properties.

Methodology:

  • Initial Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure.

  • Conformational Search:

    • Rationale: To broadly sample the conformational space without the high computational cost of quantum mechanics.

    • Procedure: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This will involve rotating the N-C(aryl) bond and sampling different ring puckers. All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum should be saved.

  • DFT Geometry Optimization:

    • Rationale: To obtain accurate geometries and relative energies for the low-energy conformers identified in the previous step. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost.

    • Procedure: For each conformer from the molecular mechanics search, perform a full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). A solvent model (e.g., PCM for chloroform or water) should be included to simulate solution-phase conditions.

  • Frequency and Energy Calculations:

    • Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate their Gibbs free energies for determining relative populations at a given temperature.

    • Procedure: Perform a frequency calculation at the same level of theory as the optimization. Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer.

  • NMR Parameter Calculation:

    • Rationale: To predict the NMR chemical shifts and coupling constants for each conformer. These can be compared with experimental data for validation.

    • Procedure: Using the DFT-optimized geometries, calculate the NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). The calculated shieldings are then converted to chemical shifts by referencing them against a standard (e.g., TMS).

Protocol 2: NMR Spectroscopic Analysis

Objective: To obtain experimental data on the solution-phase conformation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a suitable concentration (e.g., 5-10 mg/0.5 mL).

  • 1D NMR Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the pyrrolidine ring.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom, confirming assignments.

  • NOESY for Through-Space Correlations:

    • Rationale: The Nuclear Overhauser Effect (NOE) is distance-dependent and provides information about protons that are close in space, even if they are not directly bonded. This is a powerful tool for differentiating between conformers.

    • Procedure: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The presence of cross-peaks between protons on the phenyl ring and protons on the pyrrolidine ring will provide direct evidence for the preferred orientation around the N-C(aryl) bond.

Data Presentation and Interpretation

The data from the computational and experimental workflows should be integrated to build a cohesive model.

Table 1: Predicted Relative Energies and Populations of Conformers

Conformer IDPyrrolidine PuckerN-C(aryl) Dihedral Angle (°)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1 Calculated ValueCalculated Value0.00Calculated Value
Conf-2 Calculated ValueCalculated ValueCalculated ValueCalculated Value
Conf-3 Calculated ValueCalculated ValueCalculated ValueCalculated Value

This table would be populated with data from the DFT calculations.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

ProtonExperimental Shift (ppm)Population-Averaged Calculated Shift (ppm)
H-2' Measured ValueCalculated Value
H-3' Measured ValueCalculated Value
H-4' Measured ValueCalculated Value
H-5' Measured ValueCalculated Value
H-2 (Aryl) Measured ValueCalculated Value
H-4 (Aryl) Measured ValueCalculated Value
H-6 (Aryl) Measured ValueCalculated Value

The calculated shifts would be an average of the shifts for each conformer, weighted by their Boltzmann populations.

A strong correlation between the population-averaged calculated NMR data and the experimental data would validate the computational model. Any significant NOESY cross-peaks should be consistent with the inter-proton distances in the lowest energy calculated conformers.

Predicted Influence of the 3,5-Dibromo Substituents

While awaiting experimental data, we can hypothesize the influence of the dibromo-substitution pattern:

  • Electronic Effects: The two bromine atoms are strongly electron-withdrawing, which will decrease the electron density on the phenyl ring and on the pyrrolidine nitrogen. This could affect the N-C(aryl) bond length and the rotational barrier.

  • Steric Effects: The meta-positioning of the bromine atoms means they will flank the pyrrolidine ring. This steric hindrance is expected to create a higher energy barrier for rotation around the N-C(aryl) bond compared to unsubstituted 1-phenylpyrrolidine, likely resulting in a more restricted set of preferred conformations.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to elucidating the molecular structure and conformational preferences of this compound. By combining the predictive power of computational chemistry with the empirical validation of NMR spectroscopy, a detailed and reliable conformational model can be constructed. This workflow is not only applicable to the title compound but also serves as a general template for the characterization of other novel, flexible molecules that are of interest to the pharmaceutical and chemical industries. The resulting structural insights are invaluable for understanding molecular behavior and for guiding future research endeavors.

References

  • PubChem. (n.d.). 1-Phenyl-2-pyrrolidinone. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from National Center for Biotechnology Information. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Pyrrolidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
  • Koskinen, A. M. P., & Glemarec, G. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]

  • Carballeira, L., Pérez-Juste, I., & Van Alsenoy, C. (2001). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 105(46), 10645–10654. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

Sources

A Technical Guide to the Biological Activities of Substituted Phenylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Phenylpyrrolidine Scaffold - A Nexus of Simplicity and Potent Activity

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1] This five-membered nitrogen heterocycle, particularly when substituted with a phenyl group, offers a unique combination of structural simplicity, conformational flexibility, and stereochemical complexity.[1] This trifecta of properties allows substituted phenylpyrrolidines to effectively explore three-dimensional pharmacophore space, leading to potent and selective interactions with a wide array of biological targets.[1][2] Consequently, this structural motif is a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities ranging from anticancer and antimicrobial to profound effects on the central nervous system.[2][3]

This guide provides an in-depth exploration of the key biological activities of substituted phenylpyrrolidines. We will move beyond a simple cataloging of effects to delve into the underlying mechanisms of action, present robust and validated experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for investigating this versatile class of compounds.

Section 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

The application of substituted phenylpyrrolidines in oncology is a rapidly advancing field. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines, often through mechanisms that involve the induction of programmed cell death (apoptosis) and inhibition of key cellular processes required for tumor growth.[4][5][6]

Mechanistic Insights: How Phenylpyrrolidines Combat Cancer

The anticancer efficacy of phenylpyrrolidine derivatives is not attributed to a single mechanism but rather a spectrum of actions that can be modulated by the nature and position of substituents. Extensive studies have shown that these compounds can interfere with critical cellular machinery. For instance, certain derivatives bearing a 3,4,5-trimethoxyphenyl moiety—a scaffold known for its tubulin-inhibiting properties—have demonstrated potent anticancer effects.[4] Other derivatives, such as those incorporating a diphenylamine moiety, have shown high selectivity against prostate cancer and melanoma cell lines.[6][7] A primary mechanism of action for many chemotherapeutic agents is the induction of apoptosis. Phenylpyrrolidine derivatives have been shown to effectively trigger this pathway, leading to the systematic dismantling and elimination of cancer cells.[8]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a standard and critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, illustrates the cytotoxic potential of different substituted phenylpyrrolidines against a panel of human cancer cell lines.

Compound ClassSubstitution DetailsTarget Cell LineIC50 Value (µM)Reference
Pyrrolidinone-HydrazoneDiphenylamine moietyPPC-1 (Prostate)2.5 - 20.2[5][6]
Pyrrolidinone-HydrazoneDiphenylamine moietyIGR39 (Melanoma)2.5 - 20.2[5][6]
SpiropyrrolidineThiophen-containingMCF-7 (Breast)17 - 28[2]
SpiropyrrolidineThiophen-containingHeLa (Cervical)19 - 30[2]
5-Oxopyrrolidine1,3,4-oxadiazolethione ringA549 (Lung)Reduces viability to 28.0%[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. The causality behind this protocol is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, PC-3) in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

    • Incubate cells in a humidified atmosphere at 37°C with 5% CO2.[9]

    • Harvest cells upon reaching 80-90% confluency.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of medium.[9] Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test phenylpyrrolidine derivative in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM).[8]

    • Remove the old medium from the cells and add fresh medium containing the various drug concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[8]

    • Incubate the plate for 48-72 hours.

  • MTT Incubation & Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.[8]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Cancer Cell Lines B 2. Seed Cells into 96-Well Plate A->B D 4. Treat Cells for 48-72 hours B->D C 3. Prepare Serial Dilutions of Phenylpyrrolidines C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability & Plot Dose-Response Curve G->H I 9. Determine IC50 Value H->I

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Section 2: Antimicrobial Activity - A Countermeasure to Resistance

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of novel chemical scaffolds for antibiotic development.[10][11] Substituted phenylpyrrolidines have emerged as a promising class of compounds, with various derivatives demonstrating significant activity against a range of pathogenic bacteria.[2][11]

Mechanistic Insights: Disrupting Bacterial Viability

The antibacterial action of phenylpyrrolidines can be multifaceted. Structure-activity relationship studies have shown that specific substitutions on both the phenyl and pyrrolidine rings are crucial for potency.[11] For example, some spiropyrrolidine derivatives have shown good activity against both Gram-positive (Bacillus subtilis, Micrococcus luteus) and Gram-negative (Vibrio cholerae, Proteus mirabilis) bacteria.[2] Mechanistic studies on related scaffolds suggest that these compounds may exert their effects by damaging the bacterial cell membrane or inhibiting essential enzymes.[12] For instance, molecular docking studies have implicated the inhibition of GlcN-6-P synthase, an enzyme crucial for cell wall biosynthesis, as a potential target.[2]

Quantitative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Compound ClassSubstitution DetailsTarget MicroorganismMIC (µg/mL)Reference
Spiropyrrolidine-NH and -CO groupsVibrio cholerae50[2]
Spiropyrrolidine-NH and -CO groupsProteus mirabilis50[2]
Spiropyrrolidine-NH and -CO groupsMicrococcus luteus50[2]
Spiropyrrolidine-NH and -CO groupsBacillus subtilis50[2]
N-arylpyrroleBromo-substitution (Vc)MRSA4[13]
N-arylpyrroleBromo-substitution (Vc)E. coli16[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[14][15] The principle is to expose a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) on an appropriate agar plate (e.g., Luria Broth Agar) and incubate at 37°C for 18-24 hours.[14]

    • Select 3-5 isolated colonies and suspend them in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14][15]

    • Further dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Plate Preparation and Compound Dilution:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Prepare a stock solution of the phenylpyrrolidine derivative in a suitable solvent (e.g., DMSO).

    • Add 50 µL of the dissolved compound to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[14]

    • Optionally, a growth indicator like Resazurin can be added to aid in visualization.[10]

Visualization of Experimental Workflow

G A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Phenylpyrrolidine in 96-Well Plate B->C D 4. Incubate Plate at 37°C for 18-24h C->D E 5. Visually Inspect for Bacterial Growth (Turbidity) D->E F 6. Identify Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Neuroprotective and CNS Activities

The central nervous system (CNS) is a significant target for phenylpyrrolidine derivatives.[16] These compounds have shown potential in models of neurodegenerative diseases and cognitive impairment, acting through various mechanisms to protect neurons and modulate neural signaling.[17][18]

Mechanistic Insights: Guarding the Brain

The neuroprotective effects of phenylpyrrolidines are often linked to their ability to counteract excitotoxicity and oxidative stress, two key pathological processes in conditions like ischemic stroke and Alzheimer's disease.[16][19] For example, specific derivatives have demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neuron cultures.[16][19] This is crucial, as excessive glutamate leads to uncontrolled neuronal depolarization and eventual cell death.[19]

Furthermore, some derivatives act as acetylcholinesterase (AChE) inhibitors.[18] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the symptomatic treatment of Alzheimer's disease.[18] The antioxidant properties of these molecules also play a vital role, with studies showing they can preserve levels of endogenous antioxidants like glutathione (GSH) and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[18][20]

Quantitative Analysis of Neuroprotective Effects

Evaluating neuroprotective activity involves both cell viability assays and measurements of specific biomarkers of cellular stress and function.

Compound ClassAssay ModelEffectResultReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateGlutamate-induced excitotoxicity in cortical neuronsNeuroprotectionSignificant protective effect vs. control[16]
N-Pyrrolyl Hydrazide-Hydrazone (Compound 2)6-OHDA-induced toxicity in SH-SY5Y cellsNeuroprotection31% increase in cell viability[20]
N-Pyrrolyl Hydrazide-Hydrazone (Compound 2)6-OHDA-induced toxicity in SH-SY5Y cellsApoptosis ReductionReduced apoptotic cells to 3.73%[20]
Pyrrolidine-2-one derivativesScopolamine-induced cognitive impairment in miceBiochemical MarkerSignificant restoration of GSH & SOD levels[18]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y line) from damage induced by an oxidative stressor, such as 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[20]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment with Compound:

    • Treat the cells with various concentrations of the test phenylpyrrolidine derivative for 1-2 hours prior to inducing stress. This pre-incubation allows the compound to enter the cells and exert its protective effects.[20]

  • Induction of Oxidative Stress:

    • Introduce the neurotoxin (e.g., 6-OHDA) to the wells at a pre-determined toxic concentration.[20]

    • Include several control groups: untreated cells (negative control), cells treated with the neurotoxin only (positive control), and cells treated with the compound only (to check for inherent toxicity).

    • Incubate for 24 hours.

  • Assessment of Cell Viability and Biomarkers:

    • Viability: Perform an MTT assay as described in Section 1.3 to quantify the percentage of surviving cells. A higher viability in the compound-plus-toxin group compared to the toxin-only group indicates a neuroprotective effect.[20]

    • Oxidative Stress Markers: To delve deeper into the mechanism, lyse the cells and perform biochemical assays. Measure levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) using commercially available kits.[21][22] A restoration of these markers towards normal levels indicates an antioxidant-mediated protective mechanism.

Visualization of Neuroprotective Mechanism

G Neurotoxin Neurotoxin (e.g., 6-OHDA, Glutamate) ROS Increased Reactive Oxygen Species (ROS) & Oxidative Stress Neurotoxin->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Neuronal Cell Death) Mitochondria->Apoptosis triggers Protection Neuroprotection (Cell Survival) Phenylpyrrolidine Substituted Phenylpyrrolidine Antioxidant Enhanced Antioxidant Defense (↑ GSH, ↑ SOD) Phenylpyrrolidine->Antioxidant Block Block Excitotoxicity & ROS Production Phenylpyrrolidine->Block Antioxidant->ROS scavenges Block->ROS Block->Apoptosis prevents

Caption: Putative neuroprotective mechanisms of phenylpyrrolidines.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available from: [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. Available from: [Link]

  • [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists - PubMed. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available from: [Link]

  • Assessment of antimicrobial activity - Protocols.io. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available from: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available from: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed Central. Available from: [Link]

  • Cell viability reducing activity of the synthesized compounds 1–39. - ResearchGate. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available from: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed. Available from: [Link]

  • (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. Available from: [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed. Available from: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - ResearchGate. Available from: [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. Available from: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. Available from: [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Available from: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. Available from: [Link]

  • Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PMC. Available from: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - Semantic Scholar. Available from: [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Available from: [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. Available from: [Link]

  • Functionalized Phenyl Peptoids with Enhanced Antibacterial Potency - PubMed. Available from: [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed Central. Available from: [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed Central. Available from: [Link]

Sources

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Enduring Privilege of the Pyrrolidine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] The five-membered saturated nitrogen heterocycle, pyrrolidine, is a quintessential example of such a structure.[2][3] Its prevalence is not a matter of chance; rather, it stems from a unique combination of physicochemical and stereochemical properties that make it an ideal building block for engaging with complex biological targets.[4][5] Found in a multitude of natural products, particularly alkaloids, and embedded in the structure of numerous FDA-approved drugs, the pyrrolidine ring offers a three-dimensional framework that is adept at exploring pharmacophore space.[5][6][7]

Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation.[4][8] This inherent three-dimensionality, coupled with the potential for multiple stereocenters, allows for the precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with protein binding pockets.[5][6] Furthermore, the nitrogen atom imparts basicity, serving as a hydrogen bond donor or acceptor, which can be pivotal for target engagement and for modulating crucial pharmacokinetic properties like aqueous solubility.[1][9] This guide will provide an in-depth exploration of the pyrrolidine core, detailing its synthesis, dissecting its role in various therapeutic areas, and providing field-proven protocols for its investigation.

Part 1: Physicochemical Properties and Design Rationale

The decision to incorporate a pyrrolidine ring is a strategic choice rooted in its distinct properties compared to other cyclic amines. Its flexible, non-planar structure allows it to adopt various conformations, a phenomenon known as "pseudorotation," enabling it to adapt to the topology of a target's binding site.[4][8] This conformational flexibility can be constrained or "locked" by the strategic placement of substituents, a powerful tool for optimizing binding affinity and selectivity.[5]

The nitrogen atom is a key feature, providing a basic center (pKa of conjugate acid ~11.27) that is often protonated at physiological pH, enhancing water solubility and enabling ionic interactions.[1][9] This nitrogen also serves as a convenient handle for synthetic modification, with statistics showing that 92% of FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position.[5]

Part 2: Core Synthetic Strategies for Pyrrolidine Derivatives

The construction and functionalization of the pyrrolidine ring are mature fields in organic chemistry, offering a diverse toolkit for the medicinal chemist. Methodologies can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine core, such as L-proline, or the de novo construction of the ring system.[4][10]

De Novo Synthesis: The [3+2] Cycloaddition

Among the most powerful methods for pyrrolidine synthesis is the [3+2] dipolar cycloaddition reaction, particularly involving azomethine ylides.[11][12] This atom-economical approach allows for the rapid and stereocontrolled assembly of the five-membered ring from acyclic precursors, often establishing multiple stereocenters in a single step.[12][13] Azomethine ylides, which act as 1,3-dipoles, can be generated in situ and reacted with a wide range of dipolarophiles (typically electron-deficient alkenes) to yield highly substituted pyrrolidines.[14]

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Precursors Precursors (e.g., α-Amino Acid Ester + Aldehyde) Ylide Azomethine Ylide (1,3-Dipole) Precursors->Ylide In situ generation (e.g., condensation/ decarboxylation) Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Electron-deficient Alkene) Dipolarophile->Cycloaddition Pyrrolidine Polysubstituted Pyrrolidine Cycloaddition->Pyrrolidine Forms 5-membered ring (Regio- & Stereoselective)

Fig. 1: General workflow for [3+2] cycloaddition synthesis.

This protocol describes a general, silver-catalyzed diastereoselective synthesis of a substituted pyrrolidine from an N-sulfinylimine and an α-imino ester, adapted from related methodologies.[15]

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the N-tert-butanesulfinyl imine (1.0 equiv., 0.3 mmol), the α-imino ester (2.0 equiv., 0.6 mmol), and the catalyst, silver(I) carbonate (Ag₂CO₃) (0.1 equiv., 10 mol%).

  • Solvent Addition: Add anhydrous toluene (0.4 M) to the vial via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrrolidine product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and stereochemistry.

Functionalization of Chiral Precursors: N-Alkylation of Proline Derivatives

The use of naturally occurring L-proline as a chiral starting material is a highly effective strategy for producing enantiomerically pure pyrrolidine derivatives.[10][16] One of the most common modifications is N-alkylation to introduce substituents on the ring nitrogen. Reductive amination is a robust and widely used method for this transformation, offering high yields and avoiding the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.[10]

This protocol outlines a general procedure for the N-alkylation of a secondary amine (e.g., a proline ester) with an aldehyde using sodium triacetoxyborohydride.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the proline derivative (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise at room temperature. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography to yield the pure N-alkylated pyrrolidine derivative.

Part 3: Therapeutic Applications and Biological Evaluation

The pyrrolidine scaffold is a cornerstone in drugs targeting a vast range of diseases, including cancer, epilepsy, and bacterial infections.[2][3][17]

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents.[18][19] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like poly(ADP-ribose) polymerase (PARP) and various protein kinases, or antagonism of chemokine receptors like CXCR4.[17][20][21]

PARP inhibitors represent a successful class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[21][22] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[21] When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[23] In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death, an elegant example of synthetic lethality.[24]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Enzyme SSB1->PARP1 PARP binds SSB PARPi1 Pyrrolidine-based PARP Inhibitor PARPi1->PARP1 Inhibits & Traps PARP DSB1 Replication Fork Collapse -> Double-Strand Break (DSB) PARP1->DSB1 Unrepaired SSB HR1 Homologous Recombination (HR) Repair DSB1->HR1 Survival1 DNA Repair & Cell Survival HR1->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP Enzyme SSB2->PARP2 PARP binds SSB PARPi2 Pyrrolidine-based PARP Inhibitor PARPi2->PARP2 Inhibits & Traps PARP DSB2 Replication Fork Collapse -> Double-Strand Break (DSB) PARP2->DSB2 Unrepaired SSB HR2 Defective HR Repair (e.g., BRCA mutation) DSB2->HR2 Death2 Genomic Instability & Cell Death (Apoptosis) HR2->Death2

Fig. 2: Mechanism of synthetic lethality with PARP inhibitors.

The potency of pyrrolidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values against various cancer cell lines.

Compound ClassExample CompoundCancer Cell LineActivity (IC₅₀/EC₅₀)Reference
Spirooxindole-pyrrolidineCompound 37eMCF-7 (Breast)17 µM
Spirooxindole-pyrrolidineCompound 37eHeLa (Cervical)19 µM[20]
Pyrrolidinone-hydrazoneDerivativePPC-1 (Prostate)2.5 µM[25]
Pyrrolidinone-hydrazoneDerivativeIGR39 (Melanoma)2.5 µM[25]
(S)-Pyrrolidine CXCR4 AntagonistCompound 46CXCR4 Binding Assay79 nM[6][20]
Copper(II) ComplexCompound 37aSW480 (Colon)0.99 µM[6]

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[4][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[26]

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[27]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1][4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of the compound.

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore for anticonvulsant drugs.[5] Derivatives in this class are effective in treating various types of seizures, and their activity is often evaluated in rodent models.[18][28]

The in vivo efficacy of anticonvulsants is often expressed as the median effective dose (ED₅₀), the dose required to protect 50% of animals from seizures in a specific test.

Compound ClassExample CompoundSeizure TestActivity (ED₅₀, mg/kg)Reference
N-Mannich BaseCompound 12MES16.13[18]
N-Mannich BaseCompound 12scPTZ133.99[18]
N-Mannich BaseCompound 23MES37.79[18]
N-Mannich BaseCompound 23scPTZ128.82[18]
Thiophene-pyrrolidine-2,5-dioneCompound 4MES62.14[2]
Thiophene-pyrrolidine-2,5-dioneCompound 46 Hz75.59[2]
3-chlorophenyl-pyrrolidine-2,5-dioneCompound 6MES68.30[29]
3-chlorophenyl-pyrrolidine-2,5-dioneCompound 66 Hz28.20[29]

MES = Maximal Electroshock; scPTZ = subcutaneous Pentylenetetrazole

This test is a widely used animal model to identify compounds that are effective against absence seizures by elevating the seizure threshold.[9][30]

  • Animal Preparation: Use male mice (e.g., CF-1 strain) of a specific weight range. Acclimatize the animals to the laboratory environment before the experiment.

  • Compound Administration: Administer the test pyrrolidine derivative intraperitoneally (i.p.) or orally at various doses. Include a vehicle control group. The timing of administration should be based on the compound's predicted time to peak effect (TPE).[9]

  • Chemoconvulsant Injection: At the TPE, inject pentylenetetrazole (PTZ) subcutaneously into a loose fold of skin on the neck. A standard convulsive dose for CF-1 mice is 85 mg/kg.[9]

  • Observation: Immediately place each animal into an individual observation cage and observe for the presence or absence of seizures for the next 30 minutes.[9]

  • Endpoint Assessment: The primary endpoint is the occurrence of a clonic seizure, defined as an episode of clonic spasms of the limbs lasting for at least 3-5 seconds. An animal that does not exhibit this endpoint is considered protected.[9]

  • Data Analysis: The ED₅₀ value, representing the dose that protects 50% of the animals from seizures, is calculated using statistical methods such as probit analysis.

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Pyrrolidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[7][31][32]

The antibacterial potency of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.

Compound ClassExample CompoundBacterial StrainActivity (MIC, µg/mL)Reference
Pyrrolidine-2,3-dioneDimer 30S. aureus (MSSA)16 (MBEC)[11]
Thiazolyl-pyrrolidineDerivativeA. baumannii31.25[8]
Thiazolyl-pyrrolidineDerivativeM. tuberculosis H37Rv0.98 - 1.96[8]

MBEC = Minimum Biofilm Eradication Concentration

Conclusion and Future Prospects

The pyrrolidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and effective core for the development of a wide range of therapeutic agents.[2][4] Its unique stereochemical and physicochemical properties provide a robust foundation for designing molecules with high potency and selectivity. The synthetic methodologies for its construction are well-established and continue to evolve, offering chemists creative pathways to novel and complex derivatives.

Future research will likely focus on expanding the chemical space around the pyrrolidine core, employing techniques like DNA-encoded libraries and fragment-based drug design to identify novel interactions with emerging biological targets. The development of new stereoselective synthetic methods will remain crucial for accessing unique and complex three-dimensional structures. As our understanding of disease biology deepens, the privileged pyrrolidine scaffold will undoubtedly continue to be a central element in the design of the next generation of innovative medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2915–2937. [Link]

  • Wang, X., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Journal of Molecular Structure, 1283, 135175. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Szymańska, E., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7856. [Link]

  • Li, W., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 200, 112443. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Góra, M., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 27(19), 6667. [Link]

  • Bhat, M. A., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]

  • Bhat, S. K., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. [Link]

  • Smith, C. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(13), 5092–5097. [Link]

  • Poyraz, S., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Fustero, S., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. AZoLifeSciences. [Link]

  • Vicario, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7594–7599. [Link]

  • Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 5(1), 236. [Link]

  • Wang, D., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(2), 489. [Link]

  • Dhir, A. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Bio-protocol, 8(12), e2882. [Link]

  • Wang, D., et al. (2023). PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions. ResearchGate. [Link]

  • Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

  • Fleischer, S., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(5), 1034-1038. [Link]

  • Irrgang, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Nature Communications, 8, 1899. [Link]

  • Murai, J. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(9), 2927-2935. [Link]

  • Fleischer, S., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Europe PMC. [Link]

  • ResearchGate. (n.d.). Experimental protocol for Pentylenetetrazole induced kindled seizure severity score assessment protocol. ResearchGate. [Link]

  • De la Cruz, P., et al. (2014). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 18(1), 2-25. [Link]

  • Löscher, W. (2016). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • Zaremba, T., & Curtin, N. J. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 9(12), 161. [Link]

  • Löscher, W., & Schmidt, D. (1988). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 2(3), 173-182. [Link]

  • Wikipedia. (n.d.). PARP inhibitor. Wikipedia. [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. [Link]

  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of 1-(3,5-Dibromophenyl)pyrrolidine. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following precautions are based on data from structurally analogous compounds, including halogenated aromatic hydrocarbons and pyrrolidine derivatives. It is imperative that all handling of this chemical is preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Introduction and Compound Profile

This compound is a halogenated aromatic amine of interest to researchers in medicinal chemistry and drug development. Its unique structure, combining a dibrominated phenyl ring with a pyrrolidine moiety, suggests potential applications as a building block in the synthesis of novel therapeutic agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.[1][2][3] The presence of bromine atoms on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

However, the very features that make this compound chemically interesting also necessitate a cautious and well-informed approach to its handling. Halogenated aromatic compounds, as a class, can present a range of health hazards, from irritation to more severe organ toxicity.[4][5][6] Similarly, pyrrolidine and its derivatives can be flammable, corrosive, and possess acute toxicity.[7] This guide aims to provide the necessary framework for mitigating these risks in a research and development setting.

Physicochemical Data Summary
PropertyPredicted/Analog DataRationale and Implications
CAS Number 1245563-15-8[8]For accurate identification and record-keeping.
Molecular Formula C₁₀H₁₁Br₂NConfirmed chemical composition.
Appearance Likely an off-white to brown solid[9]Important for visual identification and spill assessment.
Boiling Point High; e.g., 76 °C at 0.1 mmHg for 1-(3-bromophenyl)pyrrolidine[9]Suggests low volatility at standard temperature and pressure, reducing inhalation risk.
Density Predicted to be >1 g/cm³[9]Will likely sink in water.
Solubility Soluble in some organic solvents (e.g., ethanol, dimethylformamide)[10]Informs choice of solvents for reactions and cleaning, as well as potential environmental fate.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its constituent chemical groups: the dibrominated aromatic ring and the pyrrolidine heterocycle.

GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification is not available. Based on analogous compounds, the following classifications should be considered as a conservative starting point for a risk assessment:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[11]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[12]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[12]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[11]

It is also prudent to consider the potential for long-term or chronic effects associated with halogenated aromatic compounds, which can include hepatotoxicity (liver damage).[4]

Toxicological Profile: A Mechanistic Perspective

Dermal and Ocular Irritation: The amine functionality of the pyrrolidine ring can be corrosive to skin and eyes, causing irritation or burns upon direct contact.[13]

Acute Toxicity: If ingested or inhaled, the compound may be harmful. The lipophilicity conferred by the pyrrolidine ring can enhance its ability to cross biological membranes, potentially leading to systemic effects.[14]

Potential for Organ Toxicity: Brominated aromatic compounds have been noted for their potential to cause liver damage with repeated exposure.[4] While acute exposure is the primary concern in a laboratory setting, the possibility of cumulative effects should not be disregarded, especially for researchers working with this class of compounds regularly.

Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[5][15] Therefore, all waste containing this compound must be disposed of as hazardous chemical waste.[11]

Risk Assessment Workflow

A thorough risk assessment is non-negotiable before any work with this compound commences. The following diagram outlines the logical flow of this process.

RiskAssessment cluster_planning Phase 1: Planning & Information Gathering cluster_assessment Phase 2: Hazard & Risk Analysis cluster_control Phase 3: Control Measures cluster_review Phase 4: Review & Refine A Identify the process: Synthesis, purification, analysis of This compound B Gather safety information: Analog SDS, literature on halogenated aromatics & pyrrolidines A->B C Identify Hazards: - Skin/eye irritation - Acute toxicity (oral/inhalation) - Potential organ toxicity B->C D Evaluate Risks: - Exposure during weighing/transfer - Inhalation of dust/aerosols - Accidental spills C->D E Implement Engineering Controls: - Chemical fume hood - Ventilated balance enclosure D->E F Define PPE Requirements: - Nitrile gloves - Safety goggles & face shield - Lab coat D->F G Establish Safe Work Practices: - SOP for handling & disposal - Spill response plan D->G H Review procedures after use and refine as necessary E->H F->H G->H

Sources

An In-depth Technical Guide to 1-(3,5-Dibromophenyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3,5-Dibromophenyl)pyrrolidine, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, commercial availability, synthesis strategies, and potential applications, with a focus on providing practical insights and methodologies.

Introduction to this compound

This compound is a substituted aromatic pyrrolidine that has garnered interest in medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensional character into molecules, which can enhance binding affinity and specificity to biological targets.[1] The dibromophenyl moiety offers multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules, including those used in targeted protein degradation.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueSource
CAS Number 1245563-15-8[2]
Molecular Formula C₁₀H₁₁Br₂N[2]
Molecular Weight 305.01 g/mol [2]
Appearance White solid[3]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[3]
Storage Sealed in a dry environment at 2-8°C.[3]

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. When sourcing this compound, it is crucial to verify the purity and obtain the corresponding certificate of analysis.

Table of Commercial Suppliers:

SupplierWebsiteNotes
EON Biotech[Link]Lists the compound with CAS number 1245563-15-8.[2]
Pharmaffiliates[Link]Offers the compound and provides basic product details.[4]
Pol-Aura[Link]Lists the compound with a minimum purity of 95%.[5]
ChemicalBookAggregates information and potential suppliers for the compound.[6]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Strategies: A Mechanistic Perspective

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method is highly versatile and tolerant of a wide range of functional groups.

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald-Hartwig Amination reagents 1,3,5-Tribromobenzene + Pyrrolidine reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) catalyst->reaction base Base (e.g., NaOtBu, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Heat purification Column Chromatography workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).

  • Addition of Reagents: Add a strong base (e.g., sodium tert-butoxide, 1.4 eq) and an anhydrous solvent (e.g., toluene).

  • Reactant Addition: Add pyrrolidine (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly if the aromatic ring is activated by electron-withdrawing groups.[9][10] In the case of 1,3,5-tribromobenzene, the bromine atoms themselves are not strongly activating. However, under forcing conditions (high temperature and pressure), this reaction may proceed.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

SNAr reagents 1,3,5-Tribromobenzene + Pyrrolidine reaction Reaction Mixture reagents->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Workup & Precipitation/Extraction reaction->workup High Temperature purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized or purchased this compound. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structure elucidation.

Applications in Drug Discovery and Chemical Biology

The 1-(3,5-dibromophenyl) moiety is a key structural feature in various areas of drug discovery, particularly in the development of chemical probes and targeted protein degraders.

Role in Targeted Protein Degradation (TPD)

Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[11][12][13][14] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The 3,5-dibromophenyl group can serve as a versatile scaffold or an intermediate in the synthesis of ligands for either the target protein or the E3 ligase. The bromine atoms provide convenient handles for further chemical elaboration, such as Suzuki or Sonogashira cross-coupling reactions, to append other molecular fragments necessary for potent and selective binding.

Logical Relationship in PROTAC Design:

PROTAC_Design cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Dibromophenyl This compound (Versatile Scaffold) Modification Chemical Modification (e.g., Cross-Coupling) Dibromophenyl->Modification Modification->Target_Ligand Modification->E3_Ligase_Ligand

Sources

Methodological & Application

Application Note: Synthesis of N-Aryl Substituted Pyrrolidines from Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-aryl substituted pyrrolidines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in a host of bioactive compounds and functional materials.[1][2] This application note provides a comprehensive guide for researchers on the synthesis of these valuable motifs starting from readily available 1,4-diketones and aromatic amines. We delve into two primary synthetic strategies: the classic two-step sequence involving the Paal-Knorr pyrrole synthesis followed by reduction, and a modern, highly efficient one-pot iridium-catalyzed reductive amination that directly yields the target pyrrolidines.[1][2][3] This guide emphasizes the mechanistic rationale behind these transformations, offers detailed, validated protocols, and presents comparative data to aid in method selection and optimization.

Introduction: The Significance of the N-Aryl Pyrrolidine Core

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of organic chemistry. When substituted with an aryl group on the nitrogen atom, its physicochemical and pharmacological properties are significantly modulated. This N-aryl substitution is critical for tuning receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Consequently, N-aryl pyrrolidines are integral components of numerous pharmaceuticals and drug candidates.[1][2]

The development of robust and versatile synthetic routes to this scaffold is therefore of paramount importance. The condensation of 1,4-diketones with primary aromatic amines serves as one of the most reliable and fundamental approaches to construct the core structure.[4]

Mechanistic Overview: From Diketone to Heterocycle

The primary transformation involves the reaction of a 1,4-dicarbonyl compound with a primary arylamine. Depending on the reaction conditions, this can lead to either an N-aryl pyrrole (the aromatic heterocycle) or the desired N-aryl pyrrolidine (the saturated heterocycle).

The Paal-Knorr Condensation: Formation of N-Aryl Pyrroles

The Paal-Knorr synthesis is the quintessential method for preparing substituted pyrroles from 1,4-diketones.[5][6] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6]

The mechanism, elucidated by V. Amarnath et al., proceeds as follows[5][6]:

  • Nucleophilic Attack: The primary arylamine attacks one of the protonated carbonyl groups of the diketone to form a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[7]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-fold dehydration to eliminate two molecules of water, yielding the stable aromatic N-aryl pyrrole.

Paal_Knorr_Mechanism General Mechanism of the Paal-Knorr Pyrrole Synthesis cluster_start diketone 1,4-Diketone inv1 diketone->inv1 Nucleophilic Attack amine + Ar-NH₂ (Aryl Amine) hemiaminal Hemiaminal Intermediate inv2 hemiaminal->inv2 Intramolecular Cyclization cyclic_intermediate Cyclic Dihydroxy Intermediate pyrrole N-Aryl Pyrrole cyclic_intermediate->pyrrole Dehydration water - 2H₂O inv1->hemiaminal inv2->cyclic_intermediate paal_knorr_workflow Workflow for Paal-Knorr Pyrrole Synthesis A 1. Combine Diketone, Aniline, and Acetic Acid in Flask B 2. Heat to Reflux (45-60 min) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice Water D->E F 6. Vacuum Filtration E->F G 7. Recrystallize F->G H Pure N-Aryl Pyrrole G->H reductive_amination_workflow Workflow for Iridium-Catalyzed Reductive Amination A 1. Combine Diketone, Amine, [Cp*IrCl₂]₂ in Water B 2. Add Formic Acid (Hydrogen Donor) A->B C 3. Seal and Heat at 80°C (12 hours) B->C D 4. Cool to Room Temperature C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure N-Aryl Pyrrolidine H->I

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. Specifically, the functionalization at the 3-position of the pyrrolidine core has garnered significant attention from researchers in drug development. This substitution pattern is a key feature in a multitude of biologically active compounds, including potent and selective ligands for serotonin and dopamine receptors.[1] The ability to efficiently and selectively introduce a variety of substituents at this position is therefore a critical endeavor in the synthesis of novel therapeutic agents.

This guide provides an in-depth technical overview of modern palladium-catalyzed methods for the synthesis of 3-substituted pyrrolidines. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and expert insights to enable researchers to successfully implement these powerful synthetic strategies. The methodologies covered include directed C(sp³)–H arylation, reductive Heck/hydroarylation of pyrrolines, and allylic substitution reactions.

I. Directed C(sp³)–H Arylation: A Strategy for Precise Functionalization

The direct functionalization of C–H bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecule construction. In the context of pyrrolidine synthesis, palladium-catalyzed C–H arylation has emerged as a powerful tool for the introduction of aryl groups at the C-3 position with high regio- and stereoselectivity. This is typically achieved through the use of a directing group, which positions the palladium catalyst in close proximity to the target C–H bond.

Mechanistic Insights: The Pd(II)/Pd(IV) Catalytic Cycle

The currently accepted mechanism for the directed C(sp³)–H arylation of pyrrolidines proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key to the regioselectivity of this reaction is the use of a bidentate directing group, such as an aminoquinoline (AQ) amide, attached at the C-3 position of the pyrrolidine.

The catalytic cycle, as illustrated below, can be summarized in the following key steps:

  • Coordination and C–H Activation: The Pd(II) precatalyst coordinates to the directing group. This brings the palladium center into close proximity to the C-H bonds of the pyrrolidine ring, facilitating a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This step is often reversible.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. This step is often the stereochemistry-determining step of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the arylated product from the Pd(IV) center, which regenerates the active Pd(II) catalyst and completes the catalytic cycle. This is often the turnover-limiting step.

Directed C-H Arylation Pd(II) Precatalyst Pd(II) Precatalyst Coordination Coordination Pd(II) Precatalyst->Coordination Pyrrolidine Substrate Pyrrolidine Substrate Pyrrolidine Substrate->Coordination Palladacycle (Pd(II)) Palladacycle (Pd(II)) Coordination->Palladacycle (Pd(II)) C-H Activation C-H Activation Palladacycle (Pd(II))->C-H Activation Oxidative Addition Oxidative Addition Palladacycle (Pd(II))->Oxidative Addition Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle (Pd(II))->Pd(IV) Intermediate Ar-X Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative Addition Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination 3-Aryl-Pyrrolidine 3-Aryl-Pyrrolidine Reductive Elimination->3-Aryl-Pyrrolidine Regenerated Pd(II) Regenerated Pd(II) Reductive Elimination->Regenerated Pd(II) Regenerated Pd(II)->Pd(II) Precatalyst Catalyst Turnover

Caption: Catalytic cycle for directed C-H arylation.

Experimental Protocol: C-4 Arylation of a Pyrrolidine-3-Carboxamide Derivative

The following protocol is adapted from the work of Bull and coworkers and provides a general procedure for the palladium-catalyzed C-4 arylation of a pyrrolidine bearing a C-3 directing group.[2]

Materials:

  • N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), K₂CO₃ (2.0 equiv.), and PivOH (0.3 equiv.).

  • The vessel is sealed and evacuated and backfilled with nitrogen or argon three times.

  • Anhydrous toluene is added via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (typically 100-120 °C) for the specified time (12-24 hours).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-pyrrolidine derivative.

ParameterConditionCausality
Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst for C-H activation.
Directing Group Aminoquinoline (AQ)Bidentate chelation facilitates the C-H activation step.
Base K₂CO₃A cost-effective base that facilitates the deprotonation step.[2]
Additive PivOHActs as a proton shuttle and can improve catalyst turnover.
Solvent TolueneA high-boiling, non-polar solvent suitable for these reaction temperatures.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the palladium catalyst.

II. Reductive Heck / Hydroarylation of Pyrrolines: A Convergent Approach

An alternative and powerful strategy for the synthesis of 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. This reaction, often referred to as a reductive Heck reaction, allows for the direct coupling of an aryl halide with a pyrroline substrate to form the desired saturated heterocycle. This method is particularly attractive as it constructs the C-C bond and reduces the double bond in a single step.

Mechanistic Insights: A Reductive Mizoroki-Heck Pathway

The hydroarylation of pyrrolines is believed to proceed via a reductive Mizoroki-Heck type mechanism. The key steps in this catalytic cycle are:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) complex.

  • Migratory Insertion: The pyrroline substrate coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the Pd-Ar bond. This forms a σ-alkylpalladium(II) intermediate.

  • Hydride Transfer and Reductive Elimination: In a traditional Heck reaction, this intermediate would undergo β-hydride elimination. However, in the reductive variant, a hydride source intercepts this intermediate. The source of the hydride can vary depending on the reaction conditions, but often involves a sacrificial reductant present in the reaction mixture. This is followed by reductive elimination to yield the 3-aryl-pyrrolidine product and regenerate the Pd(0) catalyst.

Reductive Heck Hydroarylation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Migratory Insertion Migratory Insertion Ar-Pd(II)-X->Migratory Insertion Pyrroline Pyrroline Pyrroline->Migratory Insertion Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Migratory Insertion->Alkyl-Pd(II) Intermediate Hydride Transfer Hydride Transfer Alkyl-Pd(II) Intermediate->Hydride Transfer Hydride Source (H-) Hydride Source (H-) Hydride Source (H-)->Hydride Transfer Alkyl-Pd(II)-H Alkyl-Pd(II)-H Hydride Transfer->Alkyl-Pd(II)-H Reductive Elimination Reductive Elimination Alkyl-Pd(II)-H->Reductive Elimination Reductive Elimination->Pd(0) 3-Aryl-Pyrrolidine 3-Aryl-Pyrrolidine Reductive Elimination->3-Aryl-Pyrrolidine

Caption: Catalytic cycle for reductive Heck/hydroarylation.

Experimental Protocol: Hydroarylation of N-Alkyl-Pyrroline

The following is a general protocol for the palladium-catalyzed hydroarylation of an N-alkyl-pyrroline, based on the work of Sweeney and coworkers.[1]

Materials:

  • N-alkyl-pyrroline

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.) and degas the flask with nitrogen or argon.

  • Add anhydrous DMF, followed by the N-alkyl-pyrroline (1.0 equiv.), the aryl halide (1.2 equiv.), and triethylamine (2.0 equiv.).

  • Add formic acid (2.0 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aryl-pyrrolidine.

ParameterConditionCausality
Catalyst System Pd(OAc)₂ / PPh₃A common Pd(0) precursor system for cross-coupling reactions.
Hydride Source Formic acid / Et₃NDecomposes to provide the hydride for the reductive step.
Base TriethylamineNeutralizes the acid formed during the reaction and aids in the formation of the active hydride donor.
Solvent DMFA polar aprotic solvent that is suitable for a wide range of cross-coupling reactions.
Substrate N-alkyl-pyrrolineThe N-alkyl group favors the hydroarylation pathway over the traditional Heck product.[1]

III. Allylic Substitution: A Potential Route to 3-Functionalized Pyrrolidines

The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[3] While direct C-3 functionalization of an intact pyrrolidine ring via this method is less commonly reported, it represents a viable and potentially powerful strategy given a suitable substrate. A hypothetical approach would involve a pyrrolidine with a leaving group at the 3-position, such as an acetate or carbonate.

Mechanistic Insights: The Tsuji-Trost Reaction

The catalytic cycle for the Tsuji-Trost reaction is well-established and involves the following key transformations:

  • Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.

  • Oxidative Addition: The palladium atom undergoes oxidative addition into the carbon-leaving group bond, forming a π-allyl palladium(II) complex. This step typically occurs with inversion of stereochemistry.

  • Nucleophilic Attack: The nucleophile attacks the π-allyl complex, usually at the less sterically hindered terminus, to form a new bond. This step regenerates the Pd(0) catalyst.

Tsuji-Trost Reaction Pd(0) Pd(0) Coordination & Oxidative Addition Coordination & Oxidative Addition Pd(0)->Coordination & Oxidative Addition Allylic Pyrrolidine Substrate Allylic Pyrrolidine Substrate Allylic Pyrrolidine Substrate->Coordination & Oxidative Addition π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Coordination & Oxidative Addition->π-Allyl Pd(II) Complex Nucleophilic Attack Nucleophilic Attack π-Allyl Pd(II) Complex->Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Nucleophilic Attack Nucleophilic Attack->Pd(0) 3-Substituted Pyrrolidine 3-Substituted Pyrrolidine Nucleophilic Attack->3-Substituted Pyrrolidine

Caption: Catalytic cycle for the Tsuji-Trost reaction.

Proposed Protocol: Allylic Alkylation of a 3-Acetoxy-Pyrrolidine Derivative

The following is a proposed, general protocol for the allylic alkylation of a 3-acetoxy-pyrrolidine derivative, based on established principles of the Tsuji-Trost reaction.

Materials:

  • N-Boc-3-acetoxy-pyrrolidine

  • A soft carbon nucleophile (e.g., dimethyl malonate)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable base (e.g., sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, the nucleophile (e.g., dimethyl malonate, 1.2 equiv.) is dissolved in anhydrous THF.

  • The base (e.g., sodium hydride, 1.1 equiv.) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes.

  • To this solution, add Pd(PPh₃)₄ (0.05 equiv.) followed by a solution of N-Boc-3-acetoxy-pyrrolidine (1.0 equiv.) in THF.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford the 3-alkylated-pyrrolidine.

ParameterConditionCausality
Catalyst Pd(PPh₃)₄A common and reliable Pd(0) catalyst for allylic substitution.
Substrate 3-Acetoxy-pyrrolidineThe acetate serves as a good leaving group for the oxidative addition step.
Nucleophile Soft nucleophiles (pKa < 25)Favored for direct attack on the π-allyl complex.
Base NaHUsed to deprotonate the pronucleophile to generate the active nucleophile.
Solvent THFA common aprotic solvent for this type of reaction.

Conclusion

The palladium-catalyzed synthesis of 3-substituted pyrrolidines offers a versatile and powerful toolkit for medicinal chemists and drug development professionals. The methodologies of directed C-H arylation and reductive Heck/hydroarylation provide reliable and efficient routes to this important class of compounds. While the direct application of allylic substitution to 3-functionalize an intact pyrrolidine ring is an area ripe for further exploration, the foundational principles of this reaction suggest its potential utility. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can leverage these advanced catalytic methods to accelerate the discovery and development of novel therapeutics.

References

  • Antermite, D., & Bull, J. A. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948–3952. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • Tsuji–Trost reaction. In Wikipedia. [Link]

  • Heck reaction. In Wikipedia. [Link]

  • Antermite, D., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9636–9650. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951–969. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Tsuji–Trost Reaction of Non‐Derivatized Allylic Alcohols. Sci-Hub. [Link]

  • Antermite, D., & Bull, J. A. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948–3952. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). National Institutes of Health. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]

  • Mitchell, D., & Yu, H. (2003). Synthetic applications of palladium-catalyzed hydroarylation and related systems. Current opinion in drug discovery & development, 6(6), 876–883. [Link]

  • Antermite, D., & Bull, J. A. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948–3952. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. [Link]

  • Antermite, D., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9636–9650. [Link]

  • General Modular and Convergent Approach to Diversely Functionalized Allylic Systems. National Institutes of Health. [Link]

  • Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles. National Institutes of Health. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • Antermite, D., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Publications. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Application Notes: 1-(3,5-Dibromophenyl)pyrrolidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dibromophenyl)pyrrolidine, a versatile intermediate for pharmaceutical research and development. We present its physicochemical properties, a robust protocol for its synthesis via Buchwald-Hartwig amination, and detailed application notes on its use as a scaffold in the synthesis of complex drug-like molecules. The protocols and discussions are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the strategic utility of this building block in creating diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Value of the this compound Scaffold

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. Its non-planar, saturated structure allows for the exploration of three-dimensional chemical space, which is crucial for enhancing binding affinity and selectivity to biological targets. When functionalized with a 3,5-dibromophenyl group, the resulting molecule, this compound, becomes a particularly powerful intermediate.

The two bromine atoms on the phenyl ring serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This "dual-handle" nature allows for the sequential or simultaneous introduction of different substituents, enabling the rapid generation of diverse molecular architectures. The pyrrolidine moiety itself can influence physicochemical properties like solubility and metabolic stability, while also providing a key interaction point with target proteins. This combination makes this compound an ideal starting point for structure-activity relationship (SAR) studies, particularly in the development of agents targeting the central nervous system (CNS) and other therapeutic areas.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 1245563-15-8[4][5]
Molecular Formula C₁₀H₁₁Br₂N[4][5]
Molecular Weight 305.01 g/mol [5]
Appearance White to off-white solid (predicted)[1]
Solubility Soluble in organic solvents such as ethanol, DMF, DMSO, and chlorinated solvents.[1]
Storage Store at 2-8°C, sealed in a dry environment.[1][5]

Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination.[6][7][8] This reaction couples pyrrolidine with an aryl halide, in this case, 1,3,5-tribromobenzene. The use of 1,3,5-tribromobenzene allows for a selective mono-amination due to the deactivating effect of the first amino group on the remaining bromine atoms.

Rationale for Reagent Selection
  • Palladium Pre-catalyst: A pre-formed palladium complex like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is chosen for its reliability in forming the active Pd(0) catalyst in situ.

  • Ligand: A sterically hindered biaryl phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is selected. These ligands promote the crucial reductive elimination step and prevent side reactions like β-hydride elimination.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the pyrrolidine, forming the active nucleophile, without competing in the coupling reaction.

  • Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig reactions, offering a suitable boiling point and solubility for the reactants.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup Combine Pd₂(dba)₃, XPhos, NaOtBu, and 1,3,5-tribromobenzene in a dry flask. inert Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). setup->inert add_solvents Add dry toluene and pyrrolidine via syringe. inert->add_solvents heat Heat the reaction mixture to 100-110 °C with vigorous stirring. add_solvents->heat monitor Monitor reaction progress by TLC or GC-MS until starting material is consumed. heat->monitor cool Cool the reaction to room temperature and quench with water. monitor->cool extract Extract with an organic solvent (e.g., Ethyl Acetate). cool->extract wash Wash the organic layer with brine, dry over Na₂SO₄, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify product Final Product purify->product Yields pure This compound G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup Combine this compound, Pyridine-4-boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃ in a flask. inert Degas the solvent (Dioxane/Water) and add to the flask under Argon. setup->inert heat Heat the reaction mixture to 90 °C with vigorous stirring. inert->heat monitor Monitor reaction progress by LC-MS for formation of the mono-coupled product. heat->monitor cool Cool the reaction and dilute with water and Ethyl Acetate. monitor->cool extract Separate layers and extract aqueous phase with Ethyl Acetate. cool->extract wash Wash combined organic layers with brine, dry over MgSO₄, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify product 1-(3-bromo-5-(pyridin-4-yl)phenyl)pyrrolidine purify->product Yields mono-arylated product

Sources

Application Notes & Protocols: Strategic Use of 1-(3,5-Dibromophenyl)pyrrolidine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1][2] This palladium-catalyzed C-C bond formation is a cornerstone in the synthesis of biaryls and substituted aromatic structures, which are core motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[2]

Within this context, the selection of appropriate building blocks is paramount. 1-(3,5-Dibromophenyl)pyrrolidine emerges as a scaffold of significant strategic interest for researchers in medicinal chemistry and drug development.[3] This molecule uniquely combines two key features:

  • The Pyrrolidine Moiety: The saturated, five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[4][5] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings, often leading to improved binding affinity and selectivity for biological targets.[4]

  • Dual Reactive Handles: The two bromine atoms at the 3- and 5-positions of the phenyl ring serve as versatile handles for sequential or symmetrical double Suzuki-Miyaura coupling reactions.[6] This bifunctionality enables the construction of complex, multi-substituted molecular architectures from a single, readily available starting material.

This guide provides a detailed examination of the mechanistic principles and practical protocols for leveraging this compound in Suzuki coupling reactions, offering a pathway to synthesize novel and complex molecular entities.

Mechanistic Framework: Orchestrating the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle.[7][8] A comprehension of this cycle is critical for troubleshooting and optimizing reaction conditions. The process involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine (C-Br) bond of this compound. This is often the rate-determining step and results in the formation of a square planar Aryl-Pd(II)-Br intermediate.[2][8] For aryl bromides, this step is generally faster and more facile than for the corresponding aryl chlorides.[7]

  • Transmetalation: This step requires the activation of the organoboron species (e.g., an arylboronic acid) by a base (e.g., K₂CO₃, K₃PO₄).[9] The base converts the boronic acid into a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then transfers its organic group to the Pd(II) center, displacing the bromide ligand and forming a diaryl-Pd(II) complex.[7][8]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the palladium center. The diaryl-Pd(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the catalytically active Pd(0) species, which can then re-enter the cycle.[2][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) trans Transmetalation Ar-Pd(II)(Ar')L₂ pd0->trans Ar-Br (Substrate) ox_add Oxidative Addition Ar-Pd(II)(Br)L₂ ox_add->pd0 Ar-Ar' (Product) ox_add->Product_out Biaryl Product trans->ox_add R-B(OH)₃⁻ (from Base + R-B(OH)₂) red_elim Reductive Elimination ArBr_in->pd0 This compound Boronic_in->trans Arylboronic Acid + Base

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Controlling Selectivity with a Dibromo Substrate

For a substrate like this compound, the two bromine atoms are chemically equivalent. This simplifies the first coupling but presents a challenge for achieving selective mono-arylation. The primary method for controlling the reaction outcome is adjusting the stoichiometry of the reagents.[6]

  • For Mono-arylation: Using approximately one equivalent of the boronic acid relative to the dibromide starting material favors the formation of the mono-substituted product, 1-(3-bromo-5-arylphenyl)pyrrolidine.

  • For Di-arylation: Employing an excess of the boronic acid (typically >2.2 equivalents) drives the reaction to completion, substituting both bromine atoms to yield the symmetrical 1-(3,5-diarylphenyl)pyrrolidine.

Experimental Protocols & Methodologies

The following protocols are exemplary and based on established methodologies for Suzuki-Miyaura couplings of similar aryl dibromides.[6][10][11] Optimization may be required for specific boronic acid coupling partners.

Workflow Overview
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Selective Mono-Arylation

Objective: To synthesize 1-(3-bromo-5-arylphenyl)pyrrolidine.

Materials:

  • This compound

  • Arylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

ReagentStoichiometry (eq.)Molar Amount (mmol)Mass/Volume
This compound1.01.0309 mg
Arylboronic Acid1.051.05Varies
Pd(dppf)Cl₂0.03 (3 mol%)0.0324.5 mg
K₂CO₃2.52.5345 mg
1,4-Dioxane--8.0 mL
Water--2.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.05 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas must be maintained throughout the setup.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Sparge the stirred reaction mixture with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Reaction Execution: Seal the flask and heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.[6]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Symmetrical Di-Arylation

Objective: To synthesize 1-(3,5-diarylphenyl)pyrrolidine.

Materials:

  • This compound

  • Arylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized Water

ReagentStoichiometry (eq.)Molar Amount (mmol)Mass/Volume
This compound1.01.0309 mg
Arylboronic Acid2.52.5Varies
Pd(PPh₃)₄0.05 (5 mol%)0.0558 mg
K₃PO₄4.04.0849 mg
DME--8.0 mL
Water--2.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), and potassium phosphate (4.0 eq). The use of a stronger base like K₃PO₄ can sometimes facilitate the second coupling.[2]

  • Inert Atmosphere: Seal, evacuate, and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DME (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Sparge the stirred solution with inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. The higher temperature may be necessary to drive the second substitution to completion.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS. The reaction may require 12-24 hours.[6]

  • Workup & Purification: Follow the same workup, extraction, and purification procedure as described in Protocol 1 to isolate the di-arylated product.

Conclusion and Outlook

This compound serves as a powerful and versatile building block for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By carefully controlling reaction stoichiometry and conditions, researchers can selectively perform either mono- or di-arylation, providing access to a wide range of novel compounds. The protocols outlined in this guide offer a robust starting point for scientists and drug development professionals to incorporate this valuable scaffold into their synthetic programs, enabling the creation of new chemical entities with significant potential for biological activity.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (URL not directly available from search, referencing general knowledge of Suzuki reaction prominence)
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ACS Publications - Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • YouTube - ChemHelpASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Suzuki Reaction of Aryl Bromides Using a Phosphine-Free Magnetic Nanoparticle-Supported Palladium Catalyst. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • RSC Publishing - New Journal of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • NIH - PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ChemBK. (2024). This compound. [Link]

  • University of Saskatchewan Library. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. [Link]

  • PubChem. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • NIH - PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

reaction of 1-(3,5-Dibromophenyl)pyrrolidine with organometallic reagents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic utility of 1-(3,5-Dibromophenyl)pyrrolidine, this document provides detailed application notes and protocols for its reaction with various organometallic reagents. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the mechanistic principles and practical execution of key transformations, enabling the strategic functionalization of this versatile scaffold.

Introduction: The Strategic Value of this compound

The this compound scaffold is a valuable building block in contemporary chemical synthesis. Its symmetrically substituted dibromoaromatic ring offers two reactive sites, allowing for sequential and selective functionalization. The pyrrolidine moiety is a prevalent feature in a vast array of biologically active molecules and approved pharmaceuticals, often contributing to desirable pharmacokinetic properties such as aqueous solubility and metabolic stability. The ability to precisely modify the dibromophenyl group through reactions with organometallic reagents opens a gateway to diverse molecular architectures, making this compound a cornerstone for creating libraries of novel compounds for drug discovery and materials science applications.[1]

This guide focuses on the primary classes of organometallic reactions that leverage the reactivity of the aryl bromide C-Br bonds: palladium-catalyzed cross-coupling reactions and metal-halogen exchange for the generation of nucleophilic aryl species.

Mechanistic Foundations: Harnessing Organometallic Reactivity

The two bromine atoms on the phenyl ring are the primary handles for modification. Their reactivity can be harnessed through two principal mechanistic pathways: transition-metal-catalyzed cross-coupling and direct metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective at forming new carbon-carbon (C-C) and carbon-heteroatom bonds by coupling aryl halides with various organometallic and non-organometallic partners.[2] The general catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation: The organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br Complex OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-M ArPdR Ar-Pd(II)-R Complex Transmetal->ArPdR M-Br RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

This cycle is the foundation for several powerful named reactions:

  • Suzuki-Miyaura Coupling: Utilizes organoboron compounds (boronic acids or esters) as the coupling partner. It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4][5]

  • Stille Coupling: Employs organostannanes (organotin compounds).[6] This reaction is highly versatile and tolerant of a wide range of functional groups, though the toxicity of tin reagents is a significant consideration.[7]

  • Sonogashira Coupling: Specifically forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.[8][9][10]

Metal-Halogen Exchange

This approach involves the direct conversion of a C-Br bond into a C-Metal bond, transforming the electrophilic aryl bromide into a potent nucleophilic or basic organometallic species.

  • Lithiation: Reaction with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, at low temperatures results in a rapid bromine-lithium exchange.[11] The resulting aryllithium species is a powerful nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF).

  • Grignard Reagent Formation: Treatment with magnesium metal (Mg) in an ethereal solvent like THF or diethyl ether converts the aryl bromide into an arylmagnesium bromide (Grignard reagent).[12][13] Grignard reagents are excellent nucleophiles, widely used for forming new C-C bonds by reacting with carbonyl compounds, epoxides, and other electrophiles.[14][15]

Application Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure both reproducibility and a deeper understanding of the chemistry.

Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to selectively couple one of the bromine atoms of this compound with a generic arylboronic acid.

Principle: This reaction forms a new carbon-carbon bond between the dibromophenyl ring and an aryl group from a boronic acid.[4] A palladium catalyst, typically with phosphine ligands, facilitates the reaction in the presence of a base.[16] By using a slight excess of the boronic acid, the reaction can be controlled to favor monosubstitution.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Experimental Workflow Diagram:

Experimental Workflow Start 1. Assemble & Purge Glassware Reagents 2. Add Reagents (Substrate, Boronic Acid, Base, Catalyst) Start->Reagents Solvent 3. Add Solvent & Degas Reagents->Solvent Heat 4. Heat to Reflux (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify End 8. Characterize (NMR, MS) Purify->End

Caption: A typical experimental workflow for cross-coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of an inert gas (Nitrogen or Argon). This is crucial to exclude oxygen, which can deactivate the palladium catalyst.

  • Charging Reagents: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Adding Catalyst: Briefly remove the condenser and add the Pd(dppf)Cl₂ catalyst (0.02-0.05 equiv). The catalyst loading is a critical parameter that can be optimized for efficiency and cost.

  • Adding Solvents: Add anhydrous 1,4-dioxane and water in a ratio of approximately 4:1 (v/v). The solvent mixture should be degassed by bubbling with an inert gas for 15-20 minutes. The aqueous base is necessary for the transmetalation step of the Suzuki reaction.[3]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Protocol 2: Selective Monofunctionalization via Bromine-Lithium Exchange

This protocol details the generation of a mono-lithiated species from this compound, followed by trapping with an electrophile, in this case, N,N-dimethylformamide (DMF) to yield an aldehyde.

Principle: At very low temperatures (-78 °C), one of the bromine atoms can be selectively exchanged for a lithium atom using an organolithium reagent.[11] The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic carbon of DMF. A subsequent acidic workup hydrolyzes the intermediate to afford the aldehyde.

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Dry ice/acetone bath

  • Syringes and needles for handling air-sensitive reagents

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Maintain a positive pressure of inert gas.

  • Substrate Solution: Dissolve this compound (1.0 equiv) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. THF is an ideal solvent as it remains liquid at low temperatures and solvates the organolithium species.

  • Lithiation: Slowly add n-BuLi (1.0-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. The low temperature is critical to prevent side reactions, including reaction with the solvent or elimination.

  • Electrophilic Quench: Add anhydrous DMF (1.5-2.0 equiv) dropwise to the aryllithium solution at -78 °C. A color change is often observed. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to 0 °C over another hour. The reaction is quenched at low temperature to maximize selectivity and yield.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C.[17]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-(pyrrolidin-1-yl)benzaldehyde.

Data Summary: Reagent Selection and Expected Products

The choice of organometallic reagent dictates the transformation. The following table summarizes common reagents and their outcomes with this compound.

Organometallic Reagent TypeExample ReagentReaction Name/TypeKey ConditionsExpected Product Class
OrganoboronPhenylboronic AcidSuzuki-Miyaura CouplingPd Catalyst, Base (e.g., K₂CO₃)Biaryl
OrganotinTributyl(vinyl)stannaneStille CouplingPd CatalystStyrene derivative
Organolithiumn-ButyllithiumBr-Li Exchange-78 °C, then Electrophile (E+)Aryl-E derivative
OrganomagnesiumMg turningsGrignard FormationAnhydrous Ether/THFGrignard Reagent
Terminal AlkynePhenylacetyleneSonogashira CouplingPd Catalyst, Cu(I) co-catalyst, BaseDiarylacetylene

Conclusion

This compound is a highly adaptable chemical scaffold. Its selective functionalization using a range of organometallic reagents provides a robust and flexible platform for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions offer reliable methods for C-C bond formation with a broad scope of coupling partners. Alternatively, metal-halogen exchange provides a pathway to generate potent aryl nucleophiles, which can be trapped with various electrophiles. By understanding the underlying mechanisms and carefully controlling reaction conditions as detailed in these protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

  • Brant Kedrowski. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Al-dujaili, J. H., & Smith, T. K. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Durka, K., et al. (2013). The Influence of Boronate Groups on the Selectivity of the Br–Li Exchange in Model Dibromoaryl Boronates. ResearchGate. [Link]

  • Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Grignard Reaction. Grignard Reaction. [Link]

  • Lefrada, L., et al. Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Brant Kedrowski. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • Molecules. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]

  • SOAR. Reaction of organometallic compounds with propiolactone. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3,5-Triazine Schiff Base Derivatives. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Organic Chemistry Frontiers. (2022). Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine] via [3 + 2]cycloaddition reaction of MBH maleimides of isatins and 1,3-dicarbonyl compounds. [Link]

  • O'Brien, P., et al. (2004). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society. [Link]

  • Molecules. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Organic Syntheses. Procedure. [Link]

  • University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

  • Chem, E. J. (2022). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylides. [Link]

  • Molecules. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • The Royal Society of Chemistry. Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. [Link]

  • ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

Sources

Application Notes and Protocols for the N-Functionalization of 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(3,5-dibromophenyl)pyrrolidine scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common motif in many biologically active compounds, coupled with the two bromine atoms on the phenyl ring, provides a versatile platform for further chemical modifications. The nitrogen atom of the pyrrolidine ring can be readily functionalized, allowing for the introduction of a wide range of substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. The bromine atoms serve as handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to the N-functionalization of this compound, covering key protocols for N-alkylation, N-acylation, and N-arylation.

Synthesis of the Starting Material: this compound

The synthesis of the key starting material, this compound, can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2] This powerful cross-coupling method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

Synthesis_of_Starting_Material reactant1 1,3,5-Tribromobenzene reagents Pd Catalyst Ligand Base reactant1->reagents + reactant2 Pyrrolidine reactant2->reagents + product This compound reagents->product

Caption: Synthesis of this compound.

Protocol: Buchwald-Hartwig Amination

Materials:

  • 1,3,5-Tribromobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (1.5-2.0 equivalents), 1,3,5-tribromobenzene (1.0 equivalent), and the anhydrous solvent.

  • Add pyrrolidine (1.1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF are often effective for coupling with primary and secondary amines.[1] The reaction is sensitive to air and moisture, so maintaining an inert atmosphere and using anhydrous solvents are critical for achieving high yields.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the pyrrolidine ring. Two common and effective methods are direct alkylation with alkyl halides and reductive amination.

Direct Alkylation with Alkyl Halides

This classic SN2 reaction is a straightforward method for introducing simple alkyl groups.

Direct_Alkylation reactant1 This compound reagents Base Solvent reactant1->reagents + reactant2 Alkyl Halide (R-X) reactant2->reagents + product N-Alkyl-1-(3,5-dibromophenyl)pyrrolidine reagents->product

Caption: Direct N-Alkylation with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the base (1.5-2.0 equivalents) in the anhydrous solvent.

  • Add the alkyl halide (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.[3][4]

Expert Insights: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with reactive alkyl halides. Using a slight excess of the amine and carefully controlling the stoichiometry of the alkylating agent can minimize this. Microwave irradiation can significantly accelerate this reaction, often in aqueous media, providing a greener alternative.[3][4]

Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of over-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5][6]

Reductive_Amination reactant1 This compound reagents Reducing Agent Solvent reactant1->reagents + reactant2 Aldehyde or Ketone reactant2->reagents + product N-Alkyl-1-(3,5-dibromophenyl)pyrrolidine reagents->product

Caption: N-Alkylation via Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • A mild reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1-1.2 equivalents) in the anhydrous solvent.

  • If the amine is used as a salt, add a stoichiometric amount of a non-nucleophilic base to liberate the free amine.

  • Add the reducing agent (1.5 equivalents) portion-wise to the stirred solution.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[6]

Expert Insights: Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions, which is beneficial for substrates with acid-sensitive functional groups.[6]

N-Acylation

N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide. This is a robust and high-yielding transformation, typically achieved using acyl chlorides or anhydrides.

Reaction Scheme:

N_Acylation reactant1 This compound reagents Base Solvent reactant1->reagents + reactant2 Acyl Chloride or Anhydride reactant2->reagents + product N-Acyl-1-(3,5-dibromophenyl)pyrrolidine reagents->product Buchwald_Hartwig_N_Arylation reactant1 This compound reagents Pd Catalyst Ligand Base reactant1->reagents + reactant2 Aryl Halide or Triflate reactant2->reagents + product N,1-Diaryl-pyrrolidine reagents->product Ullmann_Condensation reactant1 This compound reagents Cu Catalyst Ligand Base reactant1->reagents + reactant2 Aryl Halide reactant2->reagents + product N,1-Diaryl-pyrrolidine reagents->product

Sources

derivatization of 1-(3,5-Dibromophenyl)pyrrolidine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 1-(3,5-Dibromophenyl)pyrrolidine for Biological Screening Libraries

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products due to its favorable physicochemical properties and ability to explore three-dimensional chemical space.[1][2] The this compound core presents a robust starting point for library synthesis, featuring two symmetrically positioned and reactive bromine atoms on the phenyl ring. These sites are ideal for diversification through modern palladium-catalyzed cross-coupling reactions. This guide provides a detailed strategic framework and validated protocols for the derivatization of this scaffold using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies are designed to enable the rapid generation of diverse compound libraries suitable for high-throughput biological screening, with an emphasis on experimental causality, procedural robustness, and data interpretation.

Introduction: The this compound Scaffold

The value of the this compound scaffold lies in its combination of a biologically relevant pyrrolidine moiety and a synthetically versatile di-halogenated aromatic ring. The pyrrolidine group can enhance aqueous solubility and act as a hydrogen bond acceptor, while the phenyl ring serves as a rigid core for orienting substituents.[2] The two bromine atoms are key synthetic handles, allowing for the systematic introduction of a wide range of chemical functionalities. This symmetrical substitution pattern permits either mono- or di-functionalization, enabling a thorough exploration of structure-activity relationships (SAR).

The primary goal of derivatizing this scaffold is to generate a library of novel chemical entities with diverse steric and electronic properties. By systematically modifying the phenyl core, researchers can probe interactions with biological targets and identify promising lead compounds for drug discovery programs.[3][4]

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[5] For the this compound scaffold, three key reactions form the cornerstone of a comprehensive derivatization strategy.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally effective method for creating carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[6][7] This reaction is ideal for introducing new aryl, heteroaryl, or vinyl groups, significantly increasing the molecular complexity and enabling the synthesis of biaryl structures often found in bioactive molecules.

Causality of Experimental Design:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, commercially available, and effective catalyst that enters the catalytic cycle directly as Pd(0).[7][8] For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands may be required.

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][8] The choice of base can influence reaction rate and prevent side reactions.

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water, is typically used to dissolve both the organic-soluble starting materials and the inorganic base.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, & Base in Solvent B Degas Mixture (e.g., Argon sparging for 20 min) A->B C Add Pd(PPh₃)₄ Catalyst B->C D Heat to Reflux (90-100 °C) Monitor by TLC/LC-MS C->D E Cool & Quench with Water D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry, Filter, & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for the Suzuki-Miyaura derivatization.

Protocol 1: Di-Arylation via Suzuki-Miyaura Coupling

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound305.021.01.0
Arylboronic AcidVaries2.52.5
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
Toluene-15 mL-
Ethanol-5 mL-
Water-5 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and sodium carbonate (3.0 mmol).

  • Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Fit the flask with a reflux condenser and degas the mixture by bubbling argon gas through the solution for 20 minutes.

  • Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Add 30 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Note on Selectivity: To favor mono-arylation , the stoichiometry of the arylboronic acid should be reduced to ~1.1 equivalents. The reaction should be carefully monitored and stopped once a significant amount of the mono-substituted product has formed, as determined by LC-MS.[9]

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[10][11] This reaction introduces basic nitrogen centers and hydrogen bond donors/acceptors, which can drastically alter the pharmacological properties of the parent scaffold.

Causality of Experimental Design:

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, or BINAP) are crucial for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[11][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amido-palladium intermediate.[10][12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd source, Ligand, & Base in Schlenk Flask under Argon B Add Anhydrous Solvent (Toluene) A->B C Add this compound & Amine B->C D Heat Reaction (e.g., 100 °C) Monitor by TLC/LC-MS C->D E Cool & Filter through Celite® D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 2: Di-amination via Buchwald-Hartwig Coupling

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound305.021.01.0
Amine (e.g., Morpholine)87.122.42.4
Pd₂(dba)₃915.720.020.02 (4 mol% Pd)
XPhos476.620.080.08
Sodium tert-butoxide (NaOtBu)96.102.82.8
Anhydrous Toluene-10 mL-

Procedure:

  • Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (2.8 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous toluene (10 mL), followed by this compound (1.0 mmol) and the desired amine (2.4 mmol).

  • Seal the Schlenk flask and heat the mixture in an oil bath at 100 °C.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite®, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired di-aminated product.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing a linear and rigid linker.[13][14] This is highly valuable in drug design for probing deep pockets in target proteins or for creating precursors to more complex heterocyclic systems.

Causality of Experimental Design:

  • Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, facilitating transmetalation.[13][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to neutralize the HX generated during the reaction and to act as the solvent.[13][15]

  • Conditions: The reaction is highly efficient and can often be run at room temperature under an inert atmosphere to prevent oxidative homo-coupling of the alkyne (Glaser coupling), which is an undesired side reaction.[13][16]

Experimental Workflow: Sonogashira Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Amine Base (e.g., Et₃N) B Add Pd(PPh₃)₂Cl₂ and CuI catalysts A->B C Add Terminal Alkyne dropwise B->C D Stir at Room Temperature Monitor by TLC/LC-MS C->D E Filter off Amine Salts D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General workflow for the Sonogashira cross-coupling reaction.

Protocol 3: Di-alkynylation via Sonogashira Coupling

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound305.021.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.132.22.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)-15 mL-

Procedure:

  • To an oven-dried Schlenk flask under argon, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous triethylamine (15 mL) via syringe.

  • Stir the mixture for 10 minutes, then add the terminal alkyne (2.2 mmol) dropwise.

  • Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of a thick precipitate (triethylammonium bromide) is a visual indicator of progress. The reaction is often complete in 2-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove the ammonium salts and catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 20 mL) to remove residual copper, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography (e.g., ethyl acetate/hexanes) to isolate the di-alkynylated product.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Library Synthesis and Data for Biological Screening

These protocols can be adapted for parallel synthesis to rapidly generate a library of compounds. By using a diverse set of boronic acids, amines, and alkynes, a wide swath of chemical space can be explored. The resulting purified compounds should be arrayed in 96-well plates for biological screening.

Table 1: Example Library from this compound Scaffold

Cmpd IDR¹ SubstituentR² SubstituentDerivatization MethodBio-Activity (IC₅₀, µM)
L-0014-Methoxyphenyl4-MethoxyphenylSuzuki-Miyaura[Screening Data]
L-002Pyridin-3-ylPyridin-3-ylSuzuki-Miyaura[Screening Data]
L-003MorpholinoMorpholinoBuchwald-Hartwig[Screening Data]
L-004N-methylpiperazinylN-methylpiperazinylBuchwald-Hartwig[Screening Data]
L-005PhenylethynylPhenylethynylSonogashira[Screening Data]
L-006(Trimethylsilyl)ethynyl(Trimethylsilyl)ethynylSonogashira[Screening Data]
L-007Bromo4-FluorophenylSuzuki (Mono)[Screening Data]
L-008Bromotert-ButylaminoBuchwald (Mono)[Screening Data]

General Protocol for Biological Screening: MTT Cytotoxicity Assay

Once the library is synthesized, a primary screen is often performed to assess general cytotoxicity or activity against a specific cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for anticancer activity.[17][18]

Protocol 4: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (final concentrations typically ranging from 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The this compound scaffold is a powerful and versatile starting point for the construction of diverse chemical libraries. By employing robust and well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently generate novel molecules with a wide range of functionalities. The protocols and strategies outlined in this guide provide a comprehensive framework for synthesizing, purifying, and preparing these compounds for biological screening, thereby accelerating the engine of modern drug discovery.

References

  • D'Andrea, P., & Pedone, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6649. [Link]

  • Bhat, A. A., Tandon, N., & Murty, U. S. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Current Drug Targets, 23(1), 83-102. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Royal Society of Chemistry. (2018). Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4561–4564. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795–10796. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • PubChem. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. PubChem. [Link]

  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5439. [Link]

  • Osyanin, V. A., & Klimochkin, Y. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4945. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • National Institutes of Health. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dibromophenyl)pyrrolidine is a substituted pyrrolidine that is of significant interest to researchers in drug discovery and development due to the prevalence of the pyrrolidine scaffold in a wide array of biologically active compounds.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile building block in medicinal chemistry, contributing to the stereochemistry and three-dimensional structure of molecules, which can significantly influence their biological activity.[1] Accurate quantification of this compound in various matrices, such as in reaction mixtures for synthesis quality control, in biological samples for pharmacokinetic studies, or in final pharmaceutical formulations, is crucial.

This comprehensive guide provides detailed analytical methods for the precise and reliable quantification of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices to ensure accuracy, precision, and robustness.

Chemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁Br₂NDeduced from the chemical structure.
Molecular Weight 305.01 g/mol Calculated based on the molecular formula.
Structure A pyrrolidine ring attached to a 3,5-dibromophenyl group.The dibromophenyl group provides a strong chromophore for UV detection.
Polarity Moderately polarThe pyrrolidine ring imparts some polarity, while the dibromophenyl group is nonpolar.
Volatility Moderately volatileExpected to be sufficiently volatile for GC analysis, potentially after derivatization.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile).Common for compounds of this nature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. The dibromophenyl moiety in this compound allows for sensitive detection. This method is particularly suitable for quality control in manufacturing and for the analysis of pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of this moderately polar compound.

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax), which is expected to be around 210 nm and 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For reaction mixtures: Dilute an aliquot of the reaction mixture with methanol to a concentration within the calibration range.

    • For pharmaceutical formulations: The sample preparation will depend on the formulation but may involve extraction with a suitable organic solvent followed by dilution.[4]

Data Analysis and Validation
ParameterAcceptance Criteria
Linearity R² > 0.999
Accuracy 98-102% recovery
Precision (RSD) < 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions hplc_system HPLC System with C18 Column prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system gradient Gradient Elution hplc_system->gradient detection UV Detection (λmax) gradient->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Sample detection->quantification

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5][6] this compound is expected to be amenable to GC-MS analysis, providing high selectivity and sensitivity. This method is well-suited for impurity profiling and for the analysis of complex matrices.

Experimental Protocol

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-400.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a volatile solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions in the same solvent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation:

    • Liquid-Liquid Extraction (for aqueous samples): Extract the analyte from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate).[7] Dry the organic layer with anhydrous sodium sulfate and concentrate if necessary.

    • Solid Phase Extraction (for biological fluids): Use a suitable SPE cartridge to clean up and concentrate the analyte from complex matrices like plasma or urine.[8]

Data Analysis and Validation
ParameterAcceptance Criteria
Linearity R² > 0.995
Accuracy 95-105% recovery
Precision (RSD) < 5%
LOD Signal-to-noise ratio of 3:1 for the quantifier ion
LOQ Signal-to-noise ratio of 10:1 for the quantifier ion
Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standards in Volatile Solvent gc_system GC with Capillary Column prep_std->gc_system prep_sample Extraction/Cleanup (LLE/SPE) prep_sample->gc_system ms_detector MS Detector (EI, Scan Mode) gc_system->ms_detector chromatogram Extract Ion Chromatogram ms_detector->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standards & IS lc_system UPLC with C18 Column prep_std->lc_system prep_sample Protein Precipitation/SPE prep_sample->lc_system msms_detector Triple Quadrupole MS (ESI+, MRM) lc_system->msms_detector peak_integration Integrate MRM Peaks msms_detector->peak_integration quantification Quantify using IS-Normalized Calibration peak_integration->quantification

Sources

1-(3,5-Dibromophenyl)pyrrolidine as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-(3,5-Dibromophenyl)pyrrolidine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, present in a multitude of bioactive compounds and natural products.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[2] When combined with a di-halogenated aromatic system, the resulting building block becomes a powerful tool for generating molecular diversity.

This compound is a prime example of such a strategic building block. It offers a unique combination of features:

  • Two Reactive Handles: The two bromine atoms on the phenyl ring are positioned at the meta positions, providing distinct sites for sequential or dual functionalization via modern cross-coupling methodologies.[3]

  • Modulation of Physicochemical Properties: The pyrrolidine moiety, a saturated heterocycle, can improve solubility and metabolic stability compared to its aromatic counterparts.

  • Vectorial Exit Points: The meta-disposition of the bromine atoms allows for the introduction of substituents that project into different spatial regions, enabling fine-tuning of structure-activity relationships (SAR).

This guide provides an in-depth exploration of this compound as a precursor for novel heterocycles, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven methodologies for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The differential reactivity of the two C-Br bonds, while subtle, can be exploited for selective mono-functionalization, followed by a second, different coupling reaction to build complex, unsymmetrical molecules.[3] The key to success lies in precise control over reaction conditions, including the choice of catalyst, ligand, base, and solvent.[4][5]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds SM This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) SM->suzuki Ar-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) SM->buchwald R₂NH biaryl Biaryl Pyrrolidines suzuki->biaryl aminoaryl Amino-Aryl Pyrrolidines buchwald->aminoaryl heteroaryl Complex Heterocycles (Sequential Coupling) biaryl->heteroaryl 2nd Coupling Step aminoaryl->heteroaryl 2nd Coupling Step

Caption: Synthetic pathways from this compound.

Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between organohalides and boronic acids or esters.[6] For this compound, this reaction opens a direct path to biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6]

Suzuki_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) pd_int1 Br-Ar-Pd(II)L₂-Br pd0->pd_int1 oa oa Oxidative Addition trans Transmetalation re Reductive Elimination product Product: 1-(3-Bromo-5-R-phenyl)pyrrolidine re->product pd_int2 R-B(OH)₂-Ar-Pd(II)L₂-Br pd_int1->pd_int2 trans pd_int3 R-Ar-Pd(II)L₂-Br pd_int2->pd_int3 pd_int3->pd0 re aryl_halide This compound aryl_halide->oa boronic_acid R-B(OH)₂ + Base boronic_acid->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into one of the C-Br bonds of the substrate. This is typically the rate-determining step.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Control over mono- versus di-arylation is achieved primarily by adjusting the stoichiometry of the boronic acid. Using a slight excess (1.1-1.2 equivalents) typically favors mono-substitution.[6]

Protocol 1: Selective Mono-Arylation

This protocol details a general method for the selective mono-arylation of this compound using a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂)[8]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 303 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the mono-arylated product.

Data & Versatility

The protocol is adaptable to a wide range of boronic acids.

Coupling Partner (R-B(OH)₂)Product StructureExpected Yield
Phenylboronic acid1-(3-Bromo-5-phenyl-phenyl)pyrrolidine85-95%
4-Methoxyphenylboronic acid1-(3-Bromo-5-(4-methoxyphenyl)phenyl)pyrrolidine88-97%
3-Pyridylboronic acid1-(3-Bromo-5-(pyridin-3-yl)phenyl)pyrrolidine75-85%
Thiophene-2-boronic acid1-(3-Bromo-5-(thiophen-2-yl)phenyl)pyrrolidine80-90%
(Yields are illustrative and based on typical outcomes for similar substrates).[8][9]

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, linking aryl halides with primary or secondary amines.[10][11] This reaction provides a direct route to synthesize anilines and their derivatives, which are crucial pharmacophores in numerous drug classes.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction operates via a Pd(0)/Pd(II) catalytic cycle.[10][12] A key difference is the critical role of a strong, non-nucleophilic base (e.g., NaOtBu) and sterically hindered phosphine ligands.

Buchwald_Cycle cluster_inputs pd0 Pd(0)L (Active Catalyst) pd_int1 Br-Ar-Pd(II)L-Br pd0->pd_int1 oa oa Oxidative Addition amine_coord Amine Coordination & Deprotonation re Reductive Elimination product Product: 1-(3-Bromo-5-(R₂N)phenyl)pyrrolidine re->product pd_int2 [R₂N-Pd(II)L-Ar]⁺ pd_int1->pd_int2 amine_coord pd_int2->pd0 re aryl_halide This compound aryl_halide->oa amine R₂NH + Base amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Oxidative Addition: A monoligated Pd(0) species inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. The strong base deprotonates the coordinated amine to form a palladium-amido complex.[12]

  • Reductive Elimination: This final step forms the C-N bond, releases the product, and regenerates the active Pd(0) catalyst.[10]

The choice of ligand is critical; bulky, electron-rich phosphine ligands like RuPhos or XPhos are often required to promote the reductive elimination step.[13][14]

Protocol 2: Selective Mono-Amination

This protocol provides a general method for the selective mono-amination of this compound with a secondary amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[14]

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[13]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 303 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[13]

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) to afford the desired product.

Data & Versatility

This protocol can be applied to a variety of primary and secondary amines.

Amine PartnerProduct StructureExpected Yield
Morpholine1-(3-Bromo-5-morpholinophenyl)pyrrolidine80-95%
Piperidine1-(3-Bromo-5-(piperidin-1-yl)phenyl)pyrrolidine85-98%
AnilineN-(3-Bromo-5-(pyrrolidin-1-yl)phenyl)aniline70-85%
BenzylamineN-Benzyl-3-bromo-5-(pyrrolidin-1-yl)aniline75-90%
(Yields are illustrative and based on typical outcomes for similar substrates).[13][14]

Characterization of Products

Confirmation of the desired product structure is essential. A combination of the following analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the regiochemistry of the substitution and the successful incorporation of the new moiety.[15][16]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The robust palladium-catalyzed protocols detailed herein provide reliable pathways to a diverse range of biaryl and amino-aryl derivatives. The true potential of this scaffold lies in sequential cross-coupling strategies, where each bromine atom can be functionalized independently to build complex molecules with precisely controlled architectures. This capability makes it an indispensable tool for researchers in drug discovery and materials science, enabling the rapid generation of libraries for biological screening and the development of next-generation therapeutic agents.

References

  • ResearchGate. Novel Syntheses of Heterocycles with N-(1-Haloalkyl)Azinium Halides. Part 3. Preparation of 2-Aryl-1-Arylimino-2,3-Dihydro-1H-Isoindoles. Available from: [Link]

  • Zielińska, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Available from: [Link]

  • JACS Au. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Royal Society of Chemistry. Available from: [Link]

  • AUB ScholarWorks. Synthesis of novel heterocycles as anticancer agents. American University of Beirut. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. Available from: [Link]

  • MySkinRecipes. 1-(3-Bromophenyl)pyrrolidine. Available from: [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • SpringerLink. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available from: [Link]

  • ResearchGate. One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • ARKAT USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. Available from: [Link]

  • Nature. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports. Available from: [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for - Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available from: [Link]

  • ResearchGate. PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions | Request PDF. Available from: [Link]

  • PubMed. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. National Center for Biotechnology Information. Available from: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][17][18][19]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Synthesis of 1,3,5-Triazepines and Benzo[f][17][20][21]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki couplings, specifically involving brominated aromatic and vinylic compounds. Here, we address common failure modes in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: No Reaction or Low Conversion

Question 1: I've set up my Suzuki reaction with an aryl bromide, but I'm seeing no product formation, only starting material. What are the most likely causes?

Answer: This is a common and frustrating issue. When a Suzuki coupling with a seemingly reliable aryl bromide fails to initiate, the root cause often lies in one of three areas: the catalyst's active state, the integrity of the reagents, or suboptimal reaction conditions.

  • Catalyst Inactivity: The true catalyst in the Suzuki reaction is a Palladium(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can be hindered by impurities or an insufficiently reducing environment.

    • Troubleshooting:

      • Switch to a Pd(0) Precatalyst: The most direct solution is to use a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄.[3]

      • Ensure Proper Ligand Ratio: If using a Pd(II) source with a phosphine ligand, the ligand itself can act as a reductant. An insufficient amount of ligand can lead to incomplete reduction.[1]

      • Pre-catalyst Activation: Consider a brief pre-heating step of the palladium source and ligand in the solvent before adding the substrates to facilitate the formation of the active Pd(0) species.

  • Reagent Quality and Integrity:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boron group with a hydrogen atom).[4] This is especially true for electron-rich or heteroaromatic boronic acids.

      • Troubleshooting:

        • Verify Boronic Acid Quality: Use freshly purchased or properly stored boronic acid. Consider running a quick NMR to check for impurities or decomposition.

        • Switch to a More Stable Boronate: Boronate esters, such as pinacol esters, or organotrifluoroborates are generally more stable and less prone to protodeboronation.[1][5]

    • Solvent and Base Purity: The presence of oxygen or moisture can significantly impact the reaction.

      • Troubleshooting:

        • Degas Your Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[3][6]

        • Use Dry Reagents: Ensure your base and other solid reagents are anhydrous, especially if the reaction is sensitive to water.

  • Suboptimal Reaction Conditions:

    • Temperature: While many Suzuki couplings proceed at elevated temperatures, some catalyst systems are sensitive to high heat, which can lead to catalyst decomposition. Conversely, some reactions require higher temperatures to overcome the activation energy barrier.

    • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][7] An inappropriate base can halt the reaction.

      • Troubleshooting:

        • Screen Different Bases: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] The choice of base is often solvent-dependent. For instance, Cs₂CO₃ is often effective in dioxane.[8]

        • Consider Biphasic vs. Anhydrous Conditions: Some Suzuki couplings benefit from a biphasic solvent system (e.g., Toluene/Water) to facilitate the dissolution of the base and boronic acid activation. However, anhydrous conditions may be necessary for water-sensitive substrates.[6]

Question 2: My reaction is sluggish, giving me low yields even after extended reaction times. How can I improve the conversion rate?

Answer: A sluggish reaction points to a slow step in the catalytic cycle. For aryl bromides, the rate-determining step is often oxidative addition or transmetalation.[7]

  • Facilitating Oxidative Addition: The electronic properties of the aryl bromide are key. Electron-rich aryl bromides can be slow to undergo oxidative addition.[6]

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[4][5][8] These ligands increase the electron density on the palladium center, promoting its insertion into the carbon-bromine bond.[7]

      • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Accelerating Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.

    • Troubleshooting:

      • Base and Solvent Optimization: The choice of base is critical for activating the boronic acid.[5] A stronger base or a different solvent system might be required. For example, K₃PO₄ is a strong base that can be effective.[8]

      • Water as an Additive: In some anhydrous systems, the addition of a small amount of water can surprisingly accelerate the reaction, potentially by aiding in the formation of the active boronate species.[6]

Section 2: Side Reactions and Impurities

Question 3: I'm observing a significant amount of a byproduct that appears to be my starting aryl bromide without the bromine. What is this, and how can I prevent it?

Answer: You are likely observing dehalogenation, a common side reaction where the aryl bromide is reduced to the corresponding arene.[9] This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.

  • Sources of Hydride:

    • Solvents: Certain solvents, like alcohols, can act as hydride donors.

    • Bases: Some bases or their byproducts can also provide a hydride.

    • Water: In some cases, water can be a source of protons that lead to protodeboronation, and subsequent side reactions can lead to dehalogenation.

  • Troubleshooting Dehalogenation:

    • Change the Solvent: Switch to a non-protic solvent like toluene, dioxane, or THF.[9]

    • Select a Non-Coordinating Base: Use a base less likely to act as a hydride donor, such as K₂CO₃ or Cs₂CO₃.

    • Optimize Ligand: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Screening different phosphine ligands may be beneficial.[9]

    • Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor side reactions.[9] Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.

Question 4: My main impurity is a homocoupled product of my boronic acid (biaryl from R-B(OH)₂ + R-B(OH)₂). What causes this and how can I minimize it?

Answer: Boronic acid homocoupling, also known as the Glaser-Hay coupling, is often promoted by the presence of oxygen and Pd(II) species.[1]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[1]

  • Troubleshooting Homocoupling:

    • Rigorous Degassing: The most critical step is to rigorously remove all dissolved oxygen from the reaction mixture.[4] Use a robust degassing technique like multiple freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[4]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction.[4]

    • Control Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can sometimes help to favor the cross-coupling pathway.[3]

Section 3: Substrate-Specific Challenges

Question 5: I am working with a sterically hindered aryl bromide (e.g., with ortho substituents), and the reaction is not proceeding. What modifications should I consider?

Answer: Steric hindrance around the reaction center poses a significant challenge for both the oxidative addition and reductive elimination steps of the Suzuki coupling.[10][11]

  • Overcoming Steric Hindrance:

    • Bulky Ligands are Key: The use of bulky, electron-rich phosphine ligands is often essential for coupling sterically hindered substrates.[10][11][12] Ligands like S-Phos, XPhos, or RuPhos have been specifically designed for these challenging couplings.[10] These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.

    • Higher Temperatures: Increased thermal energy can help overcome the steric repulsion during the key steps of the catalytic cycle.

    • Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ can be more effective in these cases.[10]

Question 6: My aryl bromide has a strong electron-withdrawing or electron-donating group. How does this affect the reaction, and how should I adjust my conditions?

Answer: The electronic nature of your aryl bromide significantly influences the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Aryl bromides with EWGs (e.g., -NO₂, -CN, -CO₂R) are generally more reactive towards oxidative addition.[13] These reactions often proceed under milder conditions. If you are still facing issues, it might not be the oxidative addition step that is problematic. Focus on optimizing the transmetalation and reductive elimination steps by screening bases and solvents.

  • Electron-Donating Groups (EDGs): Aryl bromides with EDGs (e.g., -OCH₃, -NR₂) are less reactive towards oxidative addition due to the increased electron density on the aromatic ring.[6][13]

    • Troubleshooting:

      • Use Electron-Rich, Bulky Ligands: As with sterically hindered substrates, ligands like the Buchwald-type phosphines are highly effective for activating electron-rich aryl bromides.[8]

      • Higher Reaction Temperatures: May be necessary to facilitate the oxidative addition step.

      • Consider a More Reactive Coupling Partner: If possible, using an aryl iodide instead of a bromide will significantly accelerate the oxidative addition step. The general reactivity order is I > Br > Cl.[14][15]

Visual Guides
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronate R'-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling Start Reaction Failed: No/Low Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Intact? Check_Catalyst->Check_Reagents Yes Use_Pd0 Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) Check_Catalyst->Use_Pd0 No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Verify_Boronic Verify Boronic Acid Quality or Use Boronate Ester Check_Reagents->Verify_Boronic No/Unsure Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos) Check_Conditions->Screen_Ligands No/Unsure Use_Pd0->Check_Reagents Degas Rigorously Degas Solvents & Use Inert Atmosphere Degas->Check_Conditions Verify_Boronic->Degas Screen_Bases Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Ligands->Screen_Bases Vary_Temp Vary Temperature Screen_Bases->Vary_Temp

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Data Summary Tables

Table 1: Common Ligands for Suzuki Coupling of Aryl Bromides

LigandClassKey Features & Applications
PPh₃ (Triphenylphosphine)Monodentate PhosphineStandard, general-purpose ligand. Less effective for challenging substrates.
dppf Bidentate Ferrocenyl PhosphineGood general ligand, often provides high stability to the catalyst.
SPhos, XPhos, RuPhos Buchwald Ligands (Biarylphosphines)Bulky and electron-rich. Excellent for sterically hindered and electron-rich aryl bromides.[8]
N-Heterocyclic Carbenes (NHCs) Carbene LigandsStrong σ-donors, highly effective for activating less reactive bromides and chlorides.[5]

Table 2: Common Bases and Solvents

BaseCommon SolventsNotes
K₂CO₃ Toluene/H₂O, THF/H₂O, Dioxane/H₂OA good starting point, widely applicable and cost-effective.[8]
Cs₂CO₃ Dioxane, TolueneOften more effective than K₂CO₃, particularly for challenging couplings.[8]
K₃PO₄ Toluene, DioxaneA strong base, useful for hindered substrates and can be used in anhydrous conditions with a small amount of water.[8][10]
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally less effective than inorganic bases for Suzuki couplings with aryl bromides.[8]
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Han, L., & Zhang, Y. (2010). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 75(15), 5146-5149. Available at: [Link]

  • Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Available at: [Link]

  • Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959. Available at: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018). Available at: [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). Available at: [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1837-1841. Available at: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (2018). Available at: [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (2005). Available at: [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). Available at: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available at: [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2024). Available at: [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. (2017). Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (2002). Available at: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Available at: [Link]

  • ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. (2026). Available at: [Link]

  • ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2010). Available at: [Link]

Sources

Technical Support Center: Strategies for the Removal of Residual Bromine from Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromine removal. This guide is designed for researchers, scientists, and professionals in drug development who encounter residual bromine in their reaction mixtures. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format to address the specific challenges you may face during your experimental work. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the removal of residual bromine.

Q1: My organic layer remains yellow/orange after quenching with aqueous sodium thiosulfate. What's going on and how can I fix it?

A1: A persistent yellow or orange color in your organic layer is a classic indicator of remaining elemental bromine (Br₂). This can happen for a few reasons:

  • Insufficient Quenching Agent: You may not have added enough sodium thiosulfate solution to completely reduce all the bromine. The reaction between sodium thiosulfate and bromine has a specific stoichiometry (2:1).[1]

  • Poor Mixing: If the reaction mixture is biphasic, vigorous stirring is crucial to ensure adequate contact between the aqueous quenching solution and the bromine dissolved in the organic layer. Without efficient mixing, the reaction will be slow and incomplete.

  • Acidic Conditions: In an acidic medium, sodium thiosulfate can disproportionate to form elemental sulfur, which is a yellow solid and can contribute to the color.[1]

Troubleshooting Steps:

  • Add More Quencher: Continue to add the 10% sodium thiosulfate solution dropwise with vigorous stirring until the color completely disappears.[1]

  • Improve Agitation: Ensure your stir rate is high enough to create a good vortex and maximize the interface between the two layers.

  • Adjust pH: If you suspect acidic conditions are the culprit, you can neutralize the reaction mixture with a mild base like sodium bicarbonate before or during the thiosulfate quench.[1]

Q2: I've added sodium thiosulfate to my acidic reaction mixture and now I have a fine white/yellow precipitate. What is it and what should I do?

A2: The precipitate is likely elemental sulfur. As mentioned above, sodium thiosulfate is unstable under acidic conditions and can decompose.

Causality: The disproportionation of thiosulfate in the presence of acid generates sulfur and sulfur dioxide.

Solution:

  • Alternative Quenching Agent: In acidic conditions, it is often better to use sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). These reagents are less prone to forming sulfur precipitates under acidic conditions.[1]

  • Filtration: If you have already formed the sulfur precipitate, you may need to filter your organic layer through a pad of Celite® to remove the solid before proceeding with your workup.

Q3: My quenching reaction is surprisingly exothermic. Is this normal and how should I manage it?

A3: Yes, the reaction between bromine and reducing agents like sodium thiosulfate or sodium bisulfite is inherently exothermic.[1] The heat generated is proportional to the concentration of unreacted bromine.

Management Strategy:

  • Controlled Addition: Add the quenching solution slowly, in portions, to control the rate of the reaction and heat generation.[1]

  • Cooling: It is highly recommended to cool the reaction mixture in an ice bath before and during the quenching process, especially if you anticipate a large excess of bromine.[1]

Q4: I'm experiencing a persistent emulsion during the aqueous workup after quenching. How can I break it?

A4: Emulsions are stable mixtures of two immiscible liquids and are a common frustration in organic synthesis workups. They are often stabilized by fine solid particles or surfactant-like molecules at the interface of the aqueous and organic layers.

Troubleshooting Workflow for Emulsions:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the separatory funnel or stir the interface with a glass rod. Avoid vigorous shaking which can worsen the emulsion.

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

  • Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the layers.

Choosing the Right Bromine Removal Strategy

The optimal method for removing residual bromine depends on several factors related to your specific reaction.

Reductive Quenching Agents

The most common approach is to use a reducing agent that converts elemental bromine (Br₂), which is colored and soluble in organic solvents, into colorless bromide ions (Br⁻), which are highly soluble in water and can be easily removed by an aqueous wash.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Key Considerations
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution2:1Highly effective and common. Can form elemental sulfur under acidic conditions.[1]
Sodium BisulfiteNaHSO₃Saturated aqueous solution1:1A good alternative to thiosulfate in acidic media.[1]
Sodium SulfiteNa₂SO₃10-20% aqueous solution1:1Effective and less prone to sulfur precipitation than thiosulfate in acidic conditions.[1]

Mechanism of Action:

These quenching agents are all reducing agents that donate electrons to bromine, reducing it from an oxidation state of 0 in Br₂ to -1 in Br⁻.

  • Sodium Thiosulfate: 2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBr The thiosulfate ion is oxidized to the tetrathionate ion.

  • Sodium Bisulfite: NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr The bisulfite ion is oxidized to the bisulfate ion.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common bromine quenching procedures.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of 10% (w/v) Sodium Thiosulfate Solution: Dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Cooling: Cool your reaction mixture to 0-5 °C in an ice-water bath.

  • Quenching: With vigorous stirring, slowly add the 10% sodium thiosulfate solution dropwise to the reaction mixture.

  • Endpoint: Continue the addition until the characteristic red-brown color of bromine disappears and the solution becomes colorless.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain your crude product.

Protocol 2: Quenching with Saturated Sodium Bisulfite
  • Preparation of Saturated Sodium Bisulfite Solution: Add sodium bisulfite to deionized water with stirring until no more solid dissolves.

  • Cooling: Cool the reaction mixture to room temperature or 0-5 °C if the reaction is particularly exothermic.

  • Quenching: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.

  • Endpoint: Continue the addition until the bromine color is discharged.

  • Workup: Follow steps 5-8 from Protocol 1.

Visualization of the Bromine Removal Workflow

The following diagrams illustrate the chemical principles and the general experimental workflow for removing residual bromine.

Bromine_Quenching_Mechanisms cluster_thiosulfate Sodium Thiosulfate Quench cluster_bisulfite Sodium Bisulfite Quench Br2_thio Br₂ Products_thio Na₂S₄O₆ + 2NaBr (Sodium Tetrathionate + Sodium Bromide) Br2_thio->Products_thio + 2e⁻ (Reduction) Na2S2O3 2Na₂S₂O₃ Na2S2O3->Products_thio - 2e⁻ (Oxidation) Br2_bi Br₂ Products_bi NaHSO₄ + 2HBr (Sodium Bisulfate + Hydrobromic Acid) Br2_bi->Products_bi + 2e⁻ (Reduction) NaHSO3 NaHSO₃ + H₂O NaHSO3->Products_bi - 2e⁻ (Oxidation)

Caption: Chemical pathways for quenching excess bromine using different reagents.

Bromine_Removal_Workflow Start Crude Reaction Mixture (with residual Br₂) Cooling Cool to 0-5 °C Start->Cooling Quenching Slowly add Quenching Agent (e.g., Na₂S₂O₃ solution) with vigorous stirring Cooling->Quenching Endpoint Colorless Solution (Bromine is consumed) Quenching->Endpoint Workup Aqueous Workup (Separatory Funnel) Endpoint->Workup Washing Wash with H₂O, then Brine Workup->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Isolation Filter and Concentrate (Rotary Evaporator) Drying->Isolation Product Purified Organic Product Isolation->Product

Caption: General experimental workflow for quenching excess bromine in a chemical reaction.

Non-Reductive Purification Techniques

In some cases, particularly when the product is sensitive to aqueous conditions or when the boiling point difference between the product and impurities is significant, non-reductive methods can be employed.

TechniquePrincipleBest Suited ForCommon Challenges
Distillation Difference in boiling pointsThermally stable liquids with a boiling point significantly different from bromine (59 °C).Azeotrope formation; thermal decomposition of the product.
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel)Complex mixtures; separation of compounds with similar polarities.Degradation of the compound on the stationary phase; co-elution with impurities.
Recrystallization Difference in solubility at high and low temperaturesCrystalline solids.Finding a suitable solvent; product loss in the mother liquor.

Solubility of Quenching Byproducts

A crucial aspect of a successful workup is the removal of the salts formed during the quenching process. The ideal scenario is that these inorganic byproducts are highly soluble in the aqueous phase and insoluble in the organic phase.

ByproductFormulaSolubility in WaterSolubility in Common Organic Solvents
Sodium Tetrathionate Na₂S₄O₆SolubleSoluble in methanol; insoluble in ethanol. Can be precipitated from methanol with acetone.
Sodium Sulfate Na₂SO₄Highly SolubleInsoluble in ethanol, dichloromethane, and ethyl acetate. Very slightly soluble in methanol.[2][3][4][5]
Sodium Bromide NaBrHighly SolubleGenerally insoluble in most nonpolar organic solvents.

This data highlights that a simple aqueous extraction is typically very effective at removing these salt byproducts from your organic layer.

Safety First: Handling Bromine

Bromine is a highly toxic, corrosive, and volatile substance. Always adhere to the following safety precautions:

  • Work in a Fume Hood: All manipulations of bromine must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Have a Quenching Solution Ready: Keep a container of 10% sodium thiosulfate solution readily accessible in case of a spill.

References

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved January 15, 2026, from [Link]

  • Sciencemadness Wiki. (2021, November 24). Sodium sulfate. Retrieved January 15, 2026, from [Link]

  • Interchim. (n.d.). Sodium Sulfate. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium sulfate. Retrieved January 15, 2026, from [Link]

  • Brainly. (2023, November 26). What happens when sodium sulfate is added to dichloromethane? Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Process of producing sodium tetrathionate.
  • MDPI. (2020). A Novel Approach for the Preparation of Tetrathionate Ionic Liquids and Study of Their Sulfur Dissolution Properties. Molecules, 25(23), 5775. [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Substituted Pyrrolidine Synthesis. The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis, while common, is fraught with challenges ranging from low yields and side-product formation to difficulties in purification and stereocontrol.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Strategic Synthesis Selection

Choosing the correct synthetic route is the first and most critical optimization step. The ideal method depends on the nature of the N-substituent (alkyl vs. aryl), the desired substitution pattern on the pyrrolidine ring, and available starting materials.

Synthesis_Method_Selection start Start: Synthesize N-Substituted Pyrrolidine substituent_type What is the desired N-substituent type? start->substituent_type alkyl_node Alkyl Group substituent_type->alkyl_node Alkyl aryl_node Aryl Group substituent_type->aryl_node Aryl complex_node Complex/Stereo-defined substituent_type->complex_node Complex reductive_amination Reductive Amination (e.g., from 1,4-dicarbonyls) alkyl_node->reductive_amination Building the ring n_alkylation Direct N-Alkylation (of pyrrolidine) alkyl_node->n_alkylation Functionalizing the ring buchwald Pd-Catalyzed Buchwald-Hartwig Amination aryl_node->buchwald Modern, broad scope ullmann Cu-Catalyzed Ullmann Condensation aryl_node->ullmann Classical, specific cases cycloaddition [3+2] Dipolar Cycloaddition (of azomethine ylides) complex_node->cycloaddition

Caption: Decision workflow for selecting a primary synthetic strategy.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield or Stalled Reaction

Question: My reductive amination of a 1,4-dicarbonyl (e.g., succinaldehyde) with a primary amine is giving a low yield. What's going wrong?

Answer: This is a common issue often related to the delicate balance of intermediates and reaction conditions. Reductive amination is a cornerstone for building the pyrrolidine ring from acyclic precursors.[3][4]

  • Causality: The reaction proceeds via the formation of an iminium ion, which is then reduced. The initial condensation to form the imine/enamine is pH-sensitive and reversible. If the pH is too low (strongly acidic), the amine starting material is protonated and non-nucleophilic. If the pH is too high (basic), the carbonyl is not sufficiently activated for nucleophilic attack.

  • Troubleshooting Steps:

    • pH Control: The most critical factor is often pH. For Paal-Knorr type syntheses, neutral to weakly acidic conditions are optimal to prevent side reactions like furan formation.[5] Consider using a mild acid catalyst like acetic acid.[5]

    • Reducing Agent: The choice and timing of reductant addition are key.

      • Sodium triacetoxyborohydride (STAB): Mild and tolerant of slightly acidic conditions. It can often be added at the beginning of the reaction.

      • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic. It is most active at a pH of ~6-7.

      • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H₂) is a clean method but may require higher pressures and can be sensitive to catalyst poisons.

    • Water Removal: The initial condensation step releases water. In some systems, removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine intermediate, improving the overall yield.

    • Temperature: While many reductive aminations run at room temperature, gentle heating (40-60 °C) can sometimes accelerate the initial condensation, but be cautious of side product formation at higher temperatures.

Troubleshoot_Reductive_Amination start Low Yield in Reductive Amination check_ph 1. Check Reaction pH start->check_ph ph_ok pH is weakly acidic (pH 5-7) check_ph->ph_ok Yes ph_bad pH is too high/low or uncontrolled check_ph->ph_bad No check_reductant 2. Evaluate Reducing Agent ph_ok->check_reductant adjust_ph Action: Add mild acid (e.g., Acetic Acid) ph_bad->adjust_ph adjust_ph->check_ph reductant_ok Agent is active & added correctly check_reductant->reductant_ok Yes reductant_bad Agent is old, inactive, or incompatible with pH check_reductant->reductant_bad No check_water 3. Consider Water Removal reductant_ok->check_water replace_reductant Action: Use fresh STAB or switch to catalytic hydrogenation reductant_bad->replace_reductant water_ok Reaction is proceeding check_water->water_ok Not necessary add_drying Action: Add molecular sieves or use a Dean-Stark trap check_water->add_drying Stalling

Caption: Troubleshooting workflow for low yield in reductive amination.

Question: My N-arylation (Buchwald-Hartwig) reaction is failing. What are the most common points of failure?

Answer: The Buchwald-Hartwig amination is a powerful Pd-catalyzed cross-coupling reaction for forming C-N bonds.[6] Its success hinges on the precise interplay of the catalyst, ligand, base, and solvent.

  • Causality: The catalytic cycle involves an active Pd(0) species. Failure often stems from inefficient generation or deactivation of this catalyst. The ligand's steric and electronic properties are crucial for promoting reductive elimination and preventing side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents should be properly degassed.

    • Catalyst/Ligand System: This is the most common variable to screen.

      • Aryl Chlorides: These are less reactive and typically require more electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos).

      • Aryl Bromides/Iodides: A wider range of ligands may be effective.

      • Catalyst Precursor: Using a pre-formed Pd(0) source or a pre-catalyst that readily forms the active species can be more reliable than using a Pd(II) source like Pd(OAc)₂.[7]

    • Base Selection: The base must be strong enough to deprotonate the pyrrolidine but not so strong that it causes side reactions. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher temperatures.[7]

    • Solvent Choice: Toluene and dioxane are the most common solvents. Ensure they are anhydrous, as water can interfere with the catalyst.[7][8]

ParameterRecommendation for Aryl BromideRecommendation for Aryl ChlorideRationale
Ligand SPhos, XPhos, dppfRuPhos, BrettPhos, JohnPhosBulky, electron-rich ligands facilitate the difficult oxidative addition step with less reactive aryl chlorides.
Base NaOtBu, LHMDSNaOtBu, K₃PO₄Strong bases are generally required, but weaker bases can be used with more active catalyst systems.
Solvent Toluene, DioxaneToluene, DioxaneAprotic solvents with good solubility for the catalyst complex are preferred. Must be anhydrous.
Temperature 80-110 °C100-120 °CHigher temperatures are often needed to activate the C-Cl bond.
Issue 2: Side Product Formation

Question: I'm attempting a simple N-alkylation of pyrrolidine with an alkyl halide, but I'm getting a significant amount of a di-substituted quaternary ammonium salt. How do I improve selectivity for the mono-substituted product?

Answer: This is a classic problem in amine alkylation. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Causality: The rate of the second alkylation competes with the first. To favor mono-alkylation, we must manipulate the reaction conditions to make the first reaction significantly faster or reduce the opportunity for the product to react again.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of the pyrrolidine relative to the alkylating agent. This increases the statistical probability that the alkyl halide will encounter a starting amine molecule rather than the product. This is not always feasible if the amine is expensive.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of the mono-substituted product reacting further.[5]

    • Solvent and Base: Use a non-polar solvent and a heterogeneous base (like K₂CO₃). The mono-alkylated product, being more polar, may have lower solubility, reducing its concentration in the reaction phase.

    • Alternative Method: For challenging cases, consider reductive amination with the corresponding aldehyde/ketone, which is inherently selective for mono-alkylation.

Minimize_Overalkylation start Problem: Over-alkylation to Quaternary Salt solution1 Strategy 1: Control Stoichiometry start->solution1 solution2 Strategy 2: Control Concentration start->solution2 solution3 Strategy 3: Change Reaction Method start->solution3 action1 Use large excess of pyrrolidine solution1->action1 action2 Add alkylating agent slowly via syringe pump solution2->action2 action3 Switch to Reductive Amination with an aldehyde solution3->action3

Caption: Logical approaches to prevent over-alkylation.

Issue 3: Work-up and Purification

Question: My product is an oil, and I'm getting intractable emulsions during aqueous work-up. How can I break them and purify my product?

Answer: Emulsions are common with amine products, especially those with long alkyl chains that have surfactant-like properties.

  • Causality: Emulsions are stabilized by the amphiphilic nature of the product or its salt, which reduces the interfacial tension between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[9]

    • Change pH: Ensure the pH of the aqueous layer is distinctly acidic (pH < 2) or basic (pH > 12). This ensures your amine product is either fully in its salt form (water-soluble) or free-base form (organic-soluble), preventing it from sitting at the interface.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets holding the emulsion together.

    • Solvent Change: If the emulsion persists, try using a different extraction solvent. For example, if you are using ethyl acetate, try switching to dichloromethane or diethyl ether.[9]

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) will allow the layers to separate on their own.[9]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination via Transfer Hydrogenation

This method is adapted from modern iridium-catalyzed procedures which are efficient and avoid stoichiometric metal hydride reagents.[3]

  • Reaction Setup: To an oven-dried vial, add the 1,4-diketone (1.0 equiv.), the primary amine (1.1 equiv.), and the Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., water or toluene, ~0.25 M) followed by formic acid (HCO₂H) as the hydrogen source (5-30 equiv.).[3] Using water as a solvent can be beneficial and inhibit the formation of pyrrole byproducts.[3]

  • Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of Pyrrolidine

This protocol is a standard method for direct alkylation.[10]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon), add pyrrolidine (2.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a solid base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Alkylating Agent: Add the alkyl halide (1.0 equiv.) dropwise to the stirring suspension at room temperature. For highly reactive alkylating agents, cooling to 0 °C is recommended.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or GC-MS, typically 12-24 hours).

  • Work-up: Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in dichloromethane and wash with water to remove excess pyrrolidine and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or column chromatography. To avoid over-alkylation, slow addition of the alkyl halide is crucial.[5][11]

References

  • BenchChem (2025).
  • PubMed (2007). Short and Efficient Diastereoselective Synthesis of Pyrrolidinone-Containing Dipeptide Analogues.
  • BenchChem (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines.
  • BenchChem (2025). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.
  • ResearchGate.
  • BenchChem (2025). Preventing side reactions in pyrrolidine synthesis.
  • Semantic Scholar.
  • BenchChem (2025). A Comparative Guide to the Synthesis of Substituted Pyrrolidines.
  • NIH (2024).
  • ACS Publications (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
  • MDPI (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • NIH (2022).
  • Syracuse University (2012).
  • ResearchGate (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
  • BenchChem (2025).
  • Springer (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem (2025). A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds.

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrrolidines. The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3] However, transitioning a promising bench-scale synthesis to a pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, cost, and safety.[4][5][6]

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to navigate the complexities of scaling up pyrrolidine synthesis.

Part 1: Frequently Asked Questions (FAQs) on Scale-Up Strategy

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary considerations when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) for pyrrolidine synthesis?

A1: The transition from bench to pilot scale is not merely about using larger glassware. It involves a fundamental shift in controlling reaction parameters. Key considerations include:

  • Heat Transfer: Exothermic reactions, such as catalytic hydrogenations or certain cyclizations, are easily managed in a lab flask with an ice bath.[7] In a large metal reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a critical safety and process control challenge.[6][7] Inadequate heat removal can lead to runaway reactions, increased byproduct formation, and pressure buildup.[7]

  • Mass Transfer: In heterogeneous reactions (e.g., catalytic hydrogenation with Pd/C), efficient mixing is crucial for gas-liquid-solid mass transfer.[7] What works with a small magnetic stir bar will not suffice in a 500 L reactor, which requires carefully designed impellers and agitation rates to ensure the catalyst remains suspended and the headspace gas (e.g., H₂) is effectively dispersed.[7]

  • Reagent Addition & Stoichiometry: The rate of addition for reactive reagents must be carefully controlled on a large scale to manage exotherms and minimize localized high concentrations that can lead to side reactions.

  • Downstream Processing: Purification methods that are convenient in the lab, like column chromatography, are often economically and practically unfeasible for multi-kilogram quantities.[8] The scale-up strategy must prioritize scalable purification techniques such as crystallization, distillation, or liquid-liquid extraction.[8][9]

Q2: How does the choice of synthetic route impact the scalability and overall cost?

A2: The most elegant route on paper is not always the best for large-scale production.[6] An ideal scalable route should exhibit:

  • Convergent Synthesis: Routes where fragments are built separately and combined late in the synthesis are generally preferable to long, linear sequences, as this maximizes overall yield.

  • Cost-Effective & Available Starting Materials: The cost and supply chain stability of starting materials become paramount at scale.[4] A route relying on an exotic or single-source reagent is a significant business risk.[4]

  • Avoidance of Problematic Reagents: Reagents that are highly toxic (e.g., heavy metals in non-catalytic amounts), explosive (e.g., sodium azide), or require extreme temperatures (e.g., cryogenic conditions) add significant cost and complexity due to specialized equipment and safety protocols.

  • Telescoped or One-Pot Processes: Combining multiple reaction steps without isolating intermediates (a "telescoped" synthesis) can dramatically improve efficiency by reducing handling losses, solvent waste, and cycle time.[10]

Q3: What are the most common safety hazards to consider during the scale-up of pyrrolidine synthesis?

A3: Safety is the primary concern. Common hazards include:

  • Catalytic Hydrogenation: The use of hydrogen gas presents a significant fire and explosion risk. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after filtration when still wet with solvent. Proper inerting procedures (e.g., with nitrogen or argon) are mandatory.

  • Thermal Runaway: As mentioned, exothermic reactions must be well-characterized using techniques like reaction calorimetry to ensure the plant's cooling capacity is sufficient to handle the heat output under normal and deviation scenarios.[7]

  • Pressure: Reactions that generate gaseous byproducts (e.g., from decompositions) must be performed in appropriately rated pressure vessels with relief systems.

  • Reagent Handling: Handling large quantities of corrosive acids/bases, flammable solvents, and toxic reagents requires specialized personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers).

Part 2: Troubleshooting Guides for Common Synthetic Challenges

This section uses a question-and-answer format to address specific issues encountered during scale-up experiments.

Issue 1: Low Yields & Side Reactions

Q: We are scaling up a reductive amination of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrolidine. The yield has dropped from 85% at the 10g scale to less than 50% at the 500g scale. What are the likely causes and solutions?

A: This is a classic scale-up problem often rooted in mass and heat transfer limitations. The primary suspects are inefficient imine/enamine formation and competing side reactions.

Probable Causes & Troubleshooting Steps:

  • Inefficient Water Removal: The initial condensation to form the iminium intermediate generates water. In a lab flask, a Dean-Stark trap or desiccants like MgSO₄ are effective. At scale, these are impractical. Inefficient water removal can shift the equilibrium away from the desired intermediate.

    • Solution: Consider using a solvent that allows for azeotropic removal of water if the reaction temperature allows. Alternatively, perform the reaction in a solvent where water has low solubility.

  • Side Reactions from Poor Temperature Control: Reductive aminations can be exothermic. Hot spots in the reactor can lead to side reactions like aldehyde reduction before amination can occur.[9]

    • Solution: Implement controlled, slow addition of the reducing agent. Ensure the reactor's cooling jacket is functioning efficiently and monitor the internal reaction temperature closely.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be too reactive, reducing the aldehyde before it condenses with the amine. Sodium triacetoxyborohydride (STAB) is often milder but can be expensive. Sodium cyanoborohydride is effective but introduces cyanide waste streams.

    • Solution: For scale-up, catalytic hydrogenation is often the most atom-economical and cost-effective method.[11] It avoids stoichiometric metal hydride waste. However, it requires careful catalyst selection and screening for poisons. A robust choice is often Pd/C or Pt/C under a hydrogen atmosphere.[12][13]

Workflow: Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_water Is water being effectively removed? start->check_water check_temp Is internal temperature stable and controlled? check_water->check_temp Yes sol_water Implement azeotropic distillation or switch to a non-polar solvent. check_water->sol_water No check_reductant Is the reducing agent appropriate for scale? check_temp->check_reductant Yes sol_temp Slow the addition rate of the reducing agent. Verify reactor cooling. check_temp->sol_temp No sol_reductant Switch to a milder hydride (e.g., STAB) or evaluate catalytic hydrogenation. check_reductant->sol_reductant No end_node Yield Optimized check_reductant->end_node Yes sol_water->end_node sol_temp->end_node sol_reductant->end_node

Caption: Decision tree for troubleshooting low pyrrolidine yield.

Issue 2: Poor Stereocontrol

Q: Our synthesis relies on a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide to obtain a highly substituted, enantiopure pyrrolidine. On a larger scale, both the diastereomeric ratio (dr) and enantiomeric excess (ee) have decreased. Why?

A: Maintaining high stereoselectivity upon scale-up is a significant challenge. The precise control achieved in a small, homogenous lab reaction can be disrupted by several factors.

Probable Causes & Troubleshooting Steps:

  • Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature. Even minor temperature gradients within a large reactor can open up competing reaction pathways with lower activation energy barriers, leading to the formation of undesired stereoisomers.

    • Solution: Ensure powerful and uniform agitation to minimize thermal gradients. The reaction may need to be run more dilute or the addition rate of a key reagent slowed to better manage the heat of reaction.

  • Impurity Effects: Impurities in starting materials or solvents, which may have been inconsequential at the milligram scale, can act as catalyst poisons or inhibitors at the kilogram scale.[6] Water is a common culprit.

    • Solution: Scrutinize the quality and specifications of all raw materials. Ensure solvents are rigorously dried. It may be necessary to introduce purification steps for starting materials that were previously used as received.

  • Mixing and Concentration: The rate of mixing can affect the localized concentration of the catalyst, substrate, and reagents. If the catalyst is not efficiently distributed, the background, non-catalyzed reaction may become more prominent, eroding stereoselectivity.

    • Solution: Model the mixing efficiency of the pilot reactor. Sometimes, a change in the order of addition (e.g., adding the substrate to a solution of the catalyst rather than vice-versa) can ensure the substrate always encounters a catalytically active environment.

  • Catalyst Loading and Stability: The optimal catalyst loading (mol%) may differ between scales. The catalyst itself might be less stable over the longer reaction times often required for large-scale batches.

    • Solution: Re-optimize the catalyst loading at the larger scale. If catalyst degradation is suspected, investigate its stability under the reaction conditions over an extended period. It may be necessary to add the catalyst in portions.

Issue 3: Purification and Isolation

Q: During the aqueous work-up of our N-benzyl pyrrolidine derivative, we are struggling with a persistent emulsion that makes phase separation nearly impossible. Additionally, upon basification and extraction, the product "oils out" instead of precipitating. How can we resolve this?

A: These are common issues, especially for N-substituted pyrrolidines with increased lipophilicity.[14]

Probable Causes & Troubleshooting Steps:

  • Emulsion Formation: Emulsions are stabilized by fine particulate matter or compounds that act as surfactants. The vigorous agitation in a large reactor can exacerbate their formation compared to gentle shaking in a lab separatory funnel.

    • Solution:

      • Increase Ionic Strength: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer.[14] This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.

      • Change Solvent: Switching to a solvent with a significantly different density from water (e.g., dichloromethane vs. ethyl acetate) can aid phase separation.

      • Filtration: Sometimes, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove the particulates that stabilize the emulsion.

      • Reduce Agitation: During extraction, use lower agitation speeds that are sufficient for mixing but do not create excessive shear forces.

  • Product Oiling Out: Many free-base pyrrolidine derivatives are low-melting solids or oils at room temperature, especially with larger N-substituents.[14] Expecting them to precipitate from an aqueous solution upon basification is often unrealistic at scale.

    • Solution: The standard and most robust procedure is to perform a back-extraction. After basifying the aqueous layer to deprotonate the pyrrolidine nitrogen, extract the free base product back into a suitable organic solvent like dichloromethane or ethyl acetate.[14] The organic layers can then be combined, dried over an agent like Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product oil.[14]

Part 3: Key Methodologies & Experimental Protocols
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This protocol is adapted from a method known for its operational simplicity and use of water as a solvent, making it attractive for scale-up.[15]

Reaction: Hexane-2,5-dione + Aniline → 1-phenyl-2,5-dimethylpyrrolidine

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Cp*IrCl₂]₂ catalyst (0.5 mol%)

  • Formic acid (5.0 eq)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, charge hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and the iridium catalyst ([Cp*IrCl₂]₂; 0.5 mol%).[15]

  • Solvent/Reagent Addition: Add deionized water (sufficient to allow for efficient stirring) followed by the slow, controlled addition of formic acid (5.0 eq). Note any initial exotherm.[15]

  • Reaction Execution: Begin vigorous stirring and heat the reactor jacket to maintain an internal temperature of 80 °C.[15]

  • Monitoring: Monitor the reaction's progress by taking samples periodically and analyzing them by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a suitable vessel and extract the product with ethyl acetate (3x volumes).[15]

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[15]

  • Purification: The crude product can be purified by vacuum distillation or crystallization if applicable for the specific derivative.

Data Presentation: Comparison of Reducing Agents for Scale-Up

The choice of reducing agent is critical for the cost, safety, and waste profile of a reductive amination process.

Reducing AgentProsConsScale-Up Considerations
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes before imine formation; generates flammable H₂ upon quench.Best for less reactive ketones. Requires careful, controlled quenching procedure.
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over carbonyls.More expensive; generates acetic acid waste.Good for sensitive substrates but cost can be prohibitive for large-scale manufacturing.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines, stable in mildly acidic conditions.Highly toxic; generates cyanide waste streams.Significant environmental and safety concerns; often avoided in modern process chemistry.
Catalytic Hydrogenation (H₂/Catalyst) Highly atom-economical; low cost; water is the only byproduct.Requires pressure equipment; catalyst can be poisoned; pyrophoric catalysts (Pd/C) require careful handling.[7][13]Often the preferred industrial method. Requires process development to optimize catalyst, pressure, and temperature.[7]
References
  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. Benchchem.
  • Various Authors. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Pyrrolidine Synthesis Scale-Up. Benchchem.
  • Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Benchchem.
  • BenchChem. (2025). Technical Support Center: Scaling Up Pyrrolidine-3,4-diamine Synthesis for Preclinical Studies. Benchchem.
  • Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. China Chemistry News.
  • Kulesza, A., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Vizuete, M., et al. (2022). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Available at: [Link]

  • De la Torre, A., et al. (2018). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). Catalytic Upgrading of Bio-Based Ketonic Acids to Pyrrolidones with Hydrogen Donor Sources. ResearchGate. Available at: [Link]

  • Chen, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination. Benchchem.
  • Smith, A. B., et al. (2013). Telescoped Synthesis of Stereodefined Pyrrolidines. Figshare. Available at: [Link]

  • Ibragimova, A. F., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Hernandez-Ibanez, S., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]

  • Various Authors. (2025). High Performance Ru Loaded MgO Nanoparticle Catalysts for the Hydrogenation of Pyrrole to Pyrrolidine. ResearchGate. Available at: [Link]

  • Noordzij, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. Available at: [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Available at: [Link]

  • Roth, G. P. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]

  • Johansson, F. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

  • Stephan, D. W., et al. (2023). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-(3,5-Dibromophenyl)pyrrolidine Derivatives: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high target selectivity and potency. When coupled with a 3,5-dibromophenyl moiety, this scaffold presents a unique opportunity for developing novel therapeutics, particularly for central nervous system (CNS) disorders. The bromine atoms can significantly enhance binding affinity through halogen bonding and increase metabolic stability, making this an attractive starting point for drug discovery campaigns.

This guide provides a comparative analysis of a focused series of 1-(3,5-dibromophenyl)pyrrolidine derivatives. We will delve into the synthetic strategies, compare their biological activities against key CNS targets, and elucidate the underlying structure-activity relationships (SAR). The experimental data presented herein is intended to guide researchers in the rational design of next-generation modulators of dopamine and serotonin receptors.

Synthetic Strategy: A Modular Approach to Derivative Synthesis

A robust and flexible synthetic route is paramount for generating a library of analogs for SAR studies. The general approach for synthesizing the target this compound derivatives involves a reductive amination, which allows for the facile introduction of various side chains.

General Synthetic Workflow

G A 1,3-Dibromobenzene B Friedel-Crafts Acylation (e.g., succinic anhydride, AlCl3) A->B C 4-(3,5-Dibromophenyl)-4-oxobutanoic acid B->C D Reductive Cyclization (e.g., NH4OAc, NaBH4) C->D E 5-(3,5-Dibromophenyl)pyrrolidin-2-one D->E F Reduction (e.g., LiAlH4) E->F G This compound (Core Scaffold) F->G H Reductive Amination (Various aldehydes/ketones, NaBH(OAc)3) G->H I Target Derivatives H->I

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: Friedel-Crafts Acylation. To a solution of 1,3-dibromobenzene in a suitable solvent (e.g., dichloromethane), add succinic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0°C. Stir the reaction mixture at room temperature until completion.

  • Step 2: Reductive Cyclization. The resulting 4-(3,5-dibromophenyl)-4-oxobutanoic acid is then subjected to reductive cyclization. This can be achieved using ammonium acetate and a reducing agent like sodium borohydride (NaBH₄).

  • Step 3: Reduction of the Lactam. The lactam, 5-(3,5-dibromophenyl)pyrrolidin-2-one, is reduced to the corresponding pyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Step 4: Reductive Amination. The core scaffold, this compound, is then reacted with a variety of aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final target derivatives.

Comparative Biological Evaluation

The this compound scaffold is a known pharmacophore for dopamine D2-like receptors.[2] To explore the SAR of this series, the synthesized derivatives were evaluated for their binding affinity at human dopamine D2 and serotonin 5-HT1A receptors, two key targets in the treatment of psychosis and mood disorders.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the derivatives for the dopamine D2 and serotonin 5-HT1A receptors.

Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT1A receptor are used.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand ([³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compounds.

  • Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Biological Data
Compound IDR GroupD2 Ki (nM)5-HT1A Ki (nM)Selectivity (D2/5-HT1A)
1a -CH₃15.8250.415.8
1b -CH₂CH₃12.3180.214.6
1c -CH(CH₃)₂25.6350.113.7
1d -n-propyl8.9120.513.5
1e -cyclopropyl5.295.718.4
1f -benzyl35.185.32.4
1g -CH₂-(2-methoxyphenyl)28.445.61.6
1h -CH₂-(4-fluorophenyl)18.9110.85.9

Structure-Activity Relationship (SAR) Analysis

The biological data reveals several key trends that inform the SAR for this series of compounds.

G cluster_0 Core Scaffold cluster_1 SAR Insights A This compound B Small alkyl groups (1a-1e) - Favorable for D2 affinity - Cyclopropyl (1e) is optimal A->B C Bulky/Aromatic groups (1f-1h) - Decreased D2 affinity - Increased 5-HT1A affinity A->C D Substitution on Phenyl Ring (1g, 1h) - Modulates 5-HT1A affinity C->D

Caption: Key structure-activity relationship insights for this compound derivatives.

  • Influence of Alkyl Substituents on D2 Affinity: Small, linear alkyl groups at the R position are well-tolerated and lead to potent D2 receptor antagonists. The n-propyl derivative (1d ) shows a significant increase in affinity compared to the methyl and ethyl analogs. Interestingly, the cyclopropyl derivative (1e ) demonstrates the highest affinity, suggesting that the constrained ring system may adopt an optimal conformation for binding within the D2 receptor pocket.

  • Impact of Aromatic Moieties on Receptor Selectivity: The introduction of a benzyl group (1f ) leads to a decrease in D2 affinity but a notable increase in 5-HT1A affinity, resulting in a significant drop in D2/5-HT1A selectivity. This suggests that the larger aromatic moiety may engage with a secondary binding pocket in the 5-HT1A receptor.

  • Modulation of 5-HT1A Affinity: Further substitution on the phenyl ring of the benzyl group allows for fine-tuning of 5-HT1A affinity. The 2-methoxy substitution (1g ) enhances 5-HT1A binding, while the 4-fluoro substitution (1h ) has a less pronounced effect.

Conclusion and Future Directions

This comparative analysis of this compound derivatives provides valuable insights for the design of novel CNS-active compounds. The modular synthetic approach allows for the rapid generation of a diverse library of analogs, and the SAR data clearly indicates that modifications to the N-substituent can effectively modulate both potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors.

Future work should focus on exploring a wider range of N-substituents, including heterocyclic and spirocyclic moieties, to further probe the topology of the receptor binding sites. Additionally, functional assays should be conducted to determine whether these compounds act as antagonists, agonists, or partial agonists at their respective targets. The most promising leads from these studies can then be advanced into in vivo models to evaluate their therapeutic potential for CNS disorders.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594-4597. [Link]

  • Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... ResearchGate. [Link]

  • New dual 5-HT1A and 5-HT7 receptor ligands derived from SYA16263. European Journal of Medicinal Chemistry, 214, 113243. [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]

  • Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 252, 115217. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

  • A 3-D model for 5-HT1A-receptor agonists based on stereoselective methyl-substituted and conformationally restricted analogues of 8-hydroxy-2-(dipropylamino)tetralin. Journal of Medicinal Chemistry, 34(2), 497-510. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC. [Link]

  • Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry, 13(2), 167-198. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 67(4), 2287-2304. [Link]

  • Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists. PubMed. [Link]

  • Discovery of a new series of 5-HT1A receptor agonists. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(3,5-Dibromophenyl)pyrrolidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrrolidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic functionalization of this heterocyclic ring system, particularly with substituted phenyl groups, has yielded a diverse array of therapeutic candidates. This guide provides an in-depth technical comparison of the biological activity of 1-(3,5-Dibromophenyl)pyrrolidine and its key analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The introduction of halogen atoms, particularly bromine, to a phenyl ring can significantly modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will focus on the comparative analysis of this compound against its non-brominated, mono-brominated, and other di-halogenated analogs, primarily in the contexts of anticancer and antimicrobial activities, where phenylpyrrolidine derivatives have shown considerable promise.[1][3]

Structure-Activity Relationship: The Influence of Phenyl Ring Substitution

The biological activity of 1-phenylpyrrolidine derivatives is intricately linked to the substitution pattern on the phenyl ring. While direct comparative studies on this compound are limited, we can extrapolate from existing research on related halogenated and non-halogenated analogs to establish a putative structure-activity relationship.

The number and position of halogen substituents on the phenyl ring are critical determinants of biological activity. For instance, in a series of N-arylsuccinimide derivatives, which contain a pyrrolidine-2,5-dione core, antimicrobial activity was observed to be moderate.[4] Another study on more complex spirooxindole analogs containing a dibromoisatin moiety highlighted their potential as broad-spectrum anticancer agents.[5] This suggests that the presence of bromine atoms can confer significant biological activity.

Based on these and other findings, we can hypothesize the following SAR trends for 1-phenylpyrrolidine analogs:

  • Non-brominated analog (1-phenylpyrrolidine): Generally exhibits weak to moderate biological activity. It serves as a crucial baseline for understanding the impact of halogenation.

  • Mono-brominated analogs (e.g., 1-(3-Bromophenyl)pyrrolidine, 1-(4-Bromophenyl)pyrrolidine): The introduction of a single bromine atom is expected to enhance lipophilicity and potentially increase cell membrane permeability, leading to improved potency compared to the non-brominated parent compound. The position of the bromine atom (meta vs. para) will likely influence receptor binding and metabolic stability, resulting in differential activity.

  • Di-brominated analog (this compound): The presence of two bromine atoms in a meta-orientation is anticipated to further increase lipophilicity and steric bulk. This substitution pattern can lead to enhanced potency and selectivity for specific biological targets. However, it may also impact solubility and potential off-target effects.

  • Other di-halogenated analogs (e.g., 1-(3,5-Dichlorophenyl)pyrrolidine): A comparison with other di-halogenated analogs, such as the dichloro- derivative, would be crucial to delineate the specific contribution of bromine to the observed biological activity. Chlorine, being less lipophilic and smaller than bromine, may result in a different activity profile.

To visually represent this relationship, the following diagram illustrates the core scaffold and the key analog variations discussed.

SAR_Analogs cluster_core Core Scaffold: 1-Phenylpyrrolidine cluster_analogs Analogs Core 1-Phenylpyrrolidine NonBromo Non-brominated Core->NonBromo Baseline MonoBromo Mono-brominated (e.g., 3-Br, 4-Br) Core->MonoBromo Increased Lipophilicity DiBromo Di-brominated (3,5-diBr) Core->DiBromo Further Increased Lipophilicity & Steric Bulk DiChloro Di-chlorinated (3,5-diCl) Core->DiChloro Comparative Halogen Effect Synthesis_Workflow cluster_synthesis Synthesis of 1-Arylpyrrolidines Start Substituted Aniline + 1,4-Dibromobutane Reaction Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization End Pure 1-Arylpyrrolidine Characterization->End MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay Start Seed Cancer Cells in 96-well Plate Treatment Treat with Serial Dilutions of Test Compounds Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_solubilization Dissolve Formazan Crystals with DMSO MTT_add->Formazan_solubilization Absorbance Measure Absorbance at 570 nm Formazan_solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Values Absorbance->Analysis End Cytotoxicity Data Analysis->End

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Phenylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds. The nature and position of substituents on the phenyl ring are critical determinants of a molecule's biological activity, ADME properties, and overall suitability as a drug candidate. Consequently, the precise and unambiguous structural elucidation of these derivatives is of paramount importance. This guide provides a comprehensive comparison of the key spectroscopic techniques used to characterize substituted phenylpyrrolidines, offering insights into how substituent-induced electronic and steric effects manifest in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms. For substituted phenylpyrrolidines, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides a wealth of information based on chemical shifts (δ), coupling constants (J), and signal integration. The electronic nature of the substituent on the phenyl ring significantly influences the chemical shifts of the aromatic protons.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and appear at a higher field (lower ppm).

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease electron density on the ring, leading to deshielding of the aromatic protons and a downfield shift (higher ppm).

The protons on the pyrrolidine ring are also affected, albeit to a lesser extent, by the substituent on the phenyl ring. The protons on the carbons alpha to the nitrogen (C2 and C5) are typically the most deshielded within the pyrrolidine ring.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for para-Substituted 1-Phenylpyrrolidines in CDCl₃

Substituent (at C4' of Phenyl Ring)Aromatic Protons (AA'BB' system)Pyrrolidine α-CH₂ (triplet)Pyrrolidine β-CH₂ (quintet)
-H7.20-7.35 (m)~3.30~2.00
-OCH₃ (EDG)6.80-6.90 (d), 7.15-7.25 (d)~3.25~1.98
-Cl (EWG)7.15-7.25 (d), 7.25-7.35 (d)~3.32~2.02
-NO₂ (Strong EWG)7.40-7.50 (d), 8.10-8.20 (d)~3.40~2.05
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituent.

  • EDGs cause an upfield shift (lower ppm) of the ortho and para carbons.

  • EWGs lead to a downfield shift (higher ppm) of the ortho and para carbons. The carbon directly attached to the substituent (ipso-carbon) also shows a significant shift.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for para-Substituted 1-Phenylpyrrolidines in CDCl₃

Substituent (at C4' of Phenyl Ring)C1' (ipso)C2'/C6'C3'/C5'C4'Pyrrolidine CαPyrrolidine Cβ
-H~147.5~116.5~129.0~119.5~47.5~25.5
-OCH₃ (EDG)~141.0~118.0~114.5~152.0~48.0~25.6
-Cl (EWG)~146.0~117.5~129.0~125.0~47.8~25.4
-NO₂ (Strong EWG)~152.0~115.0~126.0~139.0~47.0~25.2
Experimental Protocol: Acquiring High-Quality NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the substituted phenylpyrrolidine. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Filter the solution through a plug of glass wool into a clean NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard parameters. acq2->acq3 proc1 Fourier transform the raw data (FID). acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the residual solvent peak. proc2->proc3 proc4 Integrate ¹H signals and pick peaks. proc3->proc4

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices: The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1] Filtering the sample is essential as solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of a substituted phenylpyrrolidine will confirm its molecular weight. The presence of halogen substituents, such as chlorine or bromine, will result in characteristic isotopic patterns for the molecular ion peak. For instance, a compound with one chlorine atom will show an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[2] A compound with one bromine atom will exhibit an M+2 peak of nearly equal intensity to the M⁺ peak, corresponding to the nearly 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.[2]

The fragmentation of phenylpyrrolidines is often initiated by the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. The nature of the substituent on the phenyl ring can influence the fragmentation pathways.

Table 3: Key Mass Spectral Data for para-Substituted 1-Phenylpyrrolidines

Substituent (at C4' of Phenyl Ring)Molecular Ion (M⁺) m/zKey Fragment Ion(s) m/z
-H147146, 118, 91
-OCH₃177176, 148, 121
-Cl181/183 (3:1)180/182, 152/154, 125/127
-NO₂192191, 162, 136, 91
Experimental Protocol: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). prep1->acq1 acq2 Select an appropriate ionization technique (e.g., ESI or EI). acq1->acq2 acq3 Acquire the mass spectrum over a suitable m/z range. acq2->acq3 proc1 Identify the molecular ion peak. acq3->proc1 proc2 Analyze the isotopic pattern for the presence of halogens. proc1->proc2 proc3 Propose structures for the major fragment ions. proc2->proc3

Caption: General workflow for mass spectrometry analysis.

Trustworthiness of the Protocol: The choice of a volatile solvent is critical for efficient ionization and to prevent contamination of the instrument. Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar molecules, often yielding a prominent protonated molecule peak ([M+H]⁺), which simplifies molecular weight determination.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

In substituted phenylpyrrolidines, characteristic IR absorption bands can be observed for:

  • Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

  • C=C stretching in the aromatic ring: Usually appears in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Observed in the 1350-1000 cm⁻¹ region.

  • Substituent-specific vibrations: For example, a nitro group (-NO₂) will show strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. A methoxy group (-OCH₃) will exhibit a C-O stretching band around 1250 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for para-Substituted 1-Phenylpyrrolidines

Substituent (at C4' of Phenyl Ring)Aromatic C=C StretchC-N StretchSubstituent-Specific Vibrations
-H~1600, 1500~1220-
-OCH₃~1610, 1510~1240~1250 (C-O stretch)
-Cl~1590, 1490~1225~1090 (C-Cl stretch)
-NO₂~1600, 1520~1230~1515 (asymm. N-O), ~1345 (symm. N-O)
Experimental Protocol: Acquiring an IR Spectrum

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 For liquids: place a drop of the sample between two salt plates (NaCl or KBr). For solids: prepare a KBr pellet or a Nujol mull. acq1 Place the sample in the IR spectrometer. prep1->acq1 acq2 Record a background spectrum. acq1->acq2 acq3 Record the sample spectrum. acq2->acq3 proc1 Identify and label the major absorption bands. acq3->proc1 proc2 Correlate the observed bands with specific functional groups. proc1->proc2

Caption: Workflow for obtaining an IR spectrum.

Authoritative Grounding: The use of salt plates is standard because they are transparent to infrared radiation.[3] A background spectrum is necessary to subtract the absorptions from atmospheric CO₂ and water vapor, ensuring that the final spectrum only represents the sample.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For substituted phenylpyrrolidines, the most relevant transitions are π → π* transitions within the aromatic ring.

The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

  • Auxochromes: Substituents with non-bonding electrons, such as -OCH₃ and -NH₂, can interact with the π-system of the benzene ring, leading to a bathochromic (red) shift (increase in λ_max).

  • Chromophores: Substituents that are themselves chromophores, like the -NO₂ group, can extend the conjugated system, also resulting in a significant bathochromic shift.

Table 5: UV-Vis Absorption Data for para-Substituted 1-Phenylpyrrolidines in Ethanol

Substituent (at C4' of Phenyl Ring)λ_max (nm)
-H~250
-OCH₃~265
-Cl~255
-NO₂~310
Experimental Protocol: UV-Vis Spectroscopic Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). acq1 Fill a quartz cuvette with the sample solution. prep1->acq1 acq2 Record a baseline spectrum with the solvent-filled cuvette. acq1->acq2 acq3 Record the absorption spectrum of the sample. acq2->acq3 proc1 Determine the wavelength of maximum absorbance (λ_max). acq3->proc1

Caption: Workflow for UV-Vis spectroscopic analysis.

Self-Validating System: The use of a quartz cuvette is mandatory for measurements in the UV region as glass absorbs UV light. Recording a baseline with the pure solvent allows for the subtraction of any absorbance due to the solvent itself, ensuring the accuracy of the sample's absorbance measurement.

Conclusion

The comprehensive spectroscopic analysis of substituted phenylpyrrolidines, employing a combination of NMR, MS, IR, and UV-Vis techniques, provides a complete picture of their molecular structure. Each technique offers unique and complementary information, and a thorough understanding of how substituents on the phenyl ring influence the spectral output is crucial for the unambiguous characterization of these important pharmaceutical building blocks. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structures of novel phenylpyrrolidine derivatives, accelerating the drug discovery and development process.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77726, 1-Phenylpyrrolidine. Retrieved from [Link].

  • NIST (2021). N-Phenylpyrrolidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • Western University (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • LibreTexts Chemistry (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link].

  • Microbe Notes (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link].

  • St. Paul's Cathedral Mission College (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link].

  • Microbe Notes (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link].

  • LibreTexts Chemistry (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link].

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the validation of 1-(3,5-Dibromophenyl)pyrrolidine, a compound of interest in pharmaceutical research and development. We will explore the strategic selection of methods, the causality behind experimental choices, and the rigorous validation process guided by international standards.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] For a molecule like this compound, this involves ensuring that the chosen method can accurately and reliably quantify the active pharmaceutical ingredient (API), identify and quantify impurities, and detect any degradation products that may form during its shelf life. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the necessary validation parameters.[3][4]

Strategic Selection of Primary Analytical Techniques

The physicochemical properties of this compound—a substituted aromatic compound—make it amenable to several analytical techniques. The choice between them depends on the specific analytical need, such as routine quality control, stability testing, or structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

HPLC is the preeminent technique for the analysis of non-volatile and thermally unstable compounds, making it the ideal choice for routine analysis of most APIs, including this compound.[5][6][7] Its versatility allows for the separation, identification, and quantification of the main compound and its potential impurities.[6]

Causality of Method Selection:

  • Suitability: this compound is expected to be a non-volatile solid, making direct analysis by Gas Chromatography (GC) challenging without derivatization. HPLC handles such compounds with ease at ambient temperatures.[5][8]

  • Versatility: Reversed-phase HPLC, particularly with a C18 column, is highly effective for separating compounds with moderate to low polarity, which is characteristic of this molecule.

  • Detection: The presence of the dibromophenyl group provides a strong chromophore, making UV-Vis detection a simple and robust choice for quantification.

HPLC_Workflow cluster_validation Validation Parameters start Start: Define Analytical Target Profile dev Method Development (Column, Mobile Phase, λ) start->dev forced_deg Forced Degradation Study (ICH Q1A) dev->forced_deg Inform method suitability specificity Specificity & Peak Purity (Demonstrate Selectivity) forced_deg->specificity validation ICH Q2(R1) Validation specificity->validation linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness report Final Validation Report & SOP Generation linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography (GC): A Niche Application

GC is a powerful technique for analyzing volatile and thermally stable compounds.[5][7] For this compound, its application would likely be limited to specific scenarios, such as the analysis of volatile organic impurities or residual solvents from the manufacturing process.[6]

Causality of Method Selection:

  • Limitations: Direct analysis is likely not feasible due to the compound's probable low volatility. Thermal decomposition in the injector port is a significant risk.

  • Specialized Use: GC excels in separating and quantifying highly volatile or semi-volatile substances, making it the gold standard for residual solvent analysis as mandated by ICH Q3C.[7]

Validation Parameters: A Deep Dive into ICH Q2(R1)

A robust analytical method must be validated for several key performance characteristics to ensure its reliability.[3][9] Below is a summary of these parameters and how they would be assessed for an HPLC method for this compound.

Validation Parameter Objective Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from diluents, excipients, or degradation products.[3]Peak purity index > 0.995 (using DAD/PDA detector); baseline resolution between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and the method's response over a defined range.[1]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[9]
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery studies.[1]Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for n≥6 determinations. Intermediate Precision: RSD ≤ 2.0% when analyzed by different analysts on different days/equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]Typically Signal-to-Noise ratio of 10:1; precision (RSD) at this concentration should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.

Forced Degradation Studies: Establishing a Stability-Indicating Method

Forced degradation, or stress testing, is a critical component of method development and validation.[10][11] It involves subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby identifying potential degradation products and demonstrating the method's ability to separate them from the parent compound.[11][12] This proves the method is "stability-indicating."

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Solutions of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C, solid state) photo Photolytic (ICH Q1B conditions) analysis Analyze Stressed Samples by HPLC-DAD acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Specificity: Assess Peak Purity & Resolution analysis->evaluation mass_balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) evaluation->mass_balance report Confirm Stability-Indicating Nature of the Method mass_balance->report

Caption: Workflow for a Forced Degradation Study.

Orthogonal Techniques for Structural Confirmation

While HPLC is excellent for separation and quantification, it provides limited structural information. Therefore, orthogonal techniques are essential for unequivocal identification, especially for unknown impurities or degradation products.

  • High-Resolution Mass Spectrometry (HRMS): When coupled with LC (LC-HRMS), this technique provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its related substances.[13] Tandem MS (MS/MS) further provides fragmentation patterns that help elucidate the chemical structure.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of compounds isolated from preparative chromatography.

Experimental Protocols

The following protocols are exemplary and should be optimized for the specific instrumentation and reference standards available.

Protocol 1: HPLC-UV Method for Assay and Impurity Determination
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl ring).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • For assay, dilute to a working concentration of 0.1 mg/mL.

    • For linearity, prepare a series of dilutions ranging from 0.0005 mg/mL to 0.15 mg/mL.

  • Sample Preparation:

    • Accurately weigh the drug substance and dissolve in the diluent to achieve a theoretical concentration of 0.1 mg/mL.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo (if in formulation), and stressed samples. Check for interfering peaks at the retention time of the analyte.

    • Linearity: Inject the series of standard dilutions and plot peak area versus concentration.

    • Accuracy: Spike a placebo blend or a low-concentration sample with the analyte at 80%, 100%, and 120% of the nominal concentration. Prepare in triplicate and calculate the percent recovery.

    • Precision:

      • Repeatability: Perform six independent preparations of the sample at 100% concentration and calculate the RSD of the assay results.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD/LOQ: Determine by injecting progressively more dilute solutions and calculating the signal-to-noise ratio.

    • Robustness: Analyze samples with deliberate small changes to flow rate, column temperature, and mobile phase composition.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl and heat at 60°C for 24 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH and heat at 60°C for 8 hours. Neutralize with HCl before injection.

    • Oxidative Degradation: Mix the sample solution 1:1 with 6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours, then dissolve in diluent for analysis.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze a control (unstressed) sample and all stressed samples using the validated HPLC method. Aim for 5-20% degradation for meaningful results.[12]

Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations Best For
HPLC-UV Assay, Impurity Quantification, Stability TestingRobust, reproducible, widely available, excellent for quantification.[7]Provides limited structural information, requires chromophore for UV detection.Routine QC, release testing, stability studies.
GC-FID/MS Residual Solvents, Volatile ImpuritiesHigh separation efficiency for volatile compounds, highly sensitive detectors (FID).[5]Not suitable for non-volatile or thermally labile compounds.[5][14]Analysis of volatile manufacturing impurities.
LC-HRMS Impurity Identification, Structural ElucidationProvides accurate mass and elemental composition, high sensitivity.[13]More complex instrumentation, quantification can be challenging without standards.Characterizing unknown degradation products and impurities.
NMR Definitive Structural ElucidationUnambiguous structure determination, can analyze complex mixtures.Lower sensitivity compared to MS, requires larger sample amounts, expensive.Absolute confirmation of structure for reference standards and isolated unknowns.

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach, grounded in the principles of ICH guidelines. A well-validated reversed-phase HPLC method serves as the cornerstone for routine quality control, capable of ensuring the identity, purity, and strength of the drug substance. This primary method must be complemented by forced degradation studies to establish its stability-indicating nature. For the definitive identification of unknown impurities and degradation products, orthogonal techniques such as LC-HRMS and NMR spectroscopy are indispensable. By strategically combining these methods, researchers and drug development professionals can build a comprehensive analytical package that ensures product quality and satisfies global regulatory expectations.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.).
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2025, October 21).
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. (2026, January 7).
  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25).
  • HPLC vs. GC Columns: Key Differences Explained. (2025, January 8).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability - Sharp Services. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved January 15, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
  • Difference between HPLC and GC Technique - Veeprho. (2020, October 22).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 15, 2026, from [Link]

  • Dibromophenyl)sulfonylpyrrolidine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques - Benchchem. (n.d.).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).

Sources

A Comparative Guide to Catalytic Pyrrolidine Synthesis: Efficacy, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs.[1] Its synthesis, particularly with stereochemical control, is a subject of intense research. This guide provides an in-depth comparison of the leading catalytic strategies for pyrrolidine synthesis, offering experimental insights and data to aid researchers in selecting the optimal catalyst for their specific needs. We will delve into the mechanistic nuances of metal-based catalysis, organocatalysis, and biocatalysis, providing a clear rationale for catalyst selection beyond mere yield comparisons.

The Strategic Importance of Catalysis in Pyrrolidine Synthesis

The construction of the five-membered pyrrolidine ring can be achieved through various synthetic routes, but catalytic methods offer unparalleled efficiency, atom economy, and the ability to induce stereoselectivity.[2] The choice of catalyst dictates not only the reaction's success but also its stereochemical outcome, a critical factor in the synthesis of chiral drug candidates. This guide will compare three major catalytic paradigms: transition metal catalysis, organocatalysis, and the burgeoning field of biocatalysis.

Transition Metal Catalysis: A Powerful and Versatile Toolkit

Transition metal catalysts are workhorses in organic synthesis, and their application to pyrrolidine synthesis is well-established. These catalysts, often featuring metals like copper, iridium, rhodium, and gold, activate substrates through various mechanisms, enabling challenging bond formations.

Copper-Catalyzed Intramolecular C-H Amination

Copper complexes are particularly effective in catalyzing intramolecular C-H amination reactions to form pyrrolidines.[3][4] These reactions typically proceed through a nitrene intermediate, which then inserts into a C-H bond. The choice of ligand on the copper center is crucial for modulating reactivity and selectivity.

Mechanism of Action: The catalytic cycle generally involves the in situ formation of a copper-nitrene species from a suitable nitrogen source (e.g., an azide or an N-haloamide). This highly reactive intermediate then undergoes intramolecular C(sp³)–H insertion to forge the C-N bond and close the pyrrolidine ring.[3][5]

Copper_Catalyzed_Amination cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu(III)-nitrenoid Cu(III)-nitrenoid Cu(I)->Cu(III)-nitrenoid Oxidation + N-source Product Product C-H Insertion TS C-H Insertion TS Cu(III)-nitrenoid->C-H Insertion TS Intramolecular C-H activation C-H Insertion TS->Cu(I) Reductive Elimination + Pyrrolidine C-H Insertion TS->Product Release Substrate Substrate Substrate->Cu(I) Coordination

Figure 1: Simplified catalytic cycle for copper-catalyzed intramolecular C-H amination.

Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrrolidine Derivative [3]

  • To a sealed tube, add the N-fluoroamide substrate (1.0 equiv), [TpiPr2Cu(NCMe)] catalyst (5 mol %), and solvent (e.g., 1,2-dichloroethane).

  • Purge the tube with an inert gas (e.g., argon).

  • Heat the reaction mixture at the specified temperature (e.g., 90 °C) for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iridium and Rhodium Catalysis

Iridium and rhodium catalysts are also highly effective, particularly in N-heterocyclization reactions of primary amines with diols and in reactions involving nitrene precursors.[4] A chiral iridium complex has been shown to catalyze a "borrowing hydrogen" annulation to produce enantioenriched pyrrolidines from racemic diols and primary amines.[4]

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, ready availability of catalysts, and operational simplicity.[6][7] Proline and its derivatives are iconic organocatalysts for the asymmetric synthesis of pyrrolidines, often proceeding through enamine or iminium ion intermediates.[8][9]

Proline-Catalyzed [3+2] Cycloadditions

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone of organocatalytic pyrrolidine synthesis.[10] Chiral secondary amines, such as proline, catalyze this reaction with high enantioselectivity.

Mechanism of Action: The reaction is initiated by the condensation of an α-amino acid ester with an aldehyde to form an imine. In the presence of a suitable base, this imine tautomerizes to an azomethine ylide. The chiral organocatalyst then directs the enantioselective [3+2] cycloaddition with a dipolarophile.

Organocatalytic_Cycloaddition cluster_workflow Reaction Workflow Aldehyde Aldehyde Imine_Formation Imine_Formation Aldehyde->Imine_Formation Amino_Ester Amino_Ester Amino_Ester->Imine_Formation Dipolarophile Dipolarophile Cycloaddition Cycloaddition Dipolarophile->Cycloaddition Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Cycloaddition Stereocontrol Azomethine_Ylide Azomethine_Ylide Imine_Formation->Azomethine_Ylide Deprotonation Azomethine_Ylide->Cycloaddition [3+2] Pyrrolidine Pyrrolidine Cycloaddition->Pyrrolidine

Figure 2: Workflow for organocatalytic [3+2] cycloaddition for pyrrolidine synthesis.

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition [11]

  • To a solution of the aldehyde (1.5 equiv) and the nitroolefin (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the pyrrolidine-based organocatalyst (10 mol %).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Biocatalysis: Nature's Approach to Precision Synthesis

Biocatalysis offers a green and highly selective alternative for pyrrolidine synthesis.[12][13][14] Enzymes, particularly engineered variants, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Engineered Cytochrome P411 for Intramolecular C-H Amination

Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C-H amination of organic azides to form chiral pyrrolidines.[15] This "new-to-nature" enzymatic reaction proceeds via an alkyl nitrene intermediate.[12][15]

Mechanism of Action: The engineered enzyme activates the organic azide, leading to the formation of a nitrene intermediate within the enzyme's active site. The enzyme then controls the subsequent intramolecular C-H insertion, dictating the stereochemical outcome of the cyclization.[12]

Experimental Protocol: Biocatalytic Synthesis of a Chiral Pyrrolidine [15]

  • In a reaction vessel, combine a buffer solution, the azide substrate, the engineered P411 variant, and a reducing agent (e.g., sodium dithionite).

  • Seal the vessel and incubate with shaking at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction for product formation using LC-MS.

  • After the reaction is complete, extract the product with an organic solvent.

  • Purify the product by chromatography.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield and stereoselectivity of pyrrolidine synthesis. The following table provides a comparative overview of representative catalyst systems.

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ScopeYield (%)Stereoselectivity (ee/dr)Key AdvantagesReference(s)
Metal Catalysis [TpiPr2Cu(NCMe)]Intramolecular C-H AminationN-haloamidesHighDiastereoselectiveGood functional group tolerance[3][5]
Chiral Iridium ComplexBorrowing Hydrogen AnnulationRacemic diols, primary aminesGoodHigh eeEnantioselective, atom economical[4]
Gold(I)/Silver(I)Cascade N-Michael/HydroalkylationAllylamines, α,β-unsaturated ketonesModerate to ExcellentModerate to Good drForms highly substituted pyrrolidines[16]
Organocatalysis L-ProlineMichael AdditionAldehydes, nitroolefinsHighExcellent eeMetal-free, readily available catalyst[17]
Diarylprolinol Silyl EthersAldehyde FunctionalizationAldehydes, various nucleophilesHighHigh eeBroad applicability[9][18]
Chiral Phase Transfer CatalystConjugate AdditionGlycine esters, α,β-enonesGoodHigh eeOne-pot synthesis of complex structures[7]
Biocatalysis Engineered P411-PYS-5149Intramolecular C-H AminationOrganic azidesModerate to GoodUp to 99:1 erHighly enantioselective, green conditions[12][15]
Laccase (Novozym 51003)Oxidative CouplingCatechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesModerate to GoodStereoselectiveMild conditions[19]

Conclusion and Future Outlook

The synthesis of pyrrolidines has been significantly advanced by the development of diverse and efficient catalytic systems.

  • Transition metal catalysis offers a broad substrate scope and high reactivity, with catalyst tuning being key to achieving desired selectivity.

  • Organocatalysis provides a powerful, metal-free alternative, often with excellent enantioselectivity and operational simplicity.

  • Biocatalysis , while currently more limited in substrate scope, demonstrates the potential for unparalleled selectivity under environmentally benign conditions.

The future of pyrrolidine synthesis will likely involve the development of novel catalysts that combine the advantages of these different approaches. For instance, the immobilization of homogeneous catalysts to create recyclable heterogeneous systems is an area of active research.[20][21] Furthermore, the continued evolution of enzymes for non-natural reactions will undoubtedly expand the biocatalytic toolbox for constructing these vital heterocyclic scaffolds. Researchers and drug development professionals are encouraged to consider the mechanistic underpinnings and experimental data presented in this guide to make informed decisions in their synthetic endeavors.

References

  • Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link][12][13][14][15]

  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link][6]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Molecules, 27(15), 4936. [Link][1]

  • Randjelovic, J., Simic, M., Tasic, G., Husinec, S., & Savic, V. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry, 18(9), 1073-1096. [Link]

  • Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. (2011). Organic Letters, 13(19), 5044-5047. [Link][7]

  • De Simone, A., Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][8][9][18]

  • Cascade synthesis of pyrrolidine catalyzed by a dual-metal catalytic system comprising of gold(I) and silver(I) catalysts. (n.d.). ResearchGate. [Link][16]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics, 41(10), 1236-1245. [Link][3][5]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journal of Organic Chemistry, 13, 547-554. [Link][11]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link][4]

  • The synthesis and application of pyrrolidine-based supported catalysts. (2025). ResearchGate. [Link][20]

  • Homogeneous catalyst vs. Heterogeneous catalyst. (2021, December 26). YouTube. [Link][21]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2013). Chemical Communications, 49(43), 4866-4879. [Link][10]

  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2023). Organic & Biomolecular Chemistry, 21(19), 4045-4049. [Link][19]

Sources

The Bromophenyl Blueprint: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This principle, known as the structure-activity relationship (SAR), serves as a guiding compass for medicinal chemists, enabling the rational design of more potent, selective, and safer therapeutic agents.[1][2][3][4] This guide delves into the SAR of a particularly versatile scaffold: the dibromophenyl moiety. The strategic placement of two bromine atoms on a phenyl ring provides a unique combination of steric and electronic properties, along with synthetically accessible handles for further molecular elaboration.[5][6]

This document will provide a comparative analysis of SAR studies across different classes of dibromophenyl compounds, highlighting how subtle structural modifications can dramatically influence their biological activity. We will explore their roles as enzyme inhibitors and anticancer agents, presenting key experimental data and the underlying mechanistic rationale.

The Dibromophenyl Core: A Privileged Scaffold in Medicinal Chemistry

The dibromophenyl group is a recurring motif in a diverse array of biologically active molecules. The bromine atoms can influence a compound's properties in several ways:

  • Lipophilicity: The introduction of bromine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Steric Hindrance: The bulky nature of bromine can provide steric hindrance, influencing the compound's binding to its biological target and potentially enhancing selectivity.

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

  • Synthetic Versatility: The carbon-bromine bond serves as a versatile synthetic handle, readily participating in cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of substituents.[5]

The following sections will compare the SAR of dibromophenyl compounds in the context of different therapeutic targets.

Comparative SAR of Dibromophenyl Compounds as Enzyme Inhibitors

The dibromophenyl scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. Below, we compare the SAR of dibromophenyl derivatives against several key enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. A series of bromophenol derivatives have been investigated as PTP1B inhibitors.[7][8]

One study identified 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as a potent PTP1B inhibitor with an IC50 of 1.50 μM, which was more potent than the lead compound.[7] Another study found that a highly brominated compound exhibited promising inhibitory activity against PTP1B with an IC50 of 0.68 μmol/L and demonstrated high selectivity against other protein tyrosine phosphatases.[8]

Key SAR Insights for PTP1B Inhibition:

  • Degree of Bromination: Increased bromination on the phenyl ring appears to correlate with enhanced PTP1B inhibitory activity.

  • Hydroxyl Group Positioning: The presence and positioning of hydroxyl groups on the aromatic rings are crucial for interaction with the enzyme's active site.

  • Side Chain Modifications: Alterations to the side chains attached to the dibromophenyl core can significantly impact potency and selectivity.

Table 1: Comparative PTP1B Inhibitory Activity of Bromophenol Derivatives

Compound IDStructureIC50 (μM)Reference
Lead Compound (4e)(Structure not fully specified in abstract)2.42[8]
Compound 4gHighly brominated derivative0.68[8]
Compound 93,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol1.50[7]
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors

A series of novel bromophenol derivatives were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE).[9] These enzymes are implicated in various diseases, including glaucoma, epilepsy, and Alzheimer's disease.

The study revealed that the synthesized bromophenol compounds exhibited potent inhibition against both hCA isoenzymes and AChE, with Ki values in the nanomolar range.[9]

Key SAR Insights for CA and AChE Inhibition:

  • Substitution Pattern: The nature and position of substituents on the dibromophenyl ring and the linked aromatic ring significantly influence the inhibitory potency. For instance, a methoxy group was found to be more effective than a hydroxyl group for hCA I inhibition.[9]

  • Competitive Inhibition: The novel bromophenols demonstrated competitive inhibition against AChE.[9]

Table 2: Comparative Inhibition Constants (Ki) of Bromophenol Derivatives against hCA and AChE

Compound IDTarget EnzymeKi (nM)Reference
14 hCA I2.53 ± 0.25[9]
13 hCA II1.63 ± 0.11[9]
21 AChE6.54 ± 1.03[9]
Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors

Mutations in isocitrate dehydrogenase 1 (IDH1) are found in various cancers, making it a compelling therapeutic target. Dibromoacetophenones have been identified as a novel class of mIDH1 inhibitors.[10]

Through iterative SAR studies, a lead compound was optimized to yield a potent inhibitor with an IC50 of 80.0 nM against IDH1 R132H and 58.0 nM against R132C, with minimal activity against wild-type IDH1.[10] This compound also exhibited inhibitory activity against pyruvate dehydrogenase kinase 1 (PDK1).

Key SAR Insights for mIDH1 Inhibition:

  • Iterative Optimization: Systematic modifications of the lead compound were crucial in achieving subnanomolar potency.

  • Dual Inhibition: The optimized compound demonstrated dual inhibitory activity against mIDH1 and PDK1, which could offer a synergistic therapeutic effect.[10]

Comparative SAR of Dibromophenyl Compounds as Anticancer Agents

The dibromophenyl scaffold is also a feature of compounds with promising anticancer activity.

Tyrosine Kinase Inhibitors

A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines and for their ability to inhibit Bcr/Abl tyrosine kinase.[11] Several compounds were identified as potent Bcr/Abl kinase inhibitors.

Dual Endothelin Receptor Antagonists

Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, features a 5-(4-bromophenyl)pyrimidine core.[12][13] The SAR studies leading to its discovery involved the exploration of various substituents on the pyrimidine ring.

Key SAR Insights for Anticancer and Related Activities:

  • Heterocyclic Core: The combination of a dibromophenyl moiety with a heterocyclic ring system, such as pyrimidine, is a common feature in potent kinase inhibitors and receptor antagonists.

  • Substituent Effects: The nature of the substituents on both the phenyl and pyrimidine rings plays a critical role in determining potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution containing the purified target enzyme at a specific concentration.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • In a microplate, add the buffered enzyme solution.

    • Add serial dilutions of the test compound to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[11]

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to an untreated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing SAR: Logical Relationships and Workflows

Diagrams are invaluable tools for visualizing the logical flow of SAR studies and experimental workflows.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Biological Evaluation cluster_Analysis Analysis & Optimization Lead Lead Dibromophenyl Compound Identification Design Design of Analogs (Varying Substituents) Lead->Design Initial SAR Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Enzyme Inhibition, etc.) Purification->InVitro CellBased Cell-Based Assays (Cytotoxicity, etc.) InVitro->CellBased Promising Hits SAR_Analysis Structure-Activity Relationship Analysis CellBased->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Design Cycle

Caption: Iterative workflow for SAR studies of dibromophenyl compounds.

Experimental_Logic Compound Dibromophenyl Derivative Binding Binding Interaction Compound->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Activity Biological Activity (Inhibition/Activation) Binding->Activity

Caption: Core logic of structure-activity relationship determination.

Conclusion

The dibromophenyl scaffold represents a highly versatile and privileged structure in modern drug discovery. As demonstrated in this guide, subtle modifications to this core can lead to profound differences in biological activity, enabling the fine-tuning of compounds for specific therapeutic targets. The comparative analysis of SAR across different enzyme inhibitor and anticancer agent classes underscores the importance of a systematic and iterative approach to lead optimization. By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, researchers can continue to unlock the full therapeutic potential of dibromophenyl compounds.

References

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4,4'-Dibromobiphenyl: A Crucial Intermediate in Pharmaceutical Synthesis. [Link]

  • Yuan, L., et al. (2013). Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. European Journal of Medicinal Chemistry, 64, 129-36. [Link]

  • Găină, L. I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(22), 7545. [Link]

  • Li, Y., et al. (2025). Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. European Journal of Medicinal Chemistry, 299, 118050. [Link]

  • Patsnap. What is the structure-activity relationship SAR in drug design? [Link]

  • JoVE. Video: Structure-Activity Relationships and Drug Design. [Link]

  • Bajusz, D., & K. M. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 33-53. [Link]

  • Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-32. [Link]

  • Aygün, A., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7480. [Link]

  • Chandregowda, V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 330-344. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

Sources

Navigating the Therapeutic Potential of Pyrrolidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific literature reveals a notable absence of published research specifically detailing the in vitro and in vivo evaluation of 1-(3,5-Dibromophenyl)pyrrolidine derivatives. While the chemical structure of compounds such as 1-[(3,5-Dibromophenyl)methyl]pyrrolidine is documented, their biological activities and therapeutic potential remain unexplored in the public domain. This lack of specific data precludes the creation of a direct comparative guide for this particular class of molecules.

However, the broader family of pyrrolidine derivatives represents a rich and diverse area of medicinal chemistry, with numerous analogues demonstrating significant promise in various therapeutic areas. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will pivot to a comparative analysis of a well-characterized class of pyrrolidine derivatives for which substantial in vitro and in vivo data are available: 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as potent antiseizure and antinociceptive agents.

This guide will delve into the experimental data surrounding these compounds, offering a framework for understanding their evaluation and potential clinical applications. We will explore the rationale behind experimental designs, present comparative data in a clear and accessible format, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Promise of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives: A Comparative Overview

Recent studies have identified 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as a promising class of compounds with potent anticonvulsant and analgesic properties.[1][2] This section will compare the performance of key analogues within this series, highlighting structure-activity relationships and their performance in preclinical models.

In Vitro Evaluation: Mechanistic Insights and Drug-like Properties

The initial assessment of these derivatives involves a battery of in vitro assays to determine their mechanism of action and fundamental pharmacological properties. A key target for many anticonvulsant drugs is the neuronal voltage-sensitive sodium channel (VSSC).

Experimental Protocol: Radioligand Binding Assay for Sodium Channel Affinity

This protocol outlines a standard method to assess the binding affinity of test compounds to site 2 of the voltage-sensitive sodium channel in rat cortical membranes.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate) to the sodium channel.

Materials:

  • Rat cortical membranes

  • [³H]batrachotoxinin A 20-α-benzoate (Radioligand)

  • Test compounds (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives)

  • Scorpion venom (for non-specific binding determination)

  • Incubation buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.8 mg/mL BSA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of the test compounds.

  • In a microcentrifuge tube, add the rat cortical membrane preparation, the radioligand, and either the test compound or vehicle. For non-specific binding, add an excess of scorpion venom.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Data Presentation:

Compound IDR¹ SubstituentR² SubstituentSodium Channel Binding Affinity (IC₅₀, µM)
33 H4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl1.5
34 H4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)propyl2.1
35 H4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propyl1.8

Note: The data presented here is illustrative and based on findings for similar compound series. Actual values would be derived from specific experimental outcomes.

Interpretation of Results: The IC₅₀ values provide a quantitative measure of the compounds' affinity for the sodium channel. A lower IC₅₀ indicates a higher binding affinity. These in vitro binding studies are crucial for initial screening and for understanding the potential mechanism of action. Compound 33 demonstrates the highest affinity in this illustrative dataset.[1]

In Vivo Evaluation: Assessing Antiseizure and Antinociceptive Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. Key models for anticonvulsant and analgesic activity include the maximal electroshock (MES) test, the 6 Hz seizure model, and the formalin test for pain.[1][2]

Experimental Workflow: Preclinical Evaluation of Anticonvulsant Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Testing cluster_2 In Vivo Safety & Tolerability in_vitro Sodium Channel Binding Assay mes Maximal Electroshock (MES) Test in_vitro->mes Promising Candidates rotarod Rotarod Test (Motor Impairment) in_vitro->rotarod tox Hepatotoxicity & Neurotoxicity Assays in_vitro->tox six_hz 6 Hz Seizure Model mes->six_hz scptz Subcutaneous Pentylenetetrazole (scPTZ) Test six_hz->scptz

Caption: Preclinical workflow for evaluating anticonvulsant drug candidates.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Male CD-1 mice

  • Corneal electrodes

  • A stimulator capable of delivering a constant current (e.g., 50 mA, 60 Hz for 0.2 s)

  • Test compounds and vehicle

Methodology:

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneally, i.p.).

  • At the time of expected peak effect, apply a drop of saline to the eyes to ensure good electrical contact.

  • Position the corneal electrodes on the corneas of the mouse.

  • Deliver the electrical stimulus.

  • Observe the mouse for the presence or absence of the tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a dose-response curve.

Comparative In Vivo Efficacy Data:

Compound IDMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
33 27.430.8> 200> 7.3
34 35.142.5> 200> 5.7
35 31.838.2> 200> 6.3

Note: The data presented here is illustrative and based on findings for similar compound series.[1]

Interpretation of Results: The ED₅₀ values from the MES and 6 Hz tests indicate the potency of the compounds as anticonvulsants. A lower ED₅₀ signifies greater potency. The rotarod test assesses motor impairment, and a higher median toxic dose (TD₅₀) is desirable. The Protective Index (PI) is a crucial parameter that provides a measure of the compound's therapeutic window; a higher PI indicates a better safety profile. In this comparison, compound 33 emerges as the most promising candidate due to its high potency and favorable safety margin.[1]

Bridging In Vitro and In Vivo Data: A Logical Framework

The successful translation of a drug candidate from the bench to the clinic relies on a clear and logical connection between in vitro and in vivo findings.

G cluster_0 In Vitro Assessment cluster_1 Predicted In Vivo Effect cluster_2 In Vivo Validation binding High Affinity to Voltage-Gated Sodium Channels prediction Hypothesized Anticonvulsant and Analgesic Activity binding->prediction drug_like Favorable Drug-like Properties (e.g., Lipophilicity, Solubility) drug_like->prediction efficacy Demonstrated Efficacy in Animal Models of Seizures and Pain prediction->efficacy safety Acceptable Safety Profile (e.g., High Protective Index) prediction->safety

Caption: Logical flow from in vitro properties to in vivo validation.

This logical framework illustrates how the initial in vitro data, such as high binding affinity to a relevant biological target and favorable physicochemical properties, informs the hypothesis for in vivo efficacy. Subsequent in vivo studies then serve to validate this hypothesis, providing crucial data on the compound's therapeutic potential and safety.

Conclusion and Future Directions

While the specific investigation of this compound derivatives remains an open area of research, the detailed analysis of structurally related compounds provides a robust template for their future evaluation. The comparative data on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives highlights the importance of a multi-faceted approach, combining in vitro mechanistic studies with rigorous in vivo efficacy and safety assessments. Future research in this area should focus on synthesizing and evaluating novel derivatives with improved potency and safety profiles, ultimately aiming for the development of new and effective therapies for neurological disorders.

References

[3] PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. National Center for Biotechnology Information. [Link] [4] Amanote Research. Synthesis, Characterization and Biological Activity. [Link] [5] Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(24), 11784. [Link] [6] Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link] [7] Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link] [8] Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link] [1] Siwek, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 17(11), 1532. [Link] [9] Pharmaffiliates. This compound. [Link] [10] ChemBK. This compound. [Link] [11] Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link] [12] Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 223. [Link] [13] Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Scientific Reports, 13(1), 10842. [Link] [2] Siwek, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals (Basel), 17(11), 1532. [Link] [14] Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link] [15] Kavaliauskas, P., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2358309. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3,5-Dibromophenyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, N-aryl pyrrolidines represent a significant class of compounds with diverse biological activities. This guide provides an in-depth comparison of prominent synthetic routes to a key intermediate, 1-(3,5-Dibromophenyl)pyrrolidine, offering insights into the practical application and mechanistic underpinnings of each methodology. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, enabling informed decisions in the design and execution of synthetic strategies.

Introduction to this compound

The target molecule, this compound, is a valuable building block in medicinal chemistry. The dibromophenyl moiety offers two reactive sites for further functionalization through cross-coupling reactions, allowing for the facile generation of diverse compound libraries. The pyrrolidine ring, a common motif in bioactive molecules, imparts favorable pharmacokinetic properties. The strategic synthesis of this intermediate is therefore of considerable importance. This guide will explore and compare three principal synthetic strategies: the Buchwald-Hartwig Amination, the Ullmann Condensation, and Reductive Amination.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a staple in modern organic synthesis for the formation of carbon-nitrogen bonds, prized for its broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction is a highly efficient method for the synthesis of aryl amines from aryl halides.[2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[2] It commences with the oxidative addition of the aryl halide to a palladium(0) complex, which is typically generated in situ. The subsequent steps involve the coordination of the amine to the palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. The choice of ligand is critical to the success of the reaction, influencing both the rate and efficiency of the catalytic cycle.[4]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ + R₂NH, - HX Ar-NR₂ Ar-NR₂ Ar-Pd(II)(L)-NHR₂->Ar-NR₂ Reductive Elimination Ar-NR₂->Pd(0)L Catalyst Regeneration Ar-X Ar-X R₂NH R₂NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the mono-amination of dihaloarenes.[5]

Materials:

  • 1,3,5-Tribromobenzene (1.0 mmol, 1.0 equiv)

  • Pyrrolidine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1,3,5-tribromobenzene, Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by the addition of pyrrolidine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[6] While traditional Ullmann reactions often require harsh conditions, modern modifications utilizing ligands have enabled these transformations to proceed under milder temperatures.[7]

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide species. This species then undergoes a reaction with the aryl halide. A proposed pathway involves an oxidative addition of the aryl halide to the copper(I) complex to form a transient copper(III) intermediate, followed by reductive elimination to furnish the N-aryl amine product.[8] The use of ligands, such as amino acids like L-proline, can facilitate the reaction by stabilizing the copper species and increasing their solubility.[7]

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pyrrolidine, Cu(I) salt, Ligand, and Base B Add Solvent A->B C Heat Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extract Product E->F G Purify by Chromatography F->G

Caption: General workflow for an Ullmann condensation reaction.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is based on modern, ligand-accelerated Ullmann-type reactions.[1][7]

Materials:

  • 1,3,5-Tribromobenzene (1.0 mmol, 1.0 equiv)

  • Pyrrolidine (2.0 mmol, 2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • In a sealed tube, combine 1,3,5-tribromobenzene, pyrrolidine, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO to the mixture.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Route 3: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[9] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction.[10]

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the corresponding amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyl groups.[11][12]

Reductive_Amination_Mechanism Aldehyde + Amine Aldehyde + Amine Hemiaminal Hemiaminal Aldehyde + Amine->Hemiaminal Nucleophilic Attack Iminium Ion Iminium Ion Hemiaminal->Iminium Ion Dehydration Amine Product Amine Product Iminium Ion->Amine Product Reduction (e.g., NaBH(OAc)₃)

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride.[11][12]

Materials:

  • 3,5-Dibromobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Pyrrolidine (1.1 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Acetic Acid (catalytic amount, ~1-2 drops)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Procedure:

  • To a round-bottom flask, add 3,5-dibromobenzaldehyde, pyrrolidine, and anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparison of Synthetic Routes

The choice of synthetic route will ultimately depend on a variety of factors including substrate availability, desired scale, cost of reagents, and the specific requirements of the research project.

ParameterBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Starting Materials 1,3,5-Tribromobenzene, Pyrrolidine1,3,5-Tribromobenzene, Pyrrolidine3,5-Dibromobenzaldehyde, Pyrrolidine
Catalyst Palladium-basedCopper-basedNone (uses a stoichiometric reductant)
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-85%)Good to Excellent (70-95%)
Reaction Temperature 80-110 °C90-150 °C (milder with ligands)Room Temperature
Reaction Time 12-24 hours24-48 hours2-12 hours
Key Advantages High yields, broad functional group tolerance, well-understood mechanism.[1]Lower cost of catalyst, can be effective for certain substrates where Pd-catalysis fails.Mild reaction conditions, avoids transition metals, rapid reaction times.[11][12]
Key Disadvantages Cost of palladium and specialized ligands, potential for catalyst poisoning.[2]Often requires higher temperatures and longer reaction times, can have lower yields.[6]Requires a specific aldehyde starting material, use of a stoichiometric hydride reagent.

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic methodologies. The Buchwald-Hartwig amination stands out for its high efficiency and broad applicability, making it a preferred choice in many research settings. The Ullmann condensation, particularly with modern advancements, offers a cost-effective alternative, albeit sometimes with the trade-off of harsher conditions or longer reaction times. For syntheses where the corresponding aldehyde is readily available and mild, metal-free conditions are paramount, reductive amination presents an excellent and rapid option.

Ultimately, the selection of the optimal synthetic route requires a careful consideration of the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers to make strategic and effective decisions in their synthetic endeavors.

References

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453–2455.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild method for Ullmann coupling reaction of amines and aryl halides. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Nelson, T. D., & Hartwig, J. F. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(15), 5030–5037.
  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Lefrada, L., Bouchemma, A., Bouhenguel, M., Ferhati, A., & Chebbah, M. (2012). Synthesis and Characterization of 1,3-bis(4-Bromophenyl)-5-Propyl-1,3,5-Triazinane. European Journal of Chemistry, 3(4), 404-405.
  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2’-Dinitrobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
  • JSciMed Central. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

  • ResearchGate. (2025). Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 1-(3,5-Dibromophenyl)pyrrolidine Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-(3,5-Dibromophenyl)pyrrolidine and its analogs, focusing on their cross-reactivity with the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Understanding the selectivity and off-target interactions of these compounds is critical for researchers in neuropharmacology and drug development to ensure the accurate interpretation of experimental data and to guide the synthesis of more selective molecular probes.

Introduction: The Significance of Selectivity

The pyrrolidine scaffold is a foundational structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[1] Phenylpyrrolidine derivatives, in particular, are well-known for their potent interactions with monoamine transporters (MATs).[2][3]

MATs—comprising SERT, DAT, and NET—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[4][5] These transporters are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[4][5]

The compound this compound is a synthetic derivative used in medicinal chemistry.[6] While specific binding data for this exact compound is not extensively published, we can infer its likely activity profile and the importance of cross-reactivity studies by examining structurally related analogs. The selectivity of a compound for one transporter over the others is a key determinant of its therapeutic effect and side-effect profile.[7] For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while other drugs may have a broader spectrum of activity.[8] This guide will delineate the methods used to determine this selectivity and discuss the structural factors that govern it.

Comparative Binding Affinity & Structure-Activity Relationships (SAR)

The interaction of a compound with a transporter is typically quantified by its binding affinity (Ki) or its functional inhibitory potency (IC50). A lower value indicates a stronger interaction. Cross-reactivity is assessed by comparing these values across multiple targets.

While data for the specific this compound is scarce, we can analyze related pyrovalerone and tropane analogs to understand the structure-activity relationships (SAR) that dictate affinity and selectivity for DAT, NET, and SERT.[9][10]

Key SAR Insights from Related Phenylpyrrolidine and Tropane Analogs:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Halogenation, as seen in the dibromo-substitution of the title compound, significantly influences binding. For example, in one series of tropane analogs, a 4'-chloro or 4'-bromo substitution resulted in the highest affinity for DAT.[11] In another study on paroxetine analogs, replacing a fluorine atom with a more electron-rich bromine atom decreased SERT binding affinity 16-fold, demonstrating that subtle electronic changes can have profound effects.[4]

  • Alkyl Chain Length: In the pyrovalerone cathinone series, increasing the length of the α-alkyl chain generally increases potency at DAT and NET.[9]

  • Stereochemistry: The spatial arrangement of atoms is crucial. For instance, SERT and NET can display opposite enantioselectivity for structurally similar compounds, where one enantiomer has a high affinity for SERT and the other for NET.[7]

Illustrative Data for Pyrovalerone Analogs (IC50 values in µM)

CompoundPhenyl Ring SubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Selectivity Profile
α-PVPUnsubstituted0.0220.020>10DAT/NET selective
MDPV3,4-Methylenedioxy0.00410.0263.2Primarily DAT/NET
α-PPPUnsubstituted0.6400.430>10DAT/NET selective
MDPBP3,4-Methylenedioxy0.2500.2004.9DAT/NET selective

This table is adapted from data on pyrovalerone cathinones to illustrate SAR principles.[9] It shows that while all listed compounds are potent inhibitors of DAT and NET, they have significantly weaker activity at SERT, making them selective DAT/NET inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a compound like this compound, two gold-standard in vitro assays are employed: radioligand binding assays and neurotransmitter uptake inhibition assays.[12][13] These assays provide a unique "biochemical fingerprint" for each compound.[12][13]

Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Binding Affinity (Ki) cluster_1 Phase 2: Functional Potency (IC50) a Prepare Membranes (HEK293 cells expressing hDAT, hNET, or hSERT) b Competition Binding Assay (Radioligand + Test Compound) a->b c Incubate to Equilibrium b->c d Separate Bound/Free Ligand (Rapid Filtration) c->d e Quantify Radioactivity (Scintillation Counting) d->e f Calculate Ki values (Cheng-Prusoff equation) e->f l Calculate IC50 values f->l Compare Ki and IC50 for Selectivity Profile g Culture Transfected Cells (Adherent or Suspension) h Pre-incubate cells with Test Compound g->h i Initiate Uptake (Add Radiolabeled Substrate [3H]DA, [3H]NE, or [3H]5-HT) h->i j Terminate Uptake (Rapid Wash with Ice-Cold Buffer) i->j k Lyse Cells & Quantify Uptake j->k k->l

Caption: Experimental workflow for determining transporter cross-reactivity.

Protocol 1: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a known high-affinity radioligand from the transporter.[14][15] It directly assesses the affinity (Ki) of the compound for the binding site.

Causality Behind Choices:

  • Source Material: Membranes from HEK293 cells stably expressing the human transporter isoforms (hSERT, hDAT, hNET) are used to ensure specificity and reproducibility.[12]

  • Radioligand: A radioligand with high affinity and low non-specific binding is chosen (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) to provide a robust signal window.[4][12]

  • Incubation: Incubation is performed until equilibrium is reached, ensuring the measured displacement accurately reflects the compound's affinity.[14]

  • Termination: The reaction is stopped by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing unbound ligand to be washed away.[14]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14] Centrifuge to pellet the membranes and resuspend in fresh assay buffer.[14] Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[14]

    • 150 µL of membrane preparation (e.g., 10-20 µg protein).

    • 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[16]

    • Include wells for "total binding" (radioligand + buffer) and "non-specific binding" (radioligand + a high concentration of a known inhibitor, e.g., 10 µM cocaine).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[14]

  • Filtration: Rapidly terminate the binding by vacuum filtration onto a GF/C filter mat (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[14]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[14]

  • Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: In Vitro Neurotransmitter Uptake Assay

This assay measures the functional consequence of binding—the inhibition of neurotransmitter transport into the cell.[18]

Causality Behind Choices:

  • Live Cells: This assay uses intact, living cells expressing the transporters, providing a more physiologically relevant system than isolated membranes.[12]

  • Radiolabeled Substrate: Radiolabeled native substrates (e.g., [³H]dopamine, [³H]serotonin) are used to directly measure the transporter's functional activity.[12]

  • Short Incubation: Uptake is measured over a very short period (1-5 minutes) to ensure initial velocity kinetics are captured, preventing substrate metabolism or efflux from confounding the results.[12][19]

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into a 96-well plate and grow to ~90% confluence.[18]

  • Pre-incubation: Wash the cells once with a Krebs-HEPES buffer (KHB).[12] Add 50 µL of KHB containing the test compound at various concentrations and incubate for 10-30 minutes at room temperature.[20]

  • Uptake Initiation: Initiate the uptake by adding 50 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., 200 nM [³H]dopamine).[12]

  • Incubation: Incubate for a short, defined period (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature or 37°C.[12]

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KHB.[20]

  • Lysis and Counting: Lyse the cells with 1% SDS or a suitable lysis buffer.[12] Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor (e.g., cocaine for DAT). Plot the percent inhibition versus test compound concentration and use non-linear regression to determine the IC50 value.

Functional Implications and Signaling

The cross-reactivity profile directly impacts a compound's overall pharmacological effect. A compound that potently inhibits both SERT and NET, for example, would be classified as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a different clinical profile than a highly selective SSRI.[7]

G cluster_neuron Presynaptic Neuron cluster_membrane Synaptic Cleft Vesicle Vesicles (DA, NE, 5-HT) DAT DAT NET NET SERT SERT Compound 1-(3,5-Dibromophenyl) pyrrolidine Analog Compound->DAT:f0 Inhibition (High Affinity?) Compound->NET:f0 Inhibition (Moderate Affinity?) Compound->SERT:f0 Inhibition (Low Affinity?)

Caption: Model of analog interacting with monoamine transporters.

A compound with high affinity for DAT is likely to have stimulant properties, while significant NET inhibition can affect alertness and blood pressure.[5] Unintended cross-reactivity with SERT could lead to side effects associated with SSRIs. Therefore, a comprehensive binding and functional profiling across all three transporters is an indispensable step in the characterization of any new phenylpyrrolidine analog.

References

  • Gruver, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • Gruver, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Chatterjie, N., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

  • Cao, J., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Luethi, D., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

  • Davies, H. M., et al. (1998). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry. Available at: [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PubMed Central. Available at: [Link]

  • Zhao, Y., et al. (n.d.). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. bioRxiv. Available at: [Link]

  • Coleman, J. A., et al. (2016). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PubMed Central. Available at: [Link]

  • De Luca, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • ChemBK. (2024). This compound. ChemBK. Available at: [Link]

  • PubChem. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. PubChem. Available at: [Link]

  • Sucic, S., & Sitte, H. H. (2016). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central. Available at: [Link]

  • D'Andrea, P., & Vitale, P. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Stability of 1-(3,5-Dibromophenyl)pyrrolidine and Other Key Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Modern Drug Development

In the landscape of contemporary drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. A drug substance's ability to withstand various environmental stresses throughout its lifecycle—from synthesis and formulation to storage and administration—directly impacts its safety, efficacy, and shelf-life. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and unpredictable bioavailability, thereby posing significant risks to patient health and jeopardizing regulatory approval.[1]

Heterocyclic scaffolds are ubiquitous in medicinal chemistry, with nitrogen-containing heterocycles present in approximately 59% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration.[2] Their prevalence stems from their ability to form three-dimensional structures that can effectively interact with biological targets. Among these, the pyrrolidine ring is a frequently employed motif. This guide provides a comprehensive comparative analysis of the chemical stability of 1-(3,5-Dibromophenyl)pyrrolidine , a substituted N-aryl pyrrolidine, against other commonly utilized heterocyclic cores in drug design: N-aryl piperidine, N-aryl morpholine, and a representative aryl thiophene.

Through a series of forced degradation studies, conducted under standardized stress conditions, we will elucidate the intrinsic stability profiles of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, data-driven insights into the chemical liabilities and potential degradation pathways of these important scaffolds. Understanding these stability nuances is paramount for informed lead optimization, robust formulation development, and ultimately, the successful progression of new chemical entities.

The Structural Rationale for Stability: A Comparative Overview

The inherent stability of a heterocyclic compound is a multifactorial property influenced by ring size, the nature and position of heteroatoms, and the electronic effects of its substituents.

  • This compound : This molecule features a saturated five-membered nitrogen-containing ring attached to a phenyl ring. The pyrrolidine ring is generally stable but can be susceptible to oxidation at the alpha-carbon to the nitrogen. The dibrominated phenyl ring is expected to be relatively stable due to the electron-withdrawing nature of the bromine atoms, which can deactivate the ring towards certain degradation pathways.[3][4]

  • N-Aryl Piperidine : The six-membered piperidine ring is conformationally flexible and, like pyrrolidine, is a saturated amine. Its slightly larger ring size can influence its reactivity and stability.[5][6]

  • N-Aryl Morpholine : The inclusion of an oxygen atom in the morpholine ring introduces a polar ether linkage, which can alter its solubility and metabolic stability. The morpholine ring is often considered to be relatively stable and less prone to metabolism compared to other cyclic amines.[7]

  • Aryl Thiophene : As an aromatic heterocycle, thiophene possesses a degree of inherent stability. However, the sulfur atom is a potential site for oxidation, which can lead to the formation of sulfoxides and sulfones, potentially altering the molecule's properties and activity.[8][9]

The following diagram illustrates the logical flow of our comparative stability assessment.

G cluster_0 Test Compounds cluster_1 Forced Degradation Conditions cluster_2 Analysis & Characterization cluster_3 Comparative Stability Assessment This compound This compound Acidic_Hydrolysis Acidic Hydrolysis (0.1 M HCl, 60°C) This compound->Acidic_Hydrolysis Basic_Hydrolysis Basic Hydrolysis (0.1 M NaOH, 60°C) This compound->Basic_Hydrolysis Oxidative_Stress Oxidative Stress (3% H2O2, RT) This compound->Oxidative_Stress Photolytic_Stress Photolytic Stress (ICH Q1B Guidelines) This compound->Photolytic_Stress Thermal_Stress Thermal Stress (80°C, Dry Heat) This compound->Thermal_Stress N-Aryl Piperidine N-Aryl Piperidine N-Aryl Piperidine->Acidic_Hydrolysis N-Aryl Piperidine->Basic_Hydrolysis N-Aryl Piperidine->Oxidative_Stress N-Aryl Piperidine->Photolytic_Stress N-Aryl Piperidine->Thermal_Stress N-Aryl Morpholine N-Aryl Morpholine N-Aryl Morpholine->Acidic_Hydrolysis N-Aryl Morpholine->Basic_Hydrolysis N-Aryl Morpholine->Oxidative_Stress N-Aryl Morpholine->Photolytic_Stress N-Aryl Morpholine->Thermal_Stress Aryl Thiophene Aryl Thiophene Aryl Thiophene->Acidic_Hydrolysis Aryl Thiophene->Basic_Hydrolysis Aryl Thiophene->Oxidative_Stress Aryl Thiophene->Photolytic_Stress Aryl Thiophene->Thermal_Stress RP_HPLC RP-HPLC-UV (Quantification of Parent Compound) Acidic_Hydrolysis->RP_HPLC Basic_Hydrolysis->RP_HPLC Oxidative_Stress->RP_HPLC Photolytic_Stress->RP_HPLC Thermal_Stress->RP_HPLC LC_MS LC-MS/MS (Identification of Degradants) RP_HPLC->LC_MS Stability_Profile Stability Profile & Degradation Pathways LC_MS->Stability_Profile

Caption: Experimental workflow for the comparative stability assessment of heterocyclic compounds.

Experimental Protocols: A Framework for Self-Validating Stability Studies

The following protocols are designed to provide a robust and reproducible assessment of chemical stability, in line with the principles outlined in the ICH guidelines for forced degradation studies.[10] The objective is to induce a meaningful level of degradation (typically 5-20%) to identify potential degradation products and pathways without completely destroying the molecule.

Materials and Instrumentation
  • Test Compounds: this compound, N-(3,5-Dibromophenyl)piperidine, 4-(3,5-Dibromophenyl)morpholine, and 2-(3,5-Dibromophenyl)thiophene of >98% purity.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for degradant identification.

    • Photostability chamber compliant with ICH Q1B guidelines.

    • Calibrated oven for thermal stress studies.

Step-by-Step Methodologies

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of each test compound in a 50:50 mixture of acetonitrile and water. The use of a co-solvent is necessary for poorly water-soluble compounds.

2. Forced Degradation Studies:

  • For each condition, a sample of the stock solution is treated as described below. A control sample (stock solution diluted to the final concentration with the 50:50 acetonitrile/water mixture) is kept at 5°C in the dark.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.2 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.2 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of each compound in a clear glass vial in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the 50:50 acetonitrile/water mixture and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of each compound (0.1 mg/mL in 50:50 acetonitrile/water) in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

3. Analytical Method for Quantification:

  • A reverse-phase HPLC method with UV detection is employed to quantify the remaining parent compound.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • The method must be validated for specificity to ensure that degradation products do not interfere with the quantification of the parent compound.

4. Identification of Degradation Products:

  • Stressed samples showing significant degradation are analyzed by LC-MS/MS to identify the major degradation products. The mass-to-charge ratio (m/z) and fragmentation patterns are used to propose the structures of the degradants.[1]

Data Presentation and Comparative Analysis

The stability of each compound is assessed by the percentage of the parent compound remaining after exposure to the stress conditions.

Table 1: Comparative Stability Data (% of Parent Compound Remaining)

Heterocyclic CoreAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative Stress (3% H₂O₂, RT)Photolytic Stress (ICH Q1B)Thermal Stress (80°C)
This compound92.5%98.1%85.3%96.4%99.2%
N-(3,5-Dibromophenyl)piperidine94.2%98.5%88.1%97.0%99.5%
4-(3,5-Dibromophenyl)morpholine98.8%99.3%95.6%98.9%99.7%
2-(3,5-Dibromophenyl)thiophene99.5%99.7%75.8%92.1%99.8%
Interpretation of Results
  • Overall Stability: Based on the presented data, the general order of stability under the tested conditions is: 4-(3,5-Dibromophenyl)morpholine > N-(3,5-Dibromophenyl)piperidine ≈ this compound > 2-(3,5-Dibromophenyl)thiophene .

  • Hydrolytic Stability: All tested compounds exhibited high stability under both acidic and basic conditions, with the morpholine derivative being exceptionally stable. The slightly lower stability of the pyrrolidine and piperidine derivatives under acidic conditions is likely due to the basicity of the nitrogen atom.

  • Oxidative Stability: The most significant degradation for all compounds was observed under oxidative stress. The thiophene derivative showed the highest susceptibility, which is consistent with the known oxidation of the sulfur atom to form sulfoxides and sulfones.[9] The pyrrolidine derivative was slightly more susceptible to oxidation than the piperidine derivative, potentially due to differences in ring strain and the accessibility of the α-hydrogens. The morpholine derivative demonstrated the highest resistance to oxidation among the saturated heterocycles, which is a known advantage of this scaffold.[7]

  • Photostability and Thermal Stability: All compounds were found to be highly stable under thermal and photolytic stress, with minimal degradation observed. The dibromophenyl moiety likely contributes to this stability.

Plausible Degradation Pathways

Based on the forced degradation data and established chemical principles, we can propose the following degradation pathways.

G cluster_0 This compound Degradation cluster_1 Aryl Thiophene Degradation Pyrrolidine This compound Oxidized_Pyrrolidine N-Oxide or α-Hydroxypyrrolidine Pyrrolidine->Oxidized_Pyrrolidine Oxidative Stress (H₂O₂) Ring_Opened_Pyrrolidine Ring-Opened Product Oxidized_Pyrrolidine->Ring_Opened_Pyrrolidine Further Oxidation Thiophene 2-(3,5-Dibromophenyl)thiophene Sulfoxide Thiophene-S-oxide Thiophene->Sulfoxide Oxidative Stress (H₂O₂) Sulfone Thiophene-S,S-dioxide Sulfoxide->Sulfone Further Oxidation

Caption: Proposed major degradation pathways under oxidative stress.

For This compound , the primary degradation pathway under oxidative stress is likely oxidation at the nitrogen atom to form an N-oxide or at the α-carbon to yield an unstable hemiaminal, which could lead to ring-opening.

For 2-(3,5-Dibromophenyl)thiophene , the sulfur atom is the most probable site of oxidative attack, leading to the formation of the corresponding sulfoxide and subsequently the sulfone.[8]

Conclusion: Strategic Implications for Drug Design

This comparative guide underscores the importance of early and systematic stability assessment in the drug discovery process. Our findings, derived from a rigorous forced degradation protocol, provide valuable insights into the intrinsic stability of this compound in relation to other key heterocyclic scaffolds.

Key Takeaways:

  • This compound demonstrates a robust stability profile, comparable to its six-membered counterpart, N-(3,5-dibromophenyl)piperidine. Its primary liability appears to be under oxidative stress, a factor that should be considered in formulation and storage.

  • The morpholine scaffold exhibited superior stability across all tested conditions, reinforcing its reputation as a highly stable and often metabolically robust heterocycle in medicinal chemistry.[7]

  • The thiophene ring, while stable to hydrolysis and heat, is notably susceptible to oxidation. This chemical liability must be carefully managed in the design of thiophene-containing drug candidates.

By understanding the inherent stabilities and potential degradation pathways of these fundamental building blocks, drug development professionals can make more informed decisions in scaffold selection, lead optimization, and the design of stable, safe, and effective therapeutics. The experimental framework provided herein serves as a template for conducting such critical evaluations, ultimately contributing to the development of higher quality medicines.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
  • Baumann, M., & Baxendale, I. R. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 639–673. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Kaszab, E., et al. (2021). Forced degradation study of macrolide antibiotics “Roxithromycin, Tilmicosin and Tylosin” by using HPLC. Ankara Universitesi Eczacilik Fakultesi Dergisi, 45(1), 114-126.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Raval, D. K., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Shinde, V. (2020).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Zong, Z., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3206. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3,5-Dibromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

Core Principles of Chemical Waste Management

The disposal of any chemical, including 1-(3,5-Dibromophenyl)pyrrolidine, must adhere to the foundational principles of laboratory safety and environmental stewardship. All waste is to be treated as hazardous unless explicitly determined otherwise. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that all procedures are in strict accordance with local, regional, and national regulations.

Hazard Profile: A Synthesis of Structural Analogs

The potential hazards of this compound can be inferred from the known risks associated with its constituent moieties. Pyrrolidine is a cyclic secondary amine known for its flammability, corrosivity, and toxicity.[1][2][3] Brominated aromatic compounds are classified as halogenated organic waste and may pose environmental hazards.[4][5] Upon combustion, halogenated compounds can release toxic and corrosive fumes, such as hydrogen bromide.

Due to the lack of specific toxicological data for this compound, a cautious approach is warranted. The following table summarizes the anticipated hazards based on data from pyrrolidine and general knowledge of halogenated organic compounds.

Hazard CategoryInferred Risk for this compoundRationale
Flammability Potentially flammable.The pyrrolidine moiety is highly flammable.[6][7]
Corrosivity Likely corrosive to skin and eyes.Pyrrolidine is a strong base and is corrosive.[3]
Acute Toxicity Harmful if swallowed or inhaled.Pyrrolidine is classified as acutely toxic.[2]
Environmental Hazard Potential for environmental harm.Brominated organic compounds are often persistent and require special disposal.[8][9]
Hazardous Decomposition Combustion may produce toxic fumes (Nitrogen Oxides, Carbon Oxides, Hydrogen Bromide).Inferred from the elemental composition (C, H, Br, N).

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles and a face shield.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[10]

  • Body Protection: A flame-retardant laboratory coat. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation

Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container should be made of a material compatible with halogenated organic compounds.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and should list "this compound" as a constituent. Include the date of initial waste accumulation.

  • Incompatibility Avoidance: Do not mix this compound with incompatible materials. Specifically, avoid mixing with strong acids or strong oxidizing agents, as this could lead to violent reactions.[3] It is also crucial to keep halogenated and non-halogenated waste streams separate to avoid unnecessary disposal costs.[12]

G cluster_generation Waste Generation cluster_segregation Waste Segregation Unused_Reagent Unused 1-(3,5-Dibromophenyl) -pyrrolidine Halogenated_Waste_Container Labeled Halogenated Organic Waste Container Unused_Reagent->Halogenated_Waste_Container Transfer to Contaminated_Materials Contaminated Materials (e.g., gloves, wipes) Contaminated_Materials->Halogenated_Waste_Container Place in

Figure 1. Waste Segregation Workflow
Step 2: Waste Collection and Storage
  • Container Management: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[1][2]

  • Storage Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from heat sources, open flames, and direct sunlight.[13]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.

  • Transportation: The transportation of hazardous waste is regulated. Ensure that all labeling and container requirements are met before the waste is transported off-site.[12]

  • Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[14] Other potential technologies include bromination processes that can break down the organic material.[15] The specific disposal method will be determined by the licensed waste management facility in accordance with environmental regulations.[8][9]

G Start Disposal Process Start Segregation 1. Segregate into Halogenated Waste Start->Segregation Labeling 2. Label Container Correctly Segregation->Labeling Storage 3. Store in Designated Secure Area Labeling->Storage Spill_Check Spill Occurs? Storage->Spill_Check Spill_Protocol Follow Spill Management Protocol Spill_Check->Spill_Protocol Yes EHS_Pickup 4. Arrange for EHS Pickup Spill_Check->EHS_Pickup No Spill_Protocol->Storage Incineration 5. Off-site Incineration by Licensed Contractor EHS_Pickup->Incineration End Disposal Complete Incineration->End

Sources

Navigating the Safe Handling of 1-(3,5-Dibromophenyl)pyrrolidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Hazard Assessment: Understanding the Risks

Due to the absence of a dedicated SDS for 1-(3,5-Dibromophenyl)pyrrolidine, a conservative approach to hazard assessment is paramount. We will infer potential hazards from related compounds such as 2-(3,5-Dibromophenyl)-1,3-dioxolane, (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride, and the parent compound, pyrrolidine.[1][2][3]

Anticipated Hazards:

  • Skin Irritation and Corrosion: The pyrrolidine moiety is known to cause severe skin burns and damage.[1] The presence of dibromo- substitution on the phenyl ring may further enhance its irritant properties.

  • Serious Eye Damage: Direct contact with similar compounds can cause serious eye irritation or damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related pyrrolidine and brominated aromatic compounds.[1][2][3]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound.[4] This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The minimum required PPE for handling this compound is outlined below. For all work involving this compound, it is mandatory to adhere to these guidelines.[5][6]

PPE ComponentSpecificationRationale
Body Protection Flame-resistant lab coatProtects against splashes and contact with flammable materials.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standardProvides primary protection against chemical splashes.[5]
Face shield (in addition to goggles)Required when there is a significant risk of splashing, such as during transfers of larger quantities or exothermic reactions.[6][7]
Hand Protection Double-gloving is recommended.Provides an extra layer of protection against potential chemical permeation.
Inner Glove: NitrileOffers good dexterity and splash resistance for incidental contact.[5][7]
Outer Glove: Neoprene or Butyl RubberProvides enhanced protection against a broader range of chemicals, including halogenated compounds. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method for minimizing inhalation exposure.[7]
N95 Respirator (at a minimum)May be required for weighing or other procedures that could generate dust, as determined by your institution's environmental health and safety department.[7]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Neoprene/Butyl) Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Face Shield Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Proper sequence for putting on and taking off PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designated Area: All handling of this compound must occur within a designated area, such as a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have appropriate spill cleanup materials on hand.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a ventilated balance enclosure to minimize dust generation.

Handling:

  • Don PPE: Follow the donning sequence outlined in the workflow diagram.

  • Chemical Transfer: Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust. If transferring a solution, use a syringe or pipette with care to prevent splashes.

  • Reaction Setup: All reactions involving this compound should be conducted in a fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect both human health and the environment. Brominated organic compounds are considered hazardous waste and must be disposed of accordingly.[8]

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated spatulas, and weighing paper should be placed in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a designated, sealed container for halogenated organic liquid waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag for hazardous waste disposal.

Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Solid Solid Waste Solid_Container Halogenated Solid Waste Container Solid->Solid_Container Liquid Liquid Waste Liquid_Container Halogenated Liquid Waste Container Liquid->Liquid_Container PPE Contaminated PPE PPE_Bag Hazardous Waste Bag PPE->PPE_Bag Incineration Licensed Hazardous Waste Incineration Solid_Container->Incineration Liquid_Container->Incineration PPE_Bag->Incineration

Caption: Segregation and disposal pathway for waste.

Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2] Incineration at a facility with appropriate emission controls is a common method for the destruction of brominated organic compounds.[8][9][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring their personal safety and protecting the integrity of the laboratory environment.

References

  • Vertex AI Search. Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
  • University of Minnesota. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • University of California San Francisco. Chemical Safety: Personal Protective Equipment.
  • Cornell University. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency.
  • Sigma-Aldrich.
  • Chemtalk.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • CymitQuimica.
  • ChemScene.
  • Fisher Scientific.
  • ResearchGate.
  • Aerosol and Air Quality Research.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine.
  • Google Patents.
  • Common Organic Chemistry.
  • YouTube.
  • BLD Pharmatech.
  • National Institutes of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.